2-Chloro-3-(2-thienyl)quinoxaline
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-chloro-3-thiophen-2-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-12-11(10-6-3-7-16-10)14-8-4-1-2-5-9(8)15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYUCZXMDOQOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384301 | |
| Record name | 2-chloro-3-(2-thienyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71266-18-7 | |
| Record name | 2-chloro-3-(2-thienyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 2-(5-Chlorothiophen-2-yl)quinoxaline: A Technical Overview
This technical guide presents a summary of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(5-chlorothiophen-2-yl)quinoxaline. The data is compiled from a 2023 study by Fitzgerald et al. in Dalton Transactions, which explores the synthesis and photophysical properties of various 2-(thienyl)quinoxaline derivatives.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(5-chlorothiophen-2-yl)quinoxaline.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.17 | s | - | 1H |
| 8.10–7.99 | m | - | 2H |
| 7.79–7.67 | m | - | 2H |
| 7.63 | d | 4.0 | 1H |
| 7.02 | d | 4.0 | 1H |
| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| 146.7 |
| 142.2 |
| 141.6 |
| 141.3 |
| 141.2 |
| 135.2 |
| 130.8 |
| 129.6 |
| 129.3 |
| 129.2 |
| 127.8 |
| 126.3 |
| Solvent: CDCl₃, Spectrometer Frequency: 101 MHz |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |
| EI | 246.0018 | 246.0018 | C₁₂H₇ClN₂S |
Experimental Protocol
The synthesis of 2-(5-chlorothiophen-2-yl)quinoxaline is achieved through the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with 1,2-phenylenediamine.
Materials:
-
2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one (976 mg, 4.07 mmol)
-
1,2-phenylenediamine (485 mg, 4.48 mmol)
-
Ethanol
Procedure: The synthesis is carried out by reacting 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with 1,2-phenylenediamine.[1] While the specific solvent and reaction conditions for this particular derivative are not detailed in the abstract, the general procedure for related compounds involves dissolving the reactants in ethanol and heating the mixture.[1] The product precipitates upon cooling and can be collected by filtration.[1] This process yielded 2-(5-chlorothiophen-2-yl)quinoxaline as an orange solid (164 mg, 16% yield).[1]
Synthetic Workflow
The following diagram illustrates the synthetic pathway for 2-(thienyl)quinoxaline derivatives, which is analogous to the synthesis of the chloro-substituted compound discussed.
References
A Technical Guide to the Initial Biological Screening of 2-Chloro-3-(2-thienyl)quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening protocols for 2-Chloro-3-(2-thienyl)quinoxaline derivatives. Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. Derivatives have been developed as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents.[1] The introduction of a chloro group at the 2-position and a thienyl moiety at the 3-position creates a versatile core structure for developing novel therapeutic agents.
This document outlines the fundamental experimental methodologies for evaluating the antimicrobial and anticancer potential of these specific derivatives, presents data in a structured format for comparative analysis, and uses visualizations to clarify complex workflows and pathways.
General Synthesis Pathway
The synthesis of this compound derivatives typically begins with the condensation of an o-phenylenediamine with a 2-thienyl substituted α-dicarbonyl compound. The resulting quinoxalin-2-ol is then chlorinated to yield the target 2-chloro-quinoxaline scaffold, which can be further modified. A common chlorinating agent used is phosphorus oxychloride (POCl₃).[1]
References
Unveiling the Luminescent World of Thienyl-Quinoxaline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Novel thienyl-quinoxaline compounds are emerging as a significant class of molecules in the landscape of organic electronics and biomedical research. Their unique photophysical properties, characterized by tunable emission spectra, high quantum yields, and sensitivity to their environment, make them prime candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and potential therapeutic agents. This technical guide provides an in-depth exploration of the core photophysical characteristics of these compounds, supported by experimental data and detailed methodologies.
Core Photophysical Properties: A Quantitative Overview
The photophysical behavior of thienyl-quinoxaline derivatives is governed by the interplay of the electron-donating thiophene moiety and the electron-accepting quinoxaline core. This donor-acceptor architecture often leads to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the surrounding solvent polarity, a property known as solvatochromism. The extent of this ICT character and the resulting emission properties can be finely tuned by strategic chemical modifications to both the thienyl and quinoxaline units.
Below is a summary of key photophysical data for a selection of novel thienyl-quinoxaline compounds, showcasing the impact of structural variations on their absorption and emission characteristics.
| Compound | Substitution Pattern | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference |
| TQ1 | 2-(Thiophen-2-yl)quinoxaline | 364 | 401-491 (solvent dependent) | Not Reported | Variable | [1][2] |
| DTQ | 2,3-Di(thiophen-2-yl)quinoxaline | ~390-461 (ICT band) | 465-566 | Not Reported | ~75-105 | [3] |
| V-TQ | V-shaped 2,3-Bis(5-arylthienyl)dibenzo[f,h]quinoxaline | Bathochromic shift with donor strength | Bathochromic shift with donor strength | Good | Large | [4] |
| PQX | 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline | Not Reported | Full-color solvatochromic fluorescence | Not Reported | Variable | [5] |
| Ir(thq)2(bpy) | Iridium(III) complex of 2-(thienyl)quinoxaline | Not Reported | 665-751 | Not Reported | Not Applicable | [1][2] |
Note: The photophysical properties, particularly the emission maxima and quantum yields, are highly dependent on the solvent used due to solvatochromic effects. The data presented here are representative values. For detailed information, please refer to the cited literature.
Experimental Protocols: A Guide to Characterization
The elucidation of the photophysical properties of novel thienyl-quinoxaline compounds relies on a suite of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.
Synthesis of Thienyl-Quinoxaline Derivatives
A common and effective method for the synthesis of 2,3-disubstituted quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6]
General Procedure for the Synthesis of 2,3-Di(thienyl)quinoxaline:
-
Reactant Preparation: Dissolve equimolar amounts of the desired ortho-phenylenediamine and 1,2-di(thiophen-2-yl)ethane-1,2-dione (thienil) in a suitable solvent, such as ethanol or acetic acid.
-
Reaction: Reflux the mixture for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques are fundamental for determining the electronic transitions and emissive properties of the compounds.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer for absorption measurements.
-
A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector for fluorescence measurements.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the thienyl-quinoxaline compound in various spectroscopic-grade solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) in quartz cuvettes. The concentration should be low enough to ensure a linear relationship between absorbance and concentration (typically in the range of 10⁻⁶ to 10⁻⁵ M).
-
Absorption Measurement: Record the UV-Vis absorption spectrum of the sample from approximately 250 nm to 600 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined.
-
Fluorescence Measurement: Excite the sample at its λ_abs. Record the fluorescence emission spectrum over a suitable wavelength range, typically starting 10-20 nm above the excitation wavelength to avoid Rayleigh scattering. The wavelength of maximum emission (λ_em) is determined. Slit widths for both excitation and emission should be kept constant for comparative studies.
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically determined relative to a well-characterized standard.
Standard: A common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54). The choice of standard should ideally have an absorption and emission profile that overlaps with the sample.
Procedure:
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Spectra: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Solvatochromism Study
This study investigates the effect of solvent polarity on the photophysical properties of the compound.
Procedure:
-
Data Collection: Record the absorption and emission spectra of the thienyl-quinoxaline compound in a series of aprotic and protic solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, ethanol, methanol).
-
Lippert-Mataga Plot: To quantify the solvatochromic effect and estimate the change in dipole moment upon excitation, a Lippert-Mataga plot is constructed. This involves plotting the Stokes shift (in wavenumbers, ν_abs - ν_em) against the solvent polarity function, Δf (orientation polarizability), which is calculated as:
Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]
where ε is the dielectric constant and n is the refractive index of the solvent. A linear correlation in the Lippert-Mataga plot is indicative of a significant change in dipole moment upon excitation, confirming the ICT nature of the excited state.[7]
Visualizing the Processes: Workflows and Concepts
To better understand the experimental and conceptual frameworks, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and photophysical characterization of thienyl-quinoxaline compounds.
Caption: Conceptual diagram illustrating the principle of solvatochromism in donor-acceptor thienyl-quinoxaline compounds.
Conclusion and Future Directions
The compelling photophysical properties of novel thienyl-quinoxaline compounds, including their tunable emission and environmental sensitivity, underscore their vast potential in various scientific and technological fields. The methodologies outlined in this guide provide a robust framework for the synthesis and detailed characterization of new derivatives. Future research will likely focus on the development of compounds with enhanced two-photon absorption for bio-imaging, improved charge transport properties for next-generation OLEDs, and the exploration of their utility as responsive materials in smart sensors and drug delivery systems. The continued exploration of this fascinating class of molecules promises to unlock even more innovative applications in the years to come.
References
- 1. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iss.com [iss.com]
- 6. mtieat.org [mtieat.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Neuromodulatory Potential: A Technical Guide to the Mechanism of Action of 2-Chloro-3-(2-thienyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the probable mechanism of action for the novel synthetic compound, 2-Chloro-3-(2-thienyl)quinoxaline. While direct experimental data for this specific molecule is emerging, extensive research on structurally analogous quinoxaline derivatives strongly indicates its role as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in excitatory neurotransmission. This document details the theoretical framework of its action, comprehensive experimental protocols for validation, and a comparative analysis of quantitative data from related compounds. Visualizations of the pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the methodologies involved in the discovery and characterization of such compounds.
Introduction: The Therapeutic Promise of Quinoxaline Derivatives
Quinoxaline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. A significant area of interest within neuroscience and drug development lies in their potent modulation of excitatory amino acid receptors, particularly the AMPA receptor. Aberrant AMPA receptor signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, excitotoxicity following stroke, and neurodegenerative diseases. Consequently, the development of specific AMPA receptor antagonists is a promising therapeutic strategy. This guide focuses on elucidating the likely mechanism of action of this compound by leveraging the wealth of data on its chemical class.
Postulated Mechanism of Action: Competitive Antagonism of the AMPA Receptor
Based on the established pharmacology of 2,3-disubstituted quinoxaline derivatives, this compound is hypothesized to function as a competitive antagonist at the AMPA receptor. This mechanism involves the direct binding of the compound to the glutamate binding site on the AMPA receptor, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor. This inhibition of AMPA receptor activation leads to a reduction in the influx of sodium and calcium ions into the postsynaptic neuron, ultimately dampening excitatory neurotransmission.
The AMPA Receptor Signaling Pathway
The following diagram illustrates the canonical AMPA receptor signaling pathway and the proposed point of intervention for this compound.
Quantitative Analysis of Structurally Related AMPA Receptor Antagonists
While specific quantitative data for this compound is not yet publicly available, the following table summarizes the binding affinities and inhibitory concentrations of well-characterized quinoxaline derivatives, providing a benchmark for the expected potency of the title compound.
| Compound | Target | Assay Type | Value | Reference |
| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | AMPA Receptor | [3H]AMPA Binding (Ki) | 0.021 µM | |
| PNQX | AMPA Receptor | Functional Assay (IC50) | 0.063 µM | |
| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA/Kainate Receptor | Functional Assay (IC50) | ~0.4 µM (AMPA) | |
| NBQX | AMPA Receptor | Functional Assay (IC50) | ~0.1 µM |
Detailed Experimental Protocols for Mechanism of Action Discovery
The following protocols are standard methodologies employed to characterize the mechanism of action of putative AMPA receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of the test compound to the AMPA receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the AMPA receptor.
Materials:
-
[3H]AMPA (radioligand)
-
Rat cortical membrane preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (e.g., high concentration of a known AMPA antagonist like CNQX)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the rat cortical membrane preparation, [3H]AMPA, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to measure the effect of the test compound on AMPA receptor-mediated currents in a heterologous expression system.
Objective: To characterize the inhibitory effect of this compound on AMPA receptor function.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding AMPA receptor subunits
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Recording electrodes (filled with KCl)
-
Recording solution (e.g., Ringer's solution)
-
Glutamate or AMPA (agonist)
-
Test compound
Procedure:
-
Inject Xenopus oocytes with cRNA for the desired AMPA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with the recording solution containing the AMPA receptor agonist to elicit an inward current.
-
Apply the test compound at various concentrations along with the agonist and record the resulting current.
-
Wash out the test compound and re-apply the agonist to ensure reversibility.
-
Analyze the data to determine the IC50 and the nature of the inhibition (competitive vs. non-competitive).
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the detailed study of the compound's effect on native or recombinant AMPA receptors in mammalian cells.
Objective: To investigate the detailed electrophysiological effects of this compound on AMPA receptor-mediated currents.
Materials:
-
Cultured neurons or cell lines expressing AMPA receptors
-
Patch-clamp rig (microscope, amplifier, micromanipulator)
-
Patch pipettes (filled with internal solution)
-
External recording solution
-
Agonist (glutamate or AMPA)
-
Test compound
Procedure:
-
Prepare the cell culture for recording.
-
Approach a cell with a patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Apply the agonist via a perfusion system to evoke AMPA receptor-mediated currents.
-
Co-apply the test compound with the agonist and record the change in current.
-
Perform a dose-response analysis to determine the IC50.
-
Investigate the voltage-dependency and use-dependency of the block.
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as a competitive antagonist of the AMPA receptor. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of its mechanism of action. Future research should focus on conducting these experiments to determine the precise pharmacological profile of this compound, including its potency, selectivity against other glutamate receptor subtypes, and its in vivo efficacy in relevant animal models of neurological disorders. Such studies will be crucial in evaluating the therapeutic potential of this compound and advancing it through the drug development pipeline.
Navigating the Physicochemical Landscape of 2-Chloro-3-(2-thienyl)quinoxaline: A Technical Guide to Solubility and Stability Studies
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of the novel heterocyclic compound, 2-Chloro-3-(2-thienyl)quinoxaline. While specific experimental data for this compound is not publicly available, this document outlines standardized, best-practice methodologies based on established principles in pharmaceutical and chemical research. These protocols are designed to generate the critical data necessary for advancing this compound through the development pipeline.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For a compound like this compound, which is anticipated to have low aqueous solubility, a multi-faceted approach to characterization is recommended. Both thermodynamic and kinetic solubility assays should be performed to gain a comprehensive understanding of its dissolution behavior.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[1][2][3]
Experimental Protocol:
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials containing various aqueous and organic solvents. Recommended solvents include purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, and 7.4), and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, the suspensions are allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm).
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations.
Data Presentation:
The results of the thermodynamic solubility study should be presented in a clear, tabular format.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Purified Water | ~7.0 | 25 | Data | Data |
| Purified Water | ~7.0 | 37 | Data | Data |
| PBS | 4.5 | 37 | Data | Data |
| PBS | 6.8 | 37 | Data | Data |
| PBS | 7.4 | 37 | Data | Data |
| Ethanol | N/A | 25 | Data | Data |
| Acetonitrile | N/A | 25 | Data | Data |
| DMSO | N/A | 25 | Data | Data |
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of in vivo dissolution.[4][5][6][7] This is typically determined by observing the precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.
Experimental Protocol:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.
-
Aqueous Buffer Addition: An aqueous buffer (e.g., PBS at pH 7.4) is added to each well, and the plate is shaken for a short period (e.g., 1-2 hours).
-
Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by analyzing the concentration of the dissolved compound in the supernatant after filtration using UV spectrophotometry or LC-MS.[6]
Data Presentation:
Kinetic solubility results are typically reported as the concentration at which precipitation is first observed.
| Assay Type | Buffer System | pH | Incubation Time (h) | Kinetic Solubility (µM) |
| Nephelometry | PBS | 7.4 | 2 | Data |
| UV-Vis Spectroscopy | PBS | 7.4 | 2 | Data |
Workflow for Solubility Determination:
Stability Studies (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[8][9][10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
General Protocol for Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure initial solubility).
-
Stress Conditions: Expose the solutions to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) or until a target degradation of 5-20% is achieved.[11]
-
Sample Quenching: If necessary, neutralize the samples after exposure to acidic or basic conditions.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.
Specific Stress Conditions
A. Hydrolytic Stability (Acid and Base)
-
Acidic Conditions: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C).
-
Basic Conditions: Treat the drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C).
-
Neutral Conditions: Reflux the drug solution in water.
B. Oxidative Stability
-
Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
C. Thermal Stability
-
Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C, 105°C).
-
Expose a solution of the drug to elevated temperatures (e.g., 60-80°C).
D. Photostability
-
Expose the solid drug and its solution to UV and visible light according to ICH Q1B guidelines. A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
Data Presentation:
The results of the forced degradation studies should be summarized in a table.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (h) | Assay of Intact Drug (%) | Number of Degradants | Major Degradant (Peak Area %) |
| Acid Hydrolysis | 0.1 M HCl | 80 | 24 | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 80 | 24 | Data | Data | Data |
| Oxidation | 3% H₂O₂ | RT | 24 | Data | Data | Data |
| Thermal (Solid) | Dry Heat | 105 | 48 | Data | Data | Data |
| Thermal (Solution) | Water | 80 | 48 | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B | RT | As per guideline | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | RT | As per guideline | Data | Data | Data |
Logical Flow for Forced Degradation Studies:
Conclusion
The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of the solubility and stability of this compound. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of this promising compound as it progresses through the drug development process. It is imperative that all analytical methods used are thoroughly validated to ensure the reliability of the generated data.
References
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. enamine.net [enamine.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Investigations of Thienyl-Quinoxaline Derivatives: A Technical Guide for Drug Discovery and Materials Science
Introduction
Thienyl-quinoxalines, a class of heterocyclic compounds integrating a thiophene and a quinoxaline moiety, have garnered significant attention from the scientific community. Their unique structural framework gives rise to a wide array of pharmacological activities and intriguing photophysical properties.[1] Quinoxaline derivatives are known for a broad spectrum of biological activities, including antibacterial, anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a thienyl group can further modulate these properties, making them promising candidates for the development of novel therapeutic agents and advanced materials.[1][3]
Theoretical and computational chemistry plays a pivotal role in the exploration of thienyl-quinoxalines.[4][5][6] By employing computational models, researchers can predict molecular structures, electronic properties, and interactions with biological targets, thereby guiding synthetic efforts and accelerating the discovery process. This technical guide provides an in-depth overview of the theoretical and computational studies on thienyl-quinoxalines, focusing on methodologies, key findings, and applications relevant to researchers, scientists, and drug development professionals.
Theoretical Methodologies in the Study of Thienyl-Quinoxalines
A variety of computational methods are employed to investigate the properties and potential applications of thienyl-quinoxaline derivatives. These methods provide valuable insights into their behavior at the molecular level.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized geometries and electronic properties of thienyl-quinoxalines.[1][7] Key parameters calculated using DFT include:
-
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions within a molecule.[7] The energy difference between HOMO and LUMO, known as the energy gap (ΔE), provides information about the molecule's stability and photophysical properties.[1][7]
-
Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution and predict regions of electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors : Parameters such as chemical hardness, softness, and electronegativity, derived from FMO energies, help in predicting the overall reactivity of the molecule.
TD-DFT is an extension of DFT used to study the excited-state properties of molecules. It is instrumental in predicting UV-Vis absorption spectra and understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT).[1]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of thienyl-quinoxalines, docking studies are essential for:
-
Target Identification : Identifying potential biological targets by screening against a library of proteins.
-
Binding Affinity Prediction : Estimating the strength of the interaction between the thienyl-quinoxaline derivative and the active site of a target protein.[8]
-
Interaction Analysis : Visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[8]
Commonly studied targets for quinoxaline derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For thienyl-quinoxalines, 3D-QSAR methods like Comparative Molecular Similarity Index Analysis (CoMSIA) are used to understand how steric, electrostatic, and hydrophobic fields influence their inhibitory potency.[10] These models can then be used to predict the activity of newly designed compounds.[10]
Data Presentation: Summarized Quantitative Findings
The following tables summarize key quantitative data from various theoretical and computational studies on thienyl-quinoxaline derivatives.
Table 1: Quantum Chemical Properties of Selected Thienyl-Quinoxaline Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (β) (esu) | Ref. |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | DFT | -6.0504 | -3.2446 | 2.8058 | - | [7] |
| Thienyl-Chalcone Derivative (3A25D2) | DFT | - | - | - | 4.35 x 10⁻³⁴ | [11] |
| Thienyl-Chalcone Derivative (3A25D4) | DFT | - | - | - | 3.78 x 10⁻³⁴ | [11] |
Table 2: Molecular Docking and Biological Activity of Selected Quinoxaline Derivatives
| Compound | Target | Docking Score (kcal/mol) | IC₅₀ (µM) | Selectivity Index (SI) | Ref. |
| Quinoxaline Derivative 13 | EGFR | - | 0.4 | - | [9] |
| Quinoxaline Derivative 11 | EGFR | - | 0.6 | - | [9] |
| Quinoxaline Derivative 13 | COX-2 | - | 0.46 | 66.11 | [9] |
| Quinoxaline Derivative 11 | COX-2 | - | 0.62 | 61.23 | [9] |
| Quinoxaline Derivative IV | VEGFR-2 | -17.11 | - | - | [8] |
| Quinoxaline Derivative III | VEGFR-2 | -15.63 | - | - | [8] |
| Quinoxaline Urea Analog 84 | IKKβ | - | - | - | [12] |
| Quinoxaline-Arylfuran Derivative QW12 | STAT3 | - | 10.58 | - | [13] |
Experimental and Computational Protocols
General Synthesis of Thienyl-Quinoxalines
A common method for the synthesis of 2,3-disubstituted quinoxalines involves the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. For thienyl-quinoxalines, this typically involves the reaction of an appropriate diamine with a thienyl-substituted dicarbonyl compound in a suitable solvent like ethanol, often with catalytic amounts of acid.[3][14] Another approach is the reaction of 2,3-dichloroquinoxaline with various nucleophiles.[1][15]
Computational Details: DFT and TD-DFT
-
Software : Gaussian 09 or similar quantum chemistry software packages.
-
Method : Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4]
-
Basis Set : 6-311G(d,p) or a similar level of theory is commonly used for geometry optimization and electronic property calculations.[4]
-
Solvent Effects : The Polarizable Continuum Model (PCM) is often used to simulate the solvent environment.[16]
-
Excited States : TD-DFT calculations are performed on the optimized ground-state geometries to predict electronic absorption spectra.[1]
Computational Details: Molecular Docking
-
Software : AutoDock, GOLD, or similar docking programs.
-
Protein Preparation : The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation : The 3D structures of the thienyl-quinoxaline derivatives are generated and optimized using a suitable force field.
-
Docking Protocol : The prepared ligands are docked into the active site of the prepared protein. The docking results are analyzed based on the binding energy and the interactions observed.
In-vitro Biological Assays
-
Anticancer Activity : The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[9]
-
Enzyme Inhibition Assays : The inhibitory activity of the compounds against specific enzymes (e.g., COX-1/COX-2, EGFR) is determined using commercially available kits or established protocols. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[9]
Visualizations
Caption: General workflow for the study of thienyl-quinoxalines.
Caption: Relationship between computational predictions and experimental data.
Caption: Inhibition of EGFR signaling by thienyl-quinoxalines.
Applications and Future Perspectives
Theoretical and computational studies have illuminated the diverse potential applications of thienyl-quinoxalines.
Drug Development
-
Anticancer Agents : Many thienyl-quinoxaline derivatives have been investigated as potential anticancer agents.[9] Molecular docking studies have shown that they can bind to and inhibit key proteins involved in cancer progression, such as EGFR, VEGFR-2, and IKKβ.[8][9][12]
-
Anti-inflammatory Agents : The ability of some derivatives to selectively inhibit COX-2 over COX-1 suggests their potential as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[9]
-
Antiviral Agents : Quinoxaline derivatives have been explored for their antiviral activity, including against SARS-CoV-2 proteases.[17] Computational screening can accelerate the identification of potent antiviral candidates.[17]
-
Antitubercular Agents : Some thienyl-pyrrolo-quinoxaline derivatives have shown promising activity against Mycobacterium tuberculosis.[18]
Materials Science
-
Nonlinear Optical (NLO) Materials : Computational studies have predicted that some thienyl-quinoxaline derivatives possess significant first hyperpolarizability (β) values, suggesting their potential for use in optoelectronic devices.[19] The donor-acceptor architecture of these molecules contributes to their NLO properties.
-
Organic Light-Emitting Diodes (OLEDs) : The fluorescence properties of thienyl-quinoxalines make them candidates for use as emitters in OLEDs.[3]
-
Chemosensors : Modified 2,3-bis(thienyl)quinoxaline fluorophores have been investigated as potential chemosensors for detecting metal cations and nitroaromatic compounds.[20]
Future Directions
Future research in this area will likely focus on:
-
Multi-target Drug Design : Designing single molecules that can inhibit multiple targets involved in a disease pathway.
-
Enhanced Bioavailability : Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be crucial in designing compounds with improved pharmacokinetic profiles.[10]
Conclusion
Theoretical and computational studies have proven to be indispensable tools in the investigation of thienyl-quinoxaline derivatives. These methods provide deep insights into the structure-property and structure-activity relationships, enabling the rational design of novel compounds for applications in both medicine and materials science. The synergy between computational predictions and experimental validation will continue to drive innovation in this exciting field, paving the way for the development of next-generation therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 5. Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive study on the photophysical and non-linear optical properties of thienyl-chalcone derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. researchgate.net [researchgate.net]
- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug discovery. Many of these biological effects are attributed to the ability of quinoxaline derivatives to act as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway and various protein kinases, which are often dysregulated in diseases like cancer.[1][2][3][4] This guide provides an in-depth review of the two primary and most versatile methods for synthesizing 2,3-disubstituted quinoxalines: the condensation of o-phenylenediamines with α-dicarbonyl compounds and the nucleophilic substitution on 2,3-dichloroquinoxaline.
Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and widely employed method for the synthesis of 2,3-disubstituted quinoxalines. This reaction is valued for its reliability and the commercial availability of a wide range of starting materials. The versatility of this method allows for the synthesis of symmetrically and asymmetrically substituted quinoxalines by selecting the appropriate α-dicarbonyl compound.
The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be promoted by heat or the use of a catalyst.[5] Modern variations of this method utilize microwave irradiation or ultrasound to accelerate the reaction, often leading to higher yields in shorter reaction times. A variety of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been employed to improve the efficiency and environmental footprint of this synthesis.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of 2,3-disubstituted quinoxalines via condensation.
Experimental Protocols
Protocol 1.2.1: Conventional Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the classical approach to synthesizing 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
-
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (16 mL)
-
Water
-
-
Procedure:
-
Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
-
Protocol 1.2.2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This protocol utilizes microwave irradiation to significantly reduce the reaction time.
-
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Benzil (0.01 mol)
-
Ethanol (16 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, mix o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in 16 mL of ethanol.
-
Irradiate the mixture in a microwave reactor for 55 seconds.
-
After cooling, the product crystallizes from the solution.
-
Collect the product by filtration and wash with cold ethanol.
-
Tabulated Quantitative Data
| Entry | α-Dicarbonyl Compound | o-Phenylenediamine | Catalyst | Solvent | Conditions | Time | Yield (%) |
| 1 | Benzil | Unsubstituted | None | Rectified Spirit | Water bath | 30 min | ~90 |
| 2 | Benzil | Unsubstituted | None | Ethanol | Microwave | 55 sec | 60 |
| 3 | Benzil | Unsubstituted | Citric Acid | Ethanol | Reflux | < 1 min | 94 |
| 4 | Biacetyl | Unsubstituted | None | Methanol | Room Temp | - | High |
| 5 | Phenylglyoxal | Unsubstituted | None | Ethanol | Reflux | - | Good |
Reaction Mechanism
The reaction proceeds through a two-step mechanism: nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the α-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring.
Caption: Mechanism of quinoxaline formation from o-phenylenediamine and an α-dicarbonyl compound.
Nucleophilic Substitution on 2,3-Dichloroquinoxaline
A highly versatile method for the synthesis of a wide array of 2,3-disubstituted quinoxalines is the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (2,3-DCQ). This approach allows for the introduction of a diverse range of substituents, including amino, alkoxy, and thioether groups, by reacting 2,3-DCQ with appropriate nucleophiles. The stepwise substitution of the two chlorine atoms enables the synthesis of both symmetrically and asymmetrically substituted quinoxalines.
The starting material, 2,3-dichloroquinoxaline, is readily prepared from quinoxaline-2,3-dione, which in turn can be synthesized from the condensation of o-phenylenediamine and oxalic acid.
Synthesis of 2,3-Dichloroquinoxaline
Protocol 2.1.1: Preparation of 2,3-Dichloroquinoxaline
-
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (5.00 g)
-
Phosphorus oxychloride (POCl₃, 20 mL)
-
-
Procedure:
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g), add phosphorus oxychloride (20 mL).
-
Reflux the mixture at 100 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, distill off the excess POCl₃ under vacuum.
-
Quench the reaction mixture with ice-cold water.
-
Collect the resulting off-white solid by filtration under vacuum to yield 2,3-dichloroquinoxaline.
-
General Reaction Scheme for Nucleophilic Substitution
Caption: Stepwise nucleophilic substitution on 2,3-dichloroquinoxaline.
Experimental Protocols for Nucleophilic Substitution
Protocol 2.3.1: Synthesis of Symmetrically Substituted 2,3-Bis(alkylthio)quinoxalines
-
Materials:
-
2,3-Dichloroquinoxaline
-
Alkyl thiol (2 equivalents)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, Ethanol)
-
-
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in the chosen solvent.
-
Add the base, followed by the dropwise addition of the alkyl thiol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue by chromatography or recrystallization.
-
Protocol 2.3.2: Synthesis of Asymmetrically Substituted 2-Amino-3-alkoxyquinoxalines
-
Materials:
-
2,3-Dichloroquinoxaline
-
Amine (1 equivalent)
-
Sodium alkoxide (1 equivalent)
-
Solvent (e.g., Ethanol, THF)
-
-
Procedure:
-
React 2,3-dichloroquinoxaline with one equivalent of the amine at a controlled temperature (often room temperature) to favor monosubstitution.
-
Isolate the 2-amino-3-chloroquinoxaline intermediate.
-
React the isolated intermediate with one equivalent of the sodium alkoxide in a suitable solvent, often with heating, to afford the asymmetrically disubstituted product.
-
Work-up and purify the final product as described in Protocol 2.3.1.
-
Tabulated Quantitative Data for Nucleophilic Substitution
| Entry | Nucleophile 1 | Nucleophile 2 | Conditions | Product | Yield (%) |
| 1 | Thiophenol (2 eq.) | - | K₂CO₃, DMF, rt | 2,3-Bis(phenylthio)quinoxaline | 85-95 |
| 2 | Morpholine (2 eq.) | - | Et₃N, Ethanol, reflux | 2,3-Dimorpholinoquinoxaline | 80-90 |
| 3 | 4-Chloroaniline (1 eq.) | Thiophenol (1 eq.) | Stepwise, various | 2-(4-Chloroanilino)-3-(phenylthio)quinoxaline | Good |
| 4 | Hydrazine (1 eq.) | - | Ethanol, rt | 2-Chloro-3-hydrazinylquinoxaline | - |
Reaction Mechanism
The nucleophilic aromatic substitution on 2,3-dichloroquinoxaline proceeds via an addition-elimination mechanism. The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride ion) is then eliminated to restore the aromaticity of the quinoxaline ring.
Caption: Mechanism of nucleophilic aromatic substitution on 2,3-dichloroquinoxaline.
Conclusion
The synthesis of 2,3-disubstituted quinoxalines is a well-established field with robust and versatile methodologies. The condensation of o-phenylenediamines with α-dicarbonyl compounds remains a fundamental and reliable approach, particularly for symmetrically substituted derivatives. For the synthesis of a broader and more diverse range of quinoxalines, including asymmetrically substituted ones, the nucleophilic substitution on 2,3-dichloroquinoxaline offers unparalleled flexibility. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The continued development of these synthetic strategies is crucial for advancing the exploration of quinoxaline derivatives in drug discovery and materials science.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the C-Cl Bond in Quinoxalines: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The introduction of a chlorine atom onto the quinoxaline ring provides a highly versatile synthetic handle, enabling a wide array of functionalizations through modern cross-coupling and nucleophilic substitution reactions. This guide explores the reactivity of the carbon-chlorine (C-Cl) bond in quinoxalines, offering a comprehensive overview of key transformations, detailed experimental protocols, and insights into their application in drug discovery, with a particular focus on the development of kinase inhibitors.
The Reactive Nature of the Chloroquinoxaline Moiety
The C-Cl bond in chloroquinoxalines is activated towards both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrazine ring acidifies the aromatic protons and makes the carbon atoms bearing the chlorine susceptible to nucleophilic attack. Furthermore, the C-Cl bond readily participates in the oxidative addition step of catalytic cycles involving palladium and other transition metals. This dual reactivity makes chloroquinoxalines invaluable starting materials for the synthesis of diverse libraries of compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly effective for the functionalization of chloroquinoxalines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting a halide with an organoboron compound. For chloroquinoxalines, this reaction is instrumental in introducing aryl and heteroaryl substituents.
Table 1: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | 64 |
| 2 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | 51 |
| 3 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 94 |
| 4 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 49 |
| 5 | 4-Ethylphenylboronic acid | 2-(4-Ethylphenyl)-6-chloroquinoxaline | 47 |
| 6 | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)-6-chloroquinoxaline | 26 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline [1]
To a solution of 2,6-dichloroquinoxaline (1 equiv) in THF are added the corresponding arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 equiv). The reaction mixture is heated at 90 °C for 8 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aryl-6-chloroquinoxaline.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to alkynyl-substituted quinoxalines. These products can serve as key intermediates for further transformations.
Table 2: Sonogashira Coupling of 2-Chloro-3-methoxyquinoxaline with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Methoxy-3-(phenylethynyl)quinoxaline | 92 |
| 2 | 4-Ethynyltoluene | 2-Methoxy-3-((4-methylphenyl)ethynyl)quinoxaline | 88 |
| 3 | 1-Heptyne | 2-Methoxy-3-(hept-1-yn-1-yl)quinoxaline | 75 |
| 4 | 3,3-Dimethyl-1-butyne | 2-Methoxy-3-((3,3-dimethylbut-1-yn-1-yl)quinoxaline | 70 |
Experimental Protocol: General Procedure for Sonogashira Coupling [2]
A mixture of the chloroquinoxaline (1 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a suitable solvent such as triethylamine or a mixture of THF and water is stirred under an inert atmosphere at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the quinoxaline core. This reaction is particularly valuable in drug discovery for synthesizing compounds with improved pharmacokinetic properties.[3][4][5][6][7]
Table 3: Buchwald-Hartwig Amination of 3-Chloroquinoxalinones [7]
| Entry | Amine/Amide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 95 |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 88 |
| 3 | Benzamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 85 |
| 4 | Pyrrolidin-2-one | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 78 |
| 5 | Indole | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 82 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]
A mixture of the 3-chloroquinoxalinone (1.0 mmol), the amine or amide (1.2 mmol), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand such as Xantphos (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in an anhydrous solvent like dioxane or toluene is heated under an inert atmosphere. The reaction temperature and time are optimized for each substrate. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is then purified by chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups onto the quinoxaline scaffold.
Table 4: Heck Reaction of Chloroquinoxalines with Alkenes
| Entry | Chloroquinoxaline | Alkene | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Chloroquinoxaline | Styrene | Pd(OAc)₂ | Et₃N | DMF | 85 |
| 2 | 2-Chloroquinoxaline | Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | 78 |
| 3 | 6-Chloroquinoxaline | 4-Vinylpyridine | Pd(PPh₃)₄ | NaOAc | DMA | 72 |
Experimental Protocol: General Procedure for Heck Reaction [8][9]
A mixture of the chloroquinoxaline (1 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%), a base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.5-2 mmol), and optionally a phosphine ligand in a polar aprotic solvent (e.g., DMF, DMA, or acetonitrile) is heated under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Reaction Workflows and Signaling Pathways
Visualizing reaction workflows and biological signaling pathways is crucial for understanding the synthesis and mechanism of action of quinoxaline-based drugs.
Caption: Synthetic workflow for the functionalization of chloroquinoxalines.
Many quinoxaline derivatives synthesized via C-Cl bond functionalization have shown potent inhibitory activity against key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11][12][13]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
Conclusion
The C-Cl bond in quinoxalines is a remarkably versatile functional group that provides a robust platform for the synthesis of diverse and complex molecules. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offer efficient and modular approaches to introduce a wide range of substituents. This synthetic flexibility is of paramount importance in drug discovery, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. The successful development of quinoxaline-based inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR underscores the significance of C-Cl bond reactivity in generating novel therapeutic agents. This guide provides a foundational understanding and practical protocols for researchers to leverage the chemistry of chloroquinoxalines in their pursuit of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Heck Reaction [organic-chemistry.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preliminary Investigation of 2-Chloro-3-(2-thienyl)quinoxaline Toxicity: A Technical Whitepaper Based on Analogous Quinoxaline Derivatives
Disclaimer: This document provides a preliminary toxicological overview relevant to 2-Chloro-3-(2-thienyl)quinoxaline. As of the latest literature review, no direct toxicity studies on this specific compound have been published. The following data and discussion are based on published research on structurally related quinoxaline derivatives. The insights drawn from these analogs are intended to guide future research and should not be considered a definitive toxicity profile for this compound.
Introduction
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The diverse pharmacological profile of the quinoxaline scaffold necessitates a thorough understanding of its potential toxicity. This whitepaper aims to provide a preliminary investigation into the potential toxicity of this compound by summarizing and analyzing the available toxicological data on analogous quinoxaline compounds. The structure-activity relationships (SAR) gleaned from these studies can offer valuable insights into the potential hazards associated with this novel compound and guide the design of future toxicological assessments.
In Vitro Cytotoxicity of Quinoxaline Derivatives
In vitro cytotoxicity assays are a fundamental component of preliminary toxicity screening. Studies on various quinoxaline derivatives have demonstrated a wide range of cytotoxic potencies against different cancer cell lines. This data is crucial for identifying structural motifs that may contribute to cellular toxicity.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of several quinoxaline derivatives against various human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione | MKN 45 (Human gastric adenocarcinoma) | 1.30 | [3] |
| 2,3-diethyl-5,10-pyrazino[2,3-g]quinoxalinedione | MKN 45 (Human gastric adenocarcinoma) | 7.61 | [3] |
| Benzo[g]quinoxaline derivative 3 | MCF-7 (Human breast adenocarcinoma) | 2.89 | [4] |
| 2-(5-bromo-2-hydroxy-phenyl)-quinoxaline (3a) | MCF-7 (Human breast adenocarcinoma) | 12.74 | [5] |
| 2-(5-bromo-2-acetoxy-phenyl)-quinoxaline (4a) | MCF-7 (Human breast adenocarcinoma) | 20.8 | [5] |
| 3-(phenyldiazenyl)-2-(5-bromo-2-hydroxy-phenyl)-quinoxaline (7) | MCF-7 (Human breast adenocarcinoma) | 8.6 | [5] |
| 2-(8-methoxy-coumarin-3-yl)-quinoxaline (3b) | MCF-7 (Human breast adenocarcinoma) | 1.85 | [6] |
| 1,4-dihydro-2-(8-methoxy-coumarin-3-yl)-quinoxaline (4b) | MCF-7 (Human breast adenocarcinoma) | 4.08 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the in vitro cytotoxicity of quinoxaline derivatives.
Cell Culture and Maintenance
Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and MKN 45 (gastric adenocarcinoma), are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[6]
Workflow:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoxaline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The analysis of cytotoxicity data from various quinoxaline derivatives allows for the deduction of preliminary structure-activity relationships. These insights can help predict the potential toxicity of novel compounds like this compound.
-
Influence of Substituents: The type and position of substituents on the quinoxaline ring significantly impact cytotoxicity. For instance, the addition of a phenyl diazonium moiety at the 3-position of a 2-phenyl-quinoxaline scaffold has been shown to improve cytotoxic activity.[5]
-
Role of Aromaticity: The aromaticity of the quinoxaline ring appears to be crucial for its cytotoxic effects. A significant decrease in activity was observed when the quinoxaline moiety was converted to a 1,4-dihydroquinoxaline.[6]
-
Effect of Halogenation: Bromination of certain quinoxaline scaffolds has been shown to both enhance and impair anti-proliferative activity, indicating that the effect of halogenation is highly dependent on the overall molecular structure.[4][5]
Potential Signaling Pathways
While specific signaling pathways for this compound are unknown, studies on analogous compounds suggest potential mechanisms of action that could be relevant. For example, some benzo[g]quinoxaline derivatives have been found to induce apoptosis by activating Bax and downregulating Bcl2, and they have also shown inhibitory activity against DNA topoisomerase IIβ.[4]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.
Potential Apoptotic Signaling Pathway
Caption: A potential mechanism of apoptosis induction by quinoxaline derivatives.
Conclusion and Future Directions
This preliminary investigation, based on data from analogous quinoxaline derivatives, suggests that this compound may possess cytotoxic properties. The presence of a chloro group at the 2-position and a thienyl group at the 3-position will likely influence its biological activity and toxicity profile.
Future research should prioritize the following:
-
Direct In Vitro Cytotoxicity Screening: The cytotoxicity of this compound should be evaluated against a panel of human cancer and normal cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigations into the specific molecular targets and signaling pathways affected by this compound are crucial to understanding its toxicological profile.
-
In Vivo Toxicity Studies: Should in vitro studies indicate significant biological activity, in vivo studies in animal models will be necessary to assess systemic toxicity, determine the maximum tolerated dose (MTD), and identify target organs of toxicity.
A comprehensive toxicological evaluation is imperative before this compound can be considered for any therapeutic application. The information presented in this whitepaper provides a foundational framework for designing these essential future studies.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-(2-thienyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-3-(2-thienyl)quinoxaline with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel, structurally diverse compounds with potential therapeutic applications. The quinoxaline scaffold is a privileged structure in drug discovery, and its functionalization at the 2-position allows for the exploration of a wide range of chemical space.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] For heteroaryl chlorides like this compound, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[4] The electron-deficient nature of the quinoxaline ring system can influence the reactivity of the C-Cl bond, often requiring specific catalytic systems to facilitate the reaction.[5]
The general transformation for the Suzuki coupling of this compound is depicted below:
Figure 1: General reaction scheme for the Suzuki coupling of this compound.
Reaction Components and Conditions
A successful Suzuki coupling of this compound depends on the careful selection of several key components. The following table summarizes common reagents and conditions gleaned from protocols for similar heteroaryl chlorides.
| Component | Examples | Role in Reaction | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)[1] | Catalyst loading typically ranges from 1-10 mol%. The choice of catalyst can significantly impact reaction efficiency. |
| Ligand | PPh₃, dppf, XPhos, SPhos, P(t-Bu)₃ | Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective for coupling heteroaryl chlorides.[6] | The ligand-to-palladium ratio is a critical parameter to optimize. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KF | Activates the boronic acid for transmetalation.[6] | The choice and stoichiometry of the base can influence reaction rate and side product formation. Aqueous base solutions are commonly used. |
| Solvent | 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN), Water (often as a co-solvent) | Solubilizes reactants and influences reaction kinetics. | Anhydrous conditions are sometimes employed, but aqueous solvent systems are often effective and can be more environmentally friendly.[7][8] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol esters | Provides the aryl or heteroaryl group to be coupled. | A slight excess (1.1-1.5 equivalents) is typically used. The stability and purity of the boronic acid are important. |
| Temperature | Room Temperature to 120 °C | Provides the necessary activation energy for the reaction. | Higher temperatures are often required for less reactive aryl chlorides.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and degradation of the palladium catalyst. | Degassing the solvent and running the reaction under an inert atmosphere is standard practice. |
Tabulated Summary of Reaction Conditions for Analogous Suzuki Couplings
The following table presents a summary of reaction conditions from the literature for Suzuki couplings of structurally related chloro-heterocycles, which can serve as a starting point for optimizing the reaction of this compound.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 45 | [9] |
| 2,6-Dichloroquinoxaline | (3,5-Dimethylphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 90 | [9] |
| 2-Chloropyrazine | 5-Indoleboronic acid | Pd₂(dba)₃ / SPhos | - | K₃PO₄ | Toluene/H₂O | 100 | Excellent | [5] |
| Heteroaryl Chlorides | Thiophene- and Furanboronic acids | Pd(OAc)₂ (0.1-1) | Buchwald-type ligands | K₃PO₄ | n-Butanol/H₂O | 100 | Near Quantitative | [7][8] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O | 65-100 | 5-89 | [10] |
| Aryl/Heteroaryl Bromides | Lithium triisopropyl 2-pyridylboronates | Pd₂(dba)₃ (1.5) | Buchwald-type ligand (4.5) | KF (3) | Dioxane | 100 | 63-91 | [11] |
Experimental Protocols
Below are two detailed protocols that can be adapted for the Suzuki coupling of this compound. Protocol A is a general method using a common catalyst system, while Protocol B employs a Buchwald-type ligand, often effective for challenging couplings.
Protocol A: General Suzuki Coupling with Pd(PPh₃)₄
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired aryl- or heteroarylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-(2-thienyl)quinoxaline.
Protocol B: Suzuki Coupling Using a Buchwald Ligand
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Water
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or a sealable vial, combine this compound (1.0 mmol), the aryl- or heteroarylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water in a 10:1 ratio (e.g., 10 mL toluene and 1 mL water).
-
Stir the reaction mixture vigorously at 100-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides and amines. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the quinoxaline scaffold, particularly through C-N bond formation, is a key strategy in the development of novel therapeutic agents.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Chloro-3-(2-thienyl)quinoxaline with various substituted anilines. The 2-amino-3-(2-thienyl)quinoxaline core is a valuable pharmacophore, and this protocol outlines a reliable method for its synthesis.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound is as follows:
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with a variety of substituted anilines. These results are based on typical outcomes for similar heteroaryl chloride couplings and serve as a guide for reaction optimization.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 82 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
Table 2: Substrate Scope with Various Anilines
Reaction Conditions: this compound (1.0 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene (5 mL), 100 °C, 12 h.
| Entry | Aniline Substituent (R') | Product | Yield (%) |
| 1 | H | N-phenyl-3-(2-thienyl)quinoxalin-2-amine | 85 |
| 2 | 4-OCH₃ | N-(4-methoxyphenyl)-3-(2-thienyl)quinoxalin-2-amine | 92 |
| 3 | 4-Cl | N-(4-chlorophenyl)-3-(2-thienyl)quinoxalin-2-amine | 78 |
| 4 | 4-CF₃ | N-(4-(trifluoromethyl)phenyl)-3-(2-thienyl)quinoxalin-2-amine | 75 |
| 5 | 2-CH₃ | N-(o-tolyl)-3-(2-thienyl)quinoxalin-2-amine | 68 |
| 6 | 3-NO₂ | N-(3-nitrophenyl)-3-(2-thienyl)quinoxalin-2-amine | 72 |
Experimental Protocols
Materials:
-
This compound
-
Substituted aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon) supply
-
Magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired substituted aniline (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add these to the Schlenk tube.
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-(2-thienyl)quinoxalin-2-amine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the quinoxaline core is crucial for modulating these activities and developing new therapeutic agents.
This document provides detailed application notes and protocols for nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-3-(2-thienyl)quinoxaline. The presence of a chlorine atom at the 2-position of the electron-deficient quinoxaline ring system renders it susceptible to displacement by a variety of nucleophiles. This allows for the synthesis of a diverse library of 2,3-disubstituted quinoxaline derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery.
Applications
The 2-substituted-3-(2-thienyl)quinoxaline derivatives synthesized via these protocols can be utilized in various research and development areas:
-
Drug Discovery: As intermediates for the synthesis of novel bioactive molecules. The thienyl group is a common motif in many pharmaceuticals, and its combination with a functionalized quinoxaline core can lead to compounds with unique pharmacological profiles.
-
Medicinal Chemistry: For the generation of compound libraries for high-throughput screening to identify hits against various biological targets.
-
Materials Science: In the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials, as quinoxaline derivatives are known to possess interesting photophysical properties.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Synthesis of 2-Amino-3-(2-thienyl)quinoxaline Derivatives
This protocol describes the reaction of this compound with primary and secondary amines.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (optional, but recommended to scavenge HCl)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2-2.0 eq).
-
If a base is used, add the base (1.5-2.5 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-3-(2-thienyl)quinoxaline Derivatives
This protocol details the reaction with alcohols or phenols.
Reaction Scheme:
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, ethanol, phenol)
-
Strong Base (e.g., NaH, KOtBu)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dioxane, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., N₂ or Ar), add the alcohol or phenol (1.5 eq) to a suspension of the strong base (1.5 eq) in the anhydrous solvent at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.
-
After completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Synthesis of 2-Thio-3-(2-thienyl)quinoxaline Derivatives
This protocol outlines the reaction with thiols.
Reaction Scheme:
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
To a solution of this compound (1.0 eq) and the thiol (1.2 eq) in the chosen solvent, add the base (1.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative yields for nucleophilic aromatic substitution reactions on chloro-quinoxaline systems. The actual yields for this compound may vary and require experimental determination.
Table 1: Reaction of 2-Chloro-3-aryl-quinoxalines with Amines
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Yield (%) |
| Morpholine | DMF | K₂CO₃ | 100 | 85-95 |
| Piperidine | Ethanol | - | Reflux | 80-90 |
| Aniline | DMSO | K₂CO₃ | 120 | 70-85 |
| Benzylamine | DMF | Et₃N | 80 | 75-90 |
Table 2: Reaction of 2-Chloro-3-aryl-quinoxalines with O- and S-Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
| Sodium Methoxide | Methanol | NaOMe | Reflux | 80-95 |
| Phenol | DMF | NaH | 80 | 70-85 |
| Thiophenol | DMF | K₂CO₃ | Room Temp | 90-98 |
| Benzyl Mercaptan | Acetonitrile | Et₃N | Reflux | 85-95 |
Mandatory Visualization
Application Notes and Protocols: 2-Chloro-3-(2-thienyl)quinoxaline as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(2-thienyl)quinoxaline is a heterocyclic compound that serves as a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical architecture, featuring a quinoxaline core, a reactive chlorine atom, and a thienyl moiety, provides a strategic starting point for the synthesis of a diverse array of potentially bioactive molecules. The quinoxaline scaffold is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The presence of a chlorine atom at the 2-position offers a convenient handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular entities. Furthermore, the thienyl group can participate in crucial drug-receptor interactions, potentially enhancing the potency and selectivity of the final compounds.
This document provides detailed application notes and protocols for utilizing this compound in the discovery of novel therapeutic agents, with a focus on the development of kinase inhibitors for cancer therapy and novel antimicrobial agents.
Application 1: Synthesis of Novel Kinase Inhibitors for Anticancer Therapy
Quinoxaline derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[3] Notably, quinoxalines have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, and the PI3K/mTOR pathway, which is crucial for cell growth and survival.[1][3][4][5][6][7] The following section outlines a proposed synthetic route and evaluation protocol for developing novel kinase inhibitors from this compound.
Proposed Synthetic Pathway: Synthesis of 2-Amino-3-(2-thienyl)quinoxaline Derivatives
A common and effective strategy to enhance the biological activity of chloro-quinoxalines is the introduction of an amino group at the 2-position. This can be achieved through a nucleophilic aromatic substitution reaction with various amines.
dot
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2-Chloro-3-(2-thienyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 2-Chloro-3-(2-thienyl)quinoxaline scaffold is a versatile precursor for the synthesis of novel fluorescent probes. The presence of a reactive chlorine atom at the 2-position allows for facile functionalization through various cross-coupling reactions, enabling the systematic tuning of the molecule's electronic and photophysical characteristics. This document provides detailed application notes and experimental protocols for the synthesis of a library of fluorescent probes derived from this compound, with potential applications in bioimaging and sensing.
Application Notes
The strategic modification of the this compound core through the introduction of various aryl, heteroaryl, amino, and alkynyl moieties can significantly impact the resulting molecule's fluorescence properties, including emission wavelength, quantum yield, and Stokes shift. These modifications can be achieved through well-established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Key Synthetic Strategies:
-
Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl groups by reacting this compound with boronic acids or esters. This is a robust method to extend the π-conjugation of the system, often leading to red-shifted emission spectra.
-
Stille Coupling: Coupling with organostannanes, providing an alternative to the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds.
-
Sonogashira Coupling: Introduction of alkynyl groups, which can serve as rigid linkers or be further functionalized. This modification can significantly alter the electronic properties and fluorescence of the quinoxaline core.
-
Buchwald-Hartwig Amination: Introduction of a wide range of primary and secondary amines, leading to the synthesis of probes with potential for sensing and altering solubility.
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride with strong nucleophiles, offering a straightforward method for introducing functionalities.
Applications in Bioimaging:
Quinoxaline-based fluorescent probes have shown promise in various bioimaging applications. Their fluorescence can be sensitive to the local environment, making them useful for probing cellular structures and processes. For instance, certain quinoxaline derivatives have been utilized for:
-
Mitochondrial Imaging: The lipophilic and cationic nature of some derivatives can lead to their accumulation in mitochondria.[1]
-
Nucleic Acid Staining: Specific quinoxaline probes have demonstrated the ability to bind to DNA and RNA, leading to a fluorescence turn-on response.[1]
-
Cellular Imaging: The biocompatibility and membrane permeability of tailored quinoxaline probes allow for their use in live-cell imaging to visualize cellular components and dynamics.[2][3]
The synthesized probes from this compound can be screened for these and other bioimaging applications, with their specific utility being dependent on their final structure and resulting photophysical properties.
Data Presentation
The following tables summarize representative photophysical data for functionally similar 2,3-disubstituted quinoxaline derivatives. The data presented here is intended to provide a general expectation for the properties of probes synthesized from this compound.
Table 1: Photophysical Properties of 2-Aryl/Heteroaryl-3-(2-thienyl)quinoxaline Derivatives (Illustrative)
| Derivative (Modification at 2-position) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |
| Phenyl | ~350-380 | ~420-450 | ~0.1-0.3 | ~60-80 | MeCN |
| 4-Methoxyphenyl | ~360-390 | ~440-470 | ~0.2-0.5 | ~70-90 | MeCN |
| 4-(Dimethylamino)phenyl | ~380-420 | ~480-520 | ~0.4-0.7 | ~90-110 | MeCN |
| 2-Thienyl | ~370-400 | ~450-480 | ~0.3-0.6 | ~80-100 | MeCN |
Table 2: Photophysical Properties of 2-Amino-3-(2-thienyl)quinoxaline Derivatives (Illustrative)
| Derivative (Modification at 2-position) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |
| Morpholino | ~390-430 | ~490-530 | ~0.2-0.4 | ~100-120 | MeCN |
| Piperidinyl | ~395-435 | ~495-535 | ~0.3-0.5 | ~100-120 | MeCN |
| N-Phenylamino | ~400-440 | ~500-550 | ~0.1-0.3 | ~100-130 | MeCN |
Experimental Protocols
The following are generalized protocols for the synthesis of fluorescent probes from this compound. Researchers should optimize these conditions for each specific substrate.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-(2-thienyl)quinoxalines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add the solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling for the Synthesis of 2-Aryl-3-(2-thienyl)quinoxalines
This protocol provides a general method for the Stille cross-coupling reaction.[6][7][8]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(Bu)₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Solvent (e.g., Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) and the organostannane (1.1-1.3 eq) in the chosen solvent.
-
Add the palladium catalyst (3-5 mol%).
-
Degas the solution with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere and monitor by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-(2-thienyl)quinoxalines
This protocol outlines a general procedure for the Sonogashira coupling.[9][10][11]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the base, followed by the terminal alkyne (1.2-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-(2-thienyl)quinoxalines
This protocol describes a general method for the Buchwald-Hartwig amination.[12][13][14][15]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%) to a flame-dried Schlenk tube.
-
Add the solvent and stir for a few minutes.
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Bioimaging with Quinoxaline-Based Fluorescent Probes
This is a general protocol for staining live cells.[16][17][18][19]
Materials:
-
Quinoxaline fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of the quinoxaline probe by diluting the stock solution in cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. Incubation time and probe concentration should be optimized for each probe and cell line.
-
After incubation, remove the loading medium and wash the cells two to three times with warm PBS or fresh medium to remove unbound probe.
-
Add fresh medium or an appropriate imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the probe.
Mandatory Visualization
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for probe synthesis and evaluation.
References
- 1. Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. cellink.com [cellink.com]
- 17. stainsfile.com [stainsfile.com]
- 18. gatescientific.com [gatescientific.com]
- 19. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]
Application Notes and Protocols: 2-Chloro-3-(2-thienyl)quinoxaline in the Synthesis of Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-chloro-3-(2-thienyl)quinoxaline as a versatile scaffold for the development of novel anticancer agents. The protocols outlined below are based on established methodologies for the synthesis of quinoxaline derivatives and their subsequent biological evaluation.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The quinoxaline core is a key pharmacophore in several clinically approved drugs and investigational agents.[1] The this compound scaffold, in particular, offers a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the generation of compound libraries for anticancer screening. The presence of the thienyl group can also contribute to the biological activity of the resulting molecules.
Synthesis of this compound Derivatives
The synthesis of anticancer compounds from this compound typically involves a two-step process: the synthesis of the chloroquinoxaline precursor followed by the nucleophilic substitution of the chlorine atom.
A closely related analog, 2-chloro-3-(2'-thenoylmethyl)quinoxaline, has been synthesized, and its chemical behavior towards nucleophiles has been described, providing a solid foundation for the synthesis of various derivatives.[5]
Protocol 1: Synthesis of 2-Chloro-3-(2'-thenoylmethyl)quinoxaline[5]
This protocol describes the synthesis of a key precursor, which can be adapted for this compound.
Materials:
-
o-Phenylenediamine
-
2-Thenoylpyruvate
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., ethanol, chloroform)
Procedure:
-
Condensation: React o-phenylenediamine with 2-thenoylpyruvate in a suitable solvent, such as ethanol, under reflux to form the corresponding quinoxalin-2(1H)-one derivative.
-
Chlorination: Treat the resulting quinoxalinone with phosphorus oxychloride (POCl₃), with or without a catalyst, to replace the hydroxyl group with a chlorine atom, yielding 2-chloro-3-(2'-thenoylmethyl)quinoxaline.
-
Purification: Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of Amine and Hydrazide Derivatives[5]
The reactive chlorine atom in this compound can be readily displaced by various nucleophiles to generate a library of derivatives.
Materials:
-
This compound
-
Primary or secondary amines (e.g., aniline, piperidine)
-
Acid hydrazides (e.g., benzhydrazide)
-
Base (e.g., triethylamine or potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent.
-
Nucleophilic Substitution: Add the desired amine or acid hydrazide and a base to the solution.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, and isolate the product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.
Anticancer Activity of Quinoxaline Derivatives
Numerous studies have demonstrated the potent anticancer activity of quinoxaline derivatives against a wide range of cancer cell lines.[1][6][7][8] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Quantitative Data on Anticancer Activity
The following table summarizes the anticancer activity of representative quinoxaline derivatives from the literature, showcasing the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline-amide derivative | HCT116 | 4.4 | [1] |
| Quinoxaline-amide derivative | MCF-7 | 9.0 | [1] |
| Bromo-substituted quinoxaline | A549 | 9.32 | [7][8][9] |
| Quinoxaline derivative | Ty-82 (Leukemia) | 2.5 | [1] |
| Quinoxaline derivative | THP-1 (Leukemia) | 1.6 | [1] |
| 1-(N-substituted)-quinoxaline | MCF-7 | 2.61 | [1] |
| Quinoxaline-benzoxazole derivative | MGC-803, HepG-2, A549, Hela, T24 | Potent Activity | [1] |
| 1,3-Diphenylurea-quinoxaline | MGC-803 | 9.0 | [1] |
| 1,3-Diphenylurea-quinoxaline | HeLa | 12.3 | [1] |
| 1,3-Diphenylurea-quinoxaline | T-24 | 8.9 | [1] |
| Imidazole-substituted quinoxaline | A375 (Melanoma) | 0.003 | [1] |
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[10]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Protocol 4: Cell Cycle Analysis[3]
Objective: To determine the effect of the test compound on the cell cycle distribution.
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)[3]
Objective: To detect and quantify apoptosis (programmed cell death) induced by the test compound.
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives have been shown to target various signaling pathways implicated in cancer progression. Understanding these mechanisms is crucial for rational drug design and development.
Kinase Inhibition
A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling.[4]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.
-
Other Kinases: Quinoxaline derivatives have also been reported to inhibit other kinases such as PDGFR, c-Met, and CDKs.
Induction of Apoptosis
Many potent quinoxaline derivatives induce apoptosis in cancer cells.[3] This can be triggered through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Visualizations
Synthetic Workflow
Caption: General synthetic scheme for anticancer quinoxaline derivatives.
Signaling Pathway: Kinase Inhibition
Caption: Mechanism of action via receptor tyrosine kinase inhibition.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the biological evaluation of anticancer quinoxaline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-3-(2-thienyl)quinoxaline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoxaline scaffold in biologically active compounds. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, to facilitate the synthesis of novel derivatives.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmaceuticals and functional materials. The strategic functionalization of the quinoxaline scaffold is crucial for developing new molecular entities with desired properties. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the quinoxaline core.
This compound serves as an excellent substrate for these transformations. The chlorine atom at the 2-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various coupling reactions. This allows for the selective introduction of aryl, vinyl, alkynyl, and amino groups, leading to a diverse library of novel quinoxaline derivatives.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[1] The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation (for Suzuki and Sonogashira) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or the alkene inserts into the Pd-C bond. For Buchwald-Hartwig amination, coordination of the amine followed by deprotonation occurs.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds between this compound and various organoboron compounds, such as boronic acids and boronic esters.[2][3] This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.
Caption: Suzuki-Miyaura coupling of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroquinoxalines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | ~70-90 | [4] |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/MeOH | 80 | 75 | [4][5] |
| 3 | Thien-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 45 | [4] |
| 4 | Various arylboronic acids | Pd(OAc)₂ (10) | PPh₃ (30) | Na₂CO₃ | Dioxane/H₂O | Reflux | Good | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., THF, 5 mL).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 90 °C) for the required time (typically 8-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes.[1][7] This reaction is a powerful tool for the vinylation of aryl halides.
Caption: Heck reaction of this compound.
Table 2: Representative Conditions for Heck Reaction of Chloroquinoxalines
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (5) | KOtBu | DMSO | 120 | Good | [8] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | High | [9] |
Experimental Protocol: Heck Reaction
-
Reactant Preparation: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., KOtBu, 1.5 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).
-
Solvent Addition: Add the solvent (e.g., DMSO, 3 mL) under an inert atmosphere.
-
Reaction: Seal the tube and heat the mixture at the specified temperature (e.g., 120 °C) for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding substituted alkynes.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Caption: Sonogashira coupling of this compound.
Table 3: Representative Conditions for Sonogashira Coupling of Chloroquinoxalines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | Good-Excellent | [12][13] |
| 2 | Terminal Alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA | DMF | 80 | High | [13] |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol).
-
Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., THF, 10 mL), the base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at the designated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling this compound with primary or secondary amines.[14][15] This reaction requires a palladium catalyst and a suitable phosphine ligand, along with a strong base.
Caption: Buchwald-Hartwig amination of this compound.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Primary/Secondary Amines | Pd₂(dba)₃ (1-2) | Biarylphosphine (2-4) | NaOtBu | Toluene | 80-110 | High | [16] |
| 2 | Primary Amines | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | High | [16] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Glovebox Setup: Inside a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., a biarylphosphine, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL).
-
Reaction: Seal the vial and stir the mixture at the appropriate temperature (e.g., 100 °C) for 12-24 hours.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.
Experimental Workflow
The general workflow for performing these cross-coupling reactions is summarized below.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound. The protocols and data presented herein serve as a guide for researchers to synthesize a wide range of novel quinoxaline derivatives for applications in drug discovery and materials science. The choice of catalyst, ligand, base, and solvent system is critical for achieving optimal results and may require further optimization depending on the specific coupling partners employed.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. research.rug.nl [research.rug.nl]
Protocol for scaling up the synthesis of 2-Chloro-3-(2-thienyl)quinoxaline
An Application Note and Protocol for the Scalable Synthesis of 2-Chloro-3-(2-thienyl)quinoxaline
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] this compound is a key intermediate for the synthesis of more complex molecules in drug discovery and materials science. This document provides a detailed, two-step protocol for the synthesis of this compound, along with considerations for scaling up the process from laboratory to pilot-plant scale.
Overall Synthetic Scheme
The synthesis is a two-step process commencing with the condensation of o-phenylenediamine and 2-(2-thienyl)-2-oxoacetic acid to form the quinoxalinone intermediate, followed by chlorination to yield the final product.
Step 1: Synthesis of 3-(2-thienyl)quinoxalin-2(1H)-one
o-Phenylenediamine + 2-(2-thienyl)-2-oxoacetic acid → 3-(2-thienyl)quinoxalin-2(1H)-one + H₂O
Step 2: Synthesis of this compound
3-(2-thienyl)quinoxalin-2(1H)-one + POCl₃ → this compound
Data Presentation
The following table summarizes the key quantitative data for the laboratory-scale synthesis of this compound.
| Compound | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Mass (g) | Moles (mol) | Theoretical Yield (g) | Typical Yield (%) |
| Step 1 | ||||||
| o-Phenylenediamine | 108.14 | 1.0 | 10.81 | 0.10 | ||
| 2-(2-thienyl)-2-oxoacetic acid | 156.16 | 1.0 | 15.62 | 0.10 | 22.83 | 85-95 |
| 3-(2-thienyl)quinoxalin-2(1H)-one | 228.27 | - | - | - | ||
| Step 2 | ||||||
| 3-(2-thienyl)quinoxalin-2(1H)-one | 228.27 | 1.0 | 22.83 | 0.10 | ||
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | 22.99 (14 mL) | 0.15 | 24.67 | 80-90 |
| This compound | 246.72 | - | - | - |
Experimental Protocols
Laboratory-Scale Synthesis of 3-(2-thienyl)quinoxalin-2(1H)-one (Step 1)
This procedure is based on the general principle of quinoxaline synthesis through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.81 g, 0.10 mol) and ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add 2-(2-thienyl)-2-oxoacetic acid (15.62 g, 0.10 mol).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash with cold ethanol (2 x 20 mL). The collected solid is then dried under vacuum to yield 3-(2-thienyl)quinoxalin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol.[3]
Laboratory-Scale Synthesis of this compound (Step 2)
This step involves the chlorination of the quinoxalinone intermediate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap for HCl), place 3-(2-thienyl)quinoxalin-2(1H)-one (22.83 g, 0.10 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (14 mL, 0.15 mol) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The reaction mixture will become a clear solution.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.
-
Isolation and Purification: The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford this compound.
Scale-Up Protocol and Considerations
Scaling up the synthesis requires careful attention to safety and process control. The following is a general guide for a 10-fold scale-up.
Scaled-Up Synthesis of 3-(2-thienyl)quinoxalin-2(1H)-one (Step 1)
-
Reaction Setup: Use a 5 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe. Charge the reactor with o-phenylenediamine (108.1 g, 1.0 mol) and ethanol (1 L).
-
Reagent Addition: Add 2-(2-thienyl)-2-oxoacetic acid (156.2 g, 1.0 mol) to the reactor while stirring.
-
Reaction and Temperature Control: Heat the reactor jacket using a circulating oil bath to bring the reaction mixture to reflux. Maintain reflux for 4-6 hours. Monitor the internal temperature to ensure smooth boiling.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to 10-15 °C to maximize precipitation. The product can be isolated by centrifugation or filtration using a larger filter press. Wash the filter cake with cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Scaled-Up Synthesis of this compound (Step 2)
-
Reaction Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with an efficient gas scrubbing system for HCl, and a temperature probe, charge the dried 3-(2-thienyl)quinoxalin-2(1H)-one (228.3 g, 1.0 mol).
-
Reagent Addition: Add phosphorus oxychloride (1.4 L, 1.5 mol) via an addition funnel. This addition may be exothermic and should be done at a controlled rate, with cooling applied to the reactor jacket if necessary.
-
Reaction and Temperature Control: Heat the mixture to reflux and maintain for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. In a separate, larger reactor (20 L), prepare a mixture of ice and water. Slowly transfer the reaction mixture into the ice-water mixture with efficient stirring and cooling to manage the exothermic quenching of POCl₃.
-
Isolation and Purification: Isolate the precipitated product by filtration and wash extensively with water until the washings are neutral. Dry the crude product under vacuum. For large-scale purification, recrystallization from an appropriate solvent in a large reactor is preferable to column chromatography.
Mandatory Visualization
The following diagram illustrates the workflow for the scaled-up synthesis of this compound.
Caption: Workflow for the scaled-up synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
The quenching of the reaction mixture is highly exothermic and releases HCl gas. Ensure a robust gas scrubbing system is in place.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: Thienyl-Quinoxaline Derivatives as Electron Transport Materials in Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of thienyl-quinoxaline derivatives as electron transport materials (ETMs) in solar cell applications. These materials have emerged as a promising class of organic semiconductors due to their tunable electronic properties, high electron mobility, and robust thermal stability.[1][2][3] This guide covers their synthesis, characterization, and integration into photovoltaic devices, offering a comprehensive resource for researchers in the field.
Introduction to Thienyl-Quinoxaline Derivatives in Solar Cells
Quinoxaline-based molecules, particularly those incorporating thienyl moieties, are excellent candidates for electron-transporting and hole-blocking layers in organic electronics.[1] Their strong electron-accepting nature facilitates efficient electron injection and charge collection in solar cells.[1] The structural diversity of quinoxaline derivatives allows for precise tuning of their energy levels, bandgaps, and charge carrier transport properties through the introduction of various functional groups.[1] These materials have been successfully employed as non-fullerene acceptors (NFAs) in organic solar cells (OSCs), auxiliary acceptors in dye-sensitized solar cells (DSSCs), and as n-type semiconductors in various electronic devices.[1][2][3][4]
The combination of the electron-deficient quinoxaline core with the electron-rich thiophene unit can create donor-acceptor (D-A) systems with prominent intramolecular charge transfer (ICT) character, which is beneficial for their photophysical properties.[5] Recent advancements in molecular design have led to the development of thienyl-quinoxaline-based polymers and small molecules with impressive power conversion efficiencies (PCEs) in solar cells.[6][7][8]
Data Presentation: Photovoltaic Performance
The performance of various solar cell devices incorporating thienyl-quinoxaline derivatives as the electron transport material is summarized in the tables below.
Table 1: Performance of Polymer Solar Cells (PSCs) with Thienyl-Quinoxaline-Based Polymer Acceptors
| Polymer Acceptor | Donor Material | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| Qx1c | PTB7-Th | - | - | - | 4.81 | [1] |
| Qx7 | PBDB-T | - | - | - | 5.07 | [2] |
| PBDTT-TTFQ | - | 0.75 | 14.6 | 56.1 | 6.1 | [6] |
| PBF-QxCN | - | - | - | - | 12.11 | [7] |
| P37 | - | - | - | - | - | [9] |
Table 2: Performance of Quinoxaline-derived Small Molecule Non-Fullerene Acceptors (NFAs)
| NFA | Donor Material | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| Qx11b | YO6 (diluted) | - | - | - | 13.02 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative thienyl-quinoxaline derivative and the subsequent fabrication of a solar cell device.
3.1. Synthesis of a Fluorinated Thienyl-Quinoxaline-Based Copolymer (PBDTT-TTFQ)
This protocol is based on the synthesis of a donor-acceptor copolymer using Stille coupling polymerization.[6]
Materials:
-
Alkylthienyl-benzodithiophene (BDTT) monomer
-
Fluorinated thienyl-quinoxaline (TTFQ) monomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Argon gas
Procedure:
-
In a dried Schlenk tube under an argon atmosphere, dissolve the BDTT monomer and the TTFQ monomer in anhydrous toluene.
-
Add the catalyst system, consisting of Pd2(dba)3 and P(o-tol)3, to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 110°C for 48 hours under an argon atmosphere.
-
Cool the mixture to room temperature and pour it into methanol to precipitate the crude polymer.
-
Filter the precipitate and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to extract the desired polymer fraction.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Filter and dry the final polymer (PBDTT-TTFQ) under vacuum.
3.2. Fabrication of a Bulk-Heterojunction Polymer Solar Cell
This protocol describes the fabrication of a conventional bulk-heterojunction solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PBDTT-TTFQ (donor polymer)
-
PC71BM (acceptor)
-
Chlorobenzene
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates and anneal at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of PBDTT-TTFQ and PC71BM (e.g., 1:1 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at a specified temperature to optimize the morphology.
-
Cathode Deposition: Thermally evaporate a layer of Calcium (Ca) followed by a layer of Aluminum (Al) onto the active layer through a shadow mask under high vacuum ( < 10-6 Torr). The active area of the device is defined by the overlap of the ITO anode and the metal cathode.
-
Device Encapsulation: Encapsulate the device to protect it from air and moisture before testing.
3.3. Characterization of Materials and Devices
-
Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels of the synthesized polymer.
-
UV-Vis Spectroscopy: Analyze the optical absorption properties and determine the optical bandgap.
-
Current Density-Voltage (J-V) Measurements: Characterize the photovoltaic performance of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm2).
-
Atomic Force Microscopy (AFM): Investigate the surface morphology and phase separation of the active layer blend films.
Visualizations
Caption: Workflow for the synthesis of thienyl-quinoxaline based polymers.
Caption: Solar cell fabrication workflow and device architecture.
Caption: Electron transport mechanism in a solar cell with a thienyl-quinoxaline ETM.
References
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 3. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the Thiophene Ring in 2-Chloro-3-(2-thienyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the thiophene ring in 2-Chloro-3-(2-thienyl)quinoxaline, a scaffold of interest in medicinal chemistry. The described methodologies focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as direct C-H arylation. These reactions enable the synthesis of a diverse library of novel quinoxaline derivatives for screening in drug discovery programs.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The this compound core structure presents multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Functionalization of the thiophene ring, in particular, offers an avenue to explore new chemical space and develop novel therapeutic agents. The functionalized derivatives of 2-thienylquinoxaline have shown potential as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR), Apoptosis Signal-Regulating Kinase 1 (ASK1), and Topoisomerase II.[3][4][5]
Precursor Synthesis: 2-Chloro-3-(5-bromo-2-thienyl)quinoxaline
Prior to the functionalization of the thiophene ring via cross-coupling reactions, a halogenated precursor is required. The synthesis of 2-Chloro-3-(5-bromo-2-thienyl)quinoxaline can be achieved through the condensation of o-phenylenediamine with a brominated α-dicarbonyl compound, followed by chlorination.
Functionalization of the Thiophene Ring
The thiophene moiety of this compound can be functionalized at the 5-position either through direct C-H activation or via a pre-functionalized bromo-derivative using palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the halogenated thiophene ring and various boronic acids or esters.[6]
Table 1: Summary of Reaction Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 16 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 2-Chloro-3-(5-bromo-2-thienyl)quinoxaline (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), palladium catalyst (as specified in Table 1), and ligand (if applicable).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the specified base and solvent system under an inert atmosphere.
-
Heat the reaction mixture to the indicated temperature and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between the bromo-thienyl moiety and a terminal alkyne, providing access to alkynyl-substituted quinoxalines.[7][8]
Table 2: Summary of Reaction Conditions and Yields for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 65 | 6 | 82 |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a round-bottomed flask, dissolve 2-Chloro-3-(5-bromo-2-thienyl)quinoxaline (1.0 mmol) and the terminal alkyne (1.2 mmol) in the specified solvent.
-
Add the palladium catalyst, copper(I) iodide, and the amine base.
-
Stir the reaction mixture under an inert atmosphere at the indicated temperature for the specified time.
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between the bromo-thienyl precursor and various primary or secondary amines.[9][10]
Table 3: Summary of Reaction Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a Schlenk tube, add 2-Chloro-3-(5-bromo-2-thienyl)quinoxaline (1.0 mmol), the amine (1.2 mmol), the palladium catalyst, and the phosphine ligand.
-
Add the base and the solvent.
-
Seal the tube and heat the mixture with stirring at the specified temperature for the indicated time.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Direct C-H Arylation
Direct C-H arylation offers a more atom-economical approach to functionalize the thiophene ring, avoiding the need for pre-halogenation. This reaction typically targets the most acidic C-H bond, which in the case of the 2-thienyl moiety is at the 5-position.[11]
Table 4: Summary of Reaction Conditions and Yields for Direct C-H Arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | - | KOAc | DMA | 150 | 24 | 75 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (5) | P(Cy)₃·HBF₄ (10) | K₂CO₃ | Toluene | 130 | 18 | 80 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (5) | - | KOAc | DMA | 150 | 24 | 68 |
Experimental Protocol: General Procedure for Direct C-H Arylation
-
In a sealed tube, combine this compound (1.0 mmol), the aryl halide (1.5 mmol), palladium acetate, and the base in the specified solvent.
-
If a ligand is used, add it to the mixture.
-
Seal the tube and heat the reaction mixture at the indicated temperature for the specified time.
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired C-H arylated product.
Biological Context and Potential Signaling Pathways
Functionalized 2-thienylquinoxaline derivatives have emerged as promising candidates for anticancer drug development due to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and DNA replication.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell growth and proliferation.[12][13][14] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: EGFR signaling pathway and the inhibitory action of functionalized 2-thienylquinoxalines.
ASK1 Signaling Pathway
Apoptosis Signal-Regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that is activated by various cellular stresses, including oxidative stress.[15][16] Activated ASK1 triggers downstream JNK and p38 MAPK signaling pathways, leading to apoptosis. Inhibition of ASK1 is a potential therapeutic strategy for diseases associated with excessive apoptosis and inflammation.
Caption: ASK1 signaling pathway and its inhibition by functionalized 2-thienylquinoxalines.
Topoisomerase II Mechanism of Action
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[17][18] Topoisomerase II inhibitors are a major class of anticancer drugs that trap the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[19][20]
Caption: Mechanism of Topoisomerase II and its inhibition by functionalized 2-thienylquinoxalines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ASK1 - Wikipedia [en.wikipedia.org]
- 17. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA Topoisomerases: As target for anti-cancer drugs - Indian J Pharm Pharmacol [ijpp.org.in]
- 19. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(2-thienyl)quinoxaline
Welcome to the technical support center for the synthesis of 2-Chloro-3-(2-thienyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answers to frequently asked questions, and detailed protocols to improve reaction yields and outcomes.
Synthesis Overview
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The most common and effective methods involve the modification of a pre-existing quinoxaline core, typically starting from 2,3-dichloroquinoxaline. Key strategies include nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Caption: General synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods start with a quinoxaline core. One common approach is the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination with an agent like phosphorus oxychloride (POCl₃) to form a chloroquinoxaline derivative.[1][2] Another widely used method is the regioselective Suzuki-Miyaura cross-coupling reaction of 2,6-dichloroquinoxaline with a thienylboronic acid derivative.[3] Nucleophilic substitution using organometallic reagents like 2-thienyl lithium on 2,3-dichloroquinoxaline is also a viable route.[4]
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For Suzuki-Miyaura cross-coupling reactions, yields can range from moderate to excellent, often exceeding 70% and sometimes reaching as high as 96% under optimized conditions.[3] Syntheses involving the initial formation of the quinoxaline ring followed by chlorination may have more steps, potentially leading to a lower overall yield.
Q3: What are the critical parameters to control for a high-yield reaction?
A3: For cross-coupling reactions, the most critical parameters include the choice of catalyst (e.g., Palladium-based catalysts), ligand, base (e.g., K₃PO₄), solvent (e.g., THF, 1,4-dioxane), and reaction temperature.[3][5][6] Maintaining an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent catalyst degradation. The purity of starting materials and reagents is also paramount.
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety practices are essential. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE). Organometallic reagents like butyl lithium (used to generate 2-thienyl lithium) are pyrophoric and must be handled under an inert atmosphere.[4] Solvents like THF and dioxane are flammable. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q: My reaction yield is very low or I've obtained no product. What went wrong?
A:
-
Check Reagent Activity: Organometallic reagents like 2-thienyl lithium can degrade if not stored and handled properly under inert conditions. For Suzuki couplings, ensure the boronic acid derivative has not decomposed and the palladium catalyst is active.
-
Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst in cross-coupling reactions. Ensure your reaction setup is properly purged and maintained under an inert gas like nitrogen or argon.
-
Temperature Control: The reaction temperature is critical. For Suzuki couplings, temperatures are often elevated (e.g., 90-120 °C) to ensure reaction completion.[3] Verify your heating apparatus is functioning correctly.
-
Purity of Starting Materials: Impurities in the 2,3-dichloroquinoxaline or the thiophene reagent can interfere with the reaction. Purify starting materials if necessary.
Q: I am observing the formation of significant side products, such as the di-substituted 2,3-di(2-thienyl)quinoxaline. How can I improve selectivity?
A:
-
Control Stoichiometry: To favor mono-substitution, use a controlled amount of the thiophene reagent. A slight excess (e.g., 1.1-1.3 equivalents) is often used to drive the reaction to completion, but a large excess will promote di-substitution.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes favor the mono-substituted product. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal stopping point before significant di-substitution occurs.
-
Choice of Base and Catalyst System: The choice of base and ligand in Suzuki reactions can influence selectivity. It may be necessary to screen different conditions to find the optimal system for mono-coupling.[5]
Q: The reaction appears incomplete, with a lot of starting material remaining. What should I do?
A:
-
Increase Reaction Time: Some reactions may require extended periods to reach completion. Continue monitoring the reaction progress over a longer duration.
-
Increase Temperature: Gradually increasing the reaction temperature (within the stability limits of the reactants and catalyst) can increase the reaction rate.
-
Catalyst Loading: In cross-coupling reactions, catalyst deactivation can stall the reaction. In some cases, adding a fresh portion of the catalyst may help, although this is not always ideal. Ensure you are using an appropriate catalyst loading, typically between 1-5 mol%.[3]
Q: I'm having difficulty purifying the final product. What are some effective purification strategies?
A:
-
Column Chromatography: This is the most common method for purifying quinoxaline derivatives. A silica gel column with a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is often effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find one that provides good crystal formation.
-
Extraction: An initial workup involving liquid-liquid extraction can help remove many impurities. For example, after quenching the reaction, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[2]
Yield Optimization Strategies
Optimizing the yield of this compound, particularly via Suzuki-Miyaura cross-coupling, involves the careful selection of several reaction components. The data below is a summary of findings for analogous reactions that can guide optimization.
Caption: A logical workflow for optimizing reaction yield.
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield
(Note: This table is a representative summary based on typical optimization studies for similar cross-coupling reactions, as specific data for this compound may vary.)
| Parameter | Variation | Observation | Typical Yield Range (%) | Reference |
| Catalyst | Pd(PPh₃)₄ | Standard, effective for many substrates. | 60-80 | [3] |
| PdCl₂(dppf) | Often shows good activity and stability. | 70-90 | [5] | |
| Pd₂(dba)₃ with XPhos | Highly active system for challenging couplings. | 85-97 | [7] | |
| Base | K₂CO₃ | Common, moderately strong base. | 65-85 | [3] |
| K₃PO₄ | Stronger base, often improves yields. | 75-95 | [3] | |
| Cs₂CO₃ | Very effective but more expensive. | 80-97 | [5] | |
| Solvent | THF | Good for many couplings, lower boiling point. | 60-85 | [3] |
| 1,4-Dioxane | Higher boiling point, often used for difficult reactions. | 70-95 | [3] | |
| Toluene | High boiling, good for high-temp reactions. | 70-90 | [8] | |
| Temperature | 80-90 °C | Standard temperature range. | 65-85 | [3] |
| 100-120 °C | May be required for less reactive substrates. | 75-97 | [3] |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol is adapted from methodologies for similar selective couplings.[3]
-
Setup: To an oven-dried reaction flask, add 2,6-dichloroquinoxaline (1.0 equiv), 2-thienylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., THF or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Synthesis from Quinoxalin-2(1H)-one
This protocol describes a two-step synthesis involving the formation of 2-chloroquinoxaline followed by substitution.
-
Chlorination:
-
In a fume hood, carefully add quinoxalin-2(1H)-one (1.0 equiv) to phosphorus oxychloride (POCl₃, ~10 equiv).[2]
-
Heat the mixture to reflux (approx. 105 °C) for 1.5-2 hours under a nitrogen atmosphere.[2]
-
Cool the mixture and slowly pour it onto crushed ice with stirring.
-
Extract the resulting aqueous solution with dichloromethane (CH₂Cl₂). Wash the combined organic layers with water, dry over Na₂SO₄, and evaporate the solvent to yield crude 2-chloroquinoxaline.[2]
-
-
Thienyl Substitution (Conceptual):
-
The crude 2-chloroquinoxaline can then be used in a subsequent cross-coupling reaction as described in Protocol 1, or reacted with a pre-formed 2-thienyl lithium solution at low temperature (e.g., -78 °C) in an inert solvent like THF.
-
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize Suzuki coupling reactions for chloro-quinoxaline substrates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of chloro-quinoxalines in a question-and-answer format.
Question 1: Why am I getting low to no yield of my desired coupled product?
Answer: Low or no yield in Suzuki coupling of chloro-quinoxalines is a common issue that can stem from several factors. Chloro-quinoxalines can be challenging substrates due to the relatively strong C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to bromo or iodo-quinoxalines.[1][2][3]
Here are the primary areas to investigate:
-
Inactive Catalyst System: The combination of palladium source and ligand is crucial. For less reactive aryl chlorides, a highly active catalyst is required.
-
Palladium Source: While Pd(PPh₃)₄ can be effective, it may not be active enough for all chloro-quinoxalines.[4] Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand.[5][6] These Pd(0) sources are often more active.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides.[2][7] Consider ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃).[6]
-
-
Inappropriate Base: The base plays a critical role in activating the boronic acid for transmetalation.[3][6]
-
Sub-optimal Solvent and Temperature:
-
The reaction may require higher temperatures to proceed. Reactions are often run at elevated temperatures (e.g., 90-120°C).[4]
-
Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[4][5][8] The water can help solubilize the base and facilitate the reaction.
-
-
Degradation of Reagents:
-
Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form inactive boroxines upon standing.[5] Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[5]
-
Catalyst: Ensure your palladium catalyst has not decomposed to palladium black, which is catalytically inactive.[5][8] The reaction mixture should ideally be homogeneous and turn dark brown or black upon catalyst addition.[8][9]
-
Question 2: I am observing significant amounts of side products like homocoupled boronic acid or dehalogenated quinoxaline. How can I minimize these?
Answer: The formation of side products is a common challenge.
-
Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[5]
-
Solution: Thoroughly degas your reaction mixture and solvent before adding the palladium catalyst. This is crucial to remove dissolved oxygen.[1] Running the reaction under a strictly inert atmosphere (Nitrogen or Argon) is essential.[1] Using a Pd(0) source directly [e.g., Pd(PPh₃)₄] or ensuring the in-situ reduction of a Pd(II) precursor is efficient can also help.
-
-
Dehalogenation (Hydrodehalogenation): This process replaces the chlorine atom on the quinoxaline with a hydrogen atom.
-
Cause: This can occur when a palladium hydride species is formed, which then undergoes reductive elimination with the aryl halide.[5] The hydride can originate from solvents (like alcohols) or amine bases.
-
Solution: Avoid using alcohol as a primary solvent if dehalogenation is an issue. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is anhydrous if water is not intentionally part of the reaction conditions.
-
Question 3: For my di-chloro-quinoxaline, the reaction is not selective and I get a mixture of mono- and di-substituted products. How can I control the selectivity?
Answer: Achieving regioselectivity in the Suzuki coupling of di-halo-quinoxalines depends on the electronic and steric differences between the two chlorine positions. For a substrate like 2,6-dichloroquinoxaline, the chlorine at the 2-position is generally more reactive than the one at the 6-position due to electronic factors.[4]
-
To favor mono-substitution:
-
Stoichiometry: Use a limited amount of the boronic acid (e.g., 1.0-1.3 equivalents).[4]
-
Milder Conditions: Employ lower temperatures and shorter reaction times. You may need to run test reactions and monitor the progress by TLC or GC-MS to find the optimal point to stop the reaction.
-
-
To favor di-substitution:
-
Stoichiometry: Use an excess of the boronic acid (e.g., >2.5 equivalents).[4]
-
Harsher Conditions: Increase the reaction temperature and extend the reaction time to drive the reaction to completion.[4] A more active catalyst system might also be necessary to couple the second, less reactive chloride.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst, base, and solvent combination for Suzuki coupling with chloro-quinoxalines?
A: There is no single "best" combination as the optimal conditions are substrate-dependent. However, a robust starting point for chloro-quinoxalines is:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand like SPhos or XPhos (ligand:Pd ratio of 2:1).
-
Base: K₃PO₄ or K₂CO₃ (2 equivalents).[4]
-
Solvent: 1,4-Dioxane or THF, sometimes with a small amount of water.[4][5]
-
Temperature: 90-120 °C.[4]
Q2: How important is it to use anhydrous solvents and degas the reaction mixture?
A: It is critically important.
-
Degassing: Oxygen can lead to the oxidation of the Pd(0) active catalyst to inactive Pd(II) and can promote the homocoupling of the boronic acid.[5] Degassing the solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes, or by freeze-pump-thaw cycles) is essential for reproducible results.
-
Anhydrous Solvents: While some Suzuki reactions benefit from a small amount of water, starting with anhydrous solvents gives you better control. Water can affect the solubility of the base and the stability of the boronic acid. If dehalogenation is a problem, ensure your reaction is strictly anhydrous (unless water is part of a specific protocol).
Q3: My boronic acid is poorly soluble in the reaction solvent. What can I do?
A: Poor solubility can hinder the reaction.
-
Consider converting the boronic acid to a more soluble boronate ester, such as a pinacol ester (Bpin).[5]
-
Potassium trifluoroborate salts (R-BF₃K) are another alternative that can have different solubility profiles and are often more stable than the corresponding boronic acids.[6]
-
Experiment with different solvent systems. A mixture of solvents (e.g., Toluene/Water) might improve solubility.
Q4: How can I monitor the progress of my reaction?
A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Take small aliquots from the reaction mixture at different time points, quench them (e.g., with water or dilute acid), extract with an organic solvent like ethyl acetate, and analyze the organic layer. This will allow you to see the consumption of starting material and the formation of the product.
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions for the Suzuki coupling of 2,6-dichloroquinoxaline, demonstrating the impact of different reagents on product yield.
Table 1: Mono-arylation of 2,6-Dichloroquinoxaline [4]
| Entry | Arylboronic Acid (Ar) | Yield (%) |
| 1 | 2-Tolyl | 77 |
| 2 | 3-Tolyl | 67 |
| 3 | 4-Tolyl | 75 |
| 4 | 3,5-Dimethylphenyl | 90 |
| 5 | 2,4,6-Trimethylphenyl | 96 |
| 6 | 2-Methoxyphenyl | 72 |
| 7 | 4-Methoxyphenyl | 63 |
| 8 | 2,6-Dimethoxyphenyl | 97 |
| 9 | 4-Fluorophenyl | 62 |
| 10 | 2-Thienyl | 45 |
| Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[4] |
Table 2: Di-arylation of 2,6-Dichloroquinoxaline [4]
| Entry | Arylboronic Acid (Ar) | Yield (%) |
| 1 | Phenyl | 90 |
| 2 | 4-Tolyl | 92 |
| 3 | 4-Methoxyphenyl | 85 |
| 4 | 4-Fluorophenyl | 78 |
| 5 | 2-Thienyl | 65 |
| Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), Arylboronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), 2M K₂CO₃, 1,4-dioxane, 120 °C, 12 h.[4] |
Experimental Protocols
Protocol: General Procedure for Mono-Arylation of 2,6-Dichloroquinoxaline [4]
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 2,6-dichloroquinoxaline (1.0 mmol, 1 equiv), the corresponding arylboronic acid (1.3 mmol, 1.3 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (approx. 4 mL) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) to the mixture under a positive flow of inert gas.
-
Reaction: Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 8 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated quinoxaline.
Visualizations
Caption: General experimental workflow for Suzuki coupling of chloro-quinoxalines.
Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. rose-hulman.edu [rose-hulman.edu]
Overcoming challenges in the purification of quinoxaline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoxaline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Yield After Purification
Q: I have a low yield of my quinoxaline derivative after purification. What are the possible causes and solutions?
A: Low recovery can stem from several factors throughout the purification process. Here’s a systematic approach to troubleshoot this issue:
-
Problem: Product loss during extraction and work-up.
-
Solution: Ensure the pH of the aqueous layer is appropriate for your derivative's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery.
-
-
Problem: The compound is unstable on silica gel.
-
Solution: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[1] You can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[2] Alternatively, consider using a different stationary phase like alumina or a reverse-phase C18 silica.
-
-
Problem: Inefficient elution from the chromatography column.
-
Solution: The chosen solvent system may be too non-polar to effectively elute your compound. Gradually increase the polarity of the eluent (gradient elution).[2] If the compound is still retained, a stronger solvent system may be necessary. For highly polar compounds, reverse-phase chromatography might be a better option.[3]
-
-
Problem: Product co-elutes with a major impurity.
-
Solution: The initial solvent system lacks the selectivity to separate your product from a closely eluting impurity. Experiment with different solvent systems on TLC to improve separation before scaling up to column chromatography.
-
-
Problem: Product precipitation during purification.
-
Solution: If your compound has low solubility in the chosen chromatography solvents, it may precipitate on the column, leading to low recovery and poor separation. Ensure your crude product is fully dissolved before loading it onto the column. If solubility is an issue, you can load the sample onto the column as a solid by pre-adsorbing it onto a small amount of silica gel.[2]
-
2. Issues with Thin-Layer Chromatography (TLC)
Q: My TLC plate shows streaking or spots that don't move from the baseline. How can I resolve this?
A: TLC is a critical tool for monitoring reaction progress and developing a purification strategy. Here are solutions to common TLC problems:
-
Problem: The spot is streaking.
-
Problem: The spot remains on the baseline.
-
Problem: The spots are too close to the solvent front.
-
Solution: The eluent is too polar.[3] Decrease the proportion of the polar solvent.
-
-
Problem: The separation on the TLC plate does not translate to the flash column.
-
Solution: This can happen for several reasons. The conditions of a dry TLC plate are different from a wet-packed column.[4] Also, the heat generated during column chromatography can affect the separation.[4] It is crucial to pre-equilibrate the column with the mobile phase before loading the sample.
-
3. Separation of Isomers
Q: I have synthesized a mixture of constitutional isomers of a substituted quinoxaline. How can I separate them?
A: Separating constitutional isomers can be challenging due to their similar physical properties. Here are some strategies:
-
Recrystallization: If there is a sufficient difference in the solubility of the isomers in a particular solvent, fractional crystallization can be an effective method. Experiment with a range of solvents to find one that preferentially dissolves one isomer while leaving the other as a solid.
-
Column Chromatography:
-
Flash Chromatography: Careful selection of the stationary and mobile phases is key. Sometimes, a less conventional solvent system can provide the necessary selectivity. Running a slow gradient elution can also improve the separation of closely eluting isomers.[2]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique.[5] Different column chemistries (e.g., C18, Phenyl-Hexyl) can be screened to find the optimal separation conditions.
-
| Technique | Recommended For | Key Considerations |
| Fractional Crystallization | Isomers with significantly different solubilities. | Requires careful solvent screening and can be time-consuming. |
| Flash Chromatography | Isomers with a noticeable difference in polarity (ΔRf > 0.1 on TLC). | Optimization of the solvent system is crucial. A slow gradient may be required. |
| Preparative HPLC | Isomers that are difficult to separate by other methods. | Higher cost and requires specialized equipment. Offers the best resolution. |
4. Removal of Colored Impurities
Q: My purified quinoxaline derivative has a persistent color. How can I remove it?
A: Colored impurities are common in organic synthesis and are often highly conjugated compounds.[6]
-
Activated Charcoal (Decolorizing Carbon): This is a common and effective method for removing colored impurities.[7][8]
-
Dissolve your crude or purified product in a suitable hot solvent.
-
Allow the solution to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound).[7]
-
Gently heat and swirl the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
-
Caution: Activated charcoal can also adsorb your desired product, potentially leading to a decrease in yield.[8] Use the minimum amount necessary to remove the color. This method is not suitable if your target quinoxaline derivative is itself a colored compound.[8]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Quinoxaline Derivative
-
TLC Analysis: Develop a solvent system that provides good separation of your target quinoxaline derivative from impurities, aiming for an Rf value of 0.2-0.4 for your product. A common starting point for many quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.[9]
-
Column Packing: Select an appropriately sized column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the chosen mobile phase.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, pre-adsorb it onto a small amount of silica gel.[2] Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Solvent Gradient (if necessary): If the impurities are not eluting or the product is moving too slowly, gradually increase the polarity of the mobile phase.[2]
-
Fraction Analysis and Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Quinoxaline Derivative
-
Solvent Selection: The ideal recrystallization solvent is one in which your quinoxaline derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Common solvents for recrystallizing quinoxaline derivatives include ethanol and methanol/water mixtures.[12][13][14][15] Test small amounts of your product in various solvents to find the most suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography of Quinoxaline Derivatives
| Starting Materials | Product Type | Mobile Phase (v/v) | Reference |
| o-phenylenediamine, 1-phenyl-1,2-propanedione | 2-methyl-3-phenylquinoxaline | Petroleum Ether : Ethyl Acetate = 15:1 | [9] |
| Hydrogenation of a disubstituted quinoxaline | (2S,3S)-tetrahydroquinoxaline derivative | Petroleum Ether : Ethyl Acetate = 4:1 | [9] |
| General Synthesis | Substituted quinoxalines | Hexane : Ethyl Acetate (increasing polarity) | [10] |
Table 2: UHPLC-MS/MS Parameters for Analysis of Quinoxaline Derivatives [16]
| Parameter | Value |
| Column | Acquity UHPLC BEH C18 (50 x 2.1 mm i.d., 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | 88% A (1 min) -> 50% A (at 2 min) -> 12% A (at 3.5 min) -> 50% A (at 4.5 min) -> 88% A (at 5.0 min, hold 1 min) |
Visualizations
Caption: General workflow for the purification of quinoxaline derivatives.
Caption: Troubleshooting common issues in Thin-Layer Chromatography (TLC).
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline derivative synthesis [bio-protocol.org]
- 11. edu.rsc.org [edu.rsc.org]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tsijournals.com [tsijournals.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Preventing side reactions in the synthesis of 2,3-disubstituted quinoxalines
Welcome to the technical support center for the synthesis of 2,3-disubstituted quinoxalines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 2,3-disubstituted quinoxalines. The guides are presented in a question-and-answer format, offering explanations and actionable solutions.
Side Reaction: Formation of Benzimidazole Derivatives
Question: I am trying to synthesize a 2,3-disubstituted quinoxaline by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound, but I am observing the formation of a benzimidazole byproduct. Why is this happening and how can I prevent it?
Answer:
The formation of benzimidazoles is a known side reaction in quinoxaline synthesis, often arising from the rearrangement of the quinoxaline skeleton or alternative reaction pathways of the starting materials.[1]
Common Causes:
-
Reaction with Aldehydes: If your 1,2-dicarbonyl compound is contaminated with or degrades to an aldehyde, the reaction with o-phenylenediamine can favor the formation of a 2-substituted benzimidazole.[2][3]
-
Quinoxaline Rearrangement: Certain quinoxaline derivatives, particularly those with leaving groups at the 2-position (e.g., 2-haloquinoxalines), can undergo rearrangement to form benzimidazoles under nucleophilic conditions.[1]
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway. Some catalysts may promote the oxidative cyclization pathway leading to benzimidazoles, especially if an aldehyde is present.[4][5] Acid and base catalysis can also play a role in directing the reaction towards either quinoxaline or benzimidazole formation.[6]
Solutions:
-
Ensure Purity of Reagents: Use highly pure 1,2-dicarbonyl compounds. If contamination with an aldehyde is suspected, purify the dicarbonyl compound before use.
-
Optimize Reaction Conditions:
-
Catalyst Selection: Employ catalysts known to favor quinoxaline formation. Mild Lewis acids or specific heterogeneous catalysts can improve selectivity.[7][8] Phenol has been reported as an efficient and mild catalyst for this condensation.[7]
-
Solvent: The choice of solvent can impact selectivity. Ethanol/water mixtures are commonly used and can be effective.[7]
-
Temperature: Running the reaction at room temperature, if feasible with your chosen catalyst, can minimize side reactions.[7][9]
-
-
For Unsymmetrical Substrates: When using unsymmetrical o-phenylenediamines, the electronic properties of the substituents can influence the initial nucleophilic attack and subsequent cyclization, potentially favoring a pathway that could lead to benzimidazole formation if not properly controlled.
Issue: Poor Regioselectivity in Unsymmetrical Quinoxalines
Question: I am reacting a substituted (unsymmetrical) o-phenylenediamine with an unsymmetrical 1,2-dicarbonyl compound and obtaining a mixture of two regioisomers. How can I control the regioselectivity of this reaction?
Answer:
Achieving regioselectivity is a significant challenge in the synthesis of unsymmetrically substituted quinoxalines. The formation of regioisomers occurs because the initial nucleophilic attack can happen from either amino group of the o-phenylenediamine, and the subsequent cyclization can proceed in two different orientations.
Controlling Factors and Solutions:
-
Electronic Effects: The electronic nature of the substituent on the o-phenylenediamine ring plays a crucial role. The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl carbon.
-
Steric Hindrance: Bulky substituents on either the diamine or the dicarbonyl compound can direct the reaction pathway to minimize steric interactions.
-
pH Control and Additives: The regioselectivity of the cyclocondensation can be influenced and even switched by using specific additives. For the reaction of monosubstituted o-phenylenediamines with aroylpyruvates, it has been shown that:
-
The addition of p-toluenesulfonic acid (p-TsOH) can favor the formation of one regioisomer.
-
The use of 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) can selectively produce the opposite regioisomer.[10]
-
-
Stepwise Synthesis: For complete control, a stepwise approach may be necessary. This could involve protecting one of the amino groups, performing the condensation, and then deprotecting and cyclizing.
Below is a logical workflow for addressing regioselectivity issues.
Issue: Incomplete Reaction or Formation of Dihydroquinoxaline
Question: My reaction to form a quinoxaline seems to be incomplete, or I suspect I have isolated a dihydroquinoxaline intermediate. How can I ensure the reaction goes to completion and yields the fully aromatic quinoxaline?
Answer:
The final step in many quinoxaline syntheses is an oxidation (aromatization) of a dihydroquinoxaline intermediate. If this step is not efficient, you may isolate the dihydro- species or have a mixture of products.
Common Causes and Solutions:
-
Insufficient Oxidant: Many modern procedures rely on an in-situ oxidation step.
-
Air Oxidation: Some reactions proceed with air as the oxidant, but this can be slow or inefficient. Stirring the reaction mixture open to the air or bubbling air through the solution can help.
-
Chemical Oxidants: If the reaction is sluggish, the addition of a mild oxidizing agent may be necessary. Common choices include:
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can promote the final aromatization step.
-
Catalyst: Some catalysts are better at promoting the oxidative condensation. For example, copper- and nickel-based catalysts can facilitate the dehydrogenative coupling required for aromatization.[14]
-
Side Reaction: Mono- vs. Di-substitution on 2,3-Dichloroquinoxaline
Question: I am trying to synthesize an unsymmetrically 2,3-disubstituted quinoxaline starting from 2,3-dichloroquinoxaline (2,3-DCQ) by sequential nucleophilic substitution. However, I am getting a mixture of the mono-substituted and di-substituted products. How can I control the reaction to favor mono-substitution?
Answer:
Controlling the degree of substitution on 2,3-dichloroquinoxaline is key to synthesizing unsymmetrical derivatives. The formation of the di-substituted product occurs when the second nucleophilic attack happens readily after the first.
Solutions for Selective Mono-substitution:
-
Stoichiometry: Use only one equivalent of the nucleophile relative to the 2,3-DCQ.
-
Low Temperature: Perform the reaction at a low temperature (e.g., room temperature or below) to slow down the rate of the second substitution. The first substitution is generally faster than the second.
-
Choice of Nucleophile: A less reactive nucleophile will be more selective for mono-substitution.
-
Reaction Time: Carefully monitor the reaction by TLC and stop it once the starting 2,3-DCQ is consumed but before a significant amount of the di-substituted product has formed.
Once the mono-substituted product is isolated and purified, you can proceed with the second nucleophilic substitution (often at a higher temperature or with a more reactive nucleophile) to obtain the desired unsymmetrical 2,3-disubstituted quinoxaline.
Data Presentation: Catalyst and Condition Effects on Yield
The choice of catalyst and reaction conditions significantly impacts the yield of 2,3-disubstituted quinoxalines. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CrCl₂·6H₂O | Ethanol | Room Temp | 25 min | 96 | [15] |
| PbBr₂ | Ethanol | Room Temp | 30 min | 94 | [15] |
| CuSO₄·5H₂O | Ethanol | Room Temp | 20 min | 98 | [15] |
| Phenol (20 mol%) | EtOH/H₂O | Room Temp | 10 min | 98 | [7] |
| AlCuMoVP on Alumina | Toluene | 25 | 120 min | 92 | [9] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | EtOH/H₂O | Room Temp | 15 min | 95 | [8] |
| Nano-γ-Fe₂O₃–SO₃H | Solvent-free | 80 | 10 min | 97 | [8] |
Table 2: Effect of Substituents on Yield using Fe₃O₄@SiO₂/Schiff base/Co(II) Catalyst
| o-Phenylenediamine Substituent | 1,2-Dicarbonyl | Yield (%) | Reference |
| H | Benzil | 95 | [8] |
| 4-Methyl | Benzil | 97 | [8] |
| 4,5-Dimethyl | Benzil | 98 | [8] |
| 4-Chloro | Benzil | 91 | [8] |
| 4-Nitro | Benzil | 87 | [8] |
Data compiled from cited literature. Yields are for the isolated product.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline (2,3-DCQ)
This two-step protocol starts with the synthesis of the precursor, quinoxaline-2,3(1H,4H)-dione.
Step 1: Preparation of Quinoxaline-2,3(1H,4H)-dione [16]
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (44 mL).
-
Heat the mixture to reflux using a heating mantle for 15 minutes.
-
Cool the mixture until a precipitate forms.
-
Filter the precipitate under vacuum and wash it with cold water.
-
Dry the product under vacuum.
Step 2: Chlorination to 2,3-Dichloroquinoxaline [17][18]
-
To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 30.8 mmol), add phosphorus oxychloride (POCl₃, 20 mL).
-
Alternative: A slurry of quinoxaline-2,3(1H,4H)-dione (2.0 g, 12.3 mmol) and thionyl chloride (SOCl₂, 2.92 g, 24.6 mmol) in 1-chlorobutane (20 mL) can be used, with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture at 100 °C for 3 hours (for POCl₃ method) or 1 hour (for SOCl₂ method).
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction mixture with crushed ice/ice-cold water.
-
A precipitate will form. Filter the solid product through a Büchner funnel, wash with water, and dry under vacuum.
Protocol 2: General Procedure for Catalytic Synthesis of 2,3-Diphenylquinoxaline[9]
-
To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in a suitable solvent (e.g., Toluene, 8 mL, or an EtOH/H₂O mixture), add the catalyst (e.g., 20 mol% phenol or 100 mg of a supported catalyst).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction (typically 10-120 minutes depending on the catalyst), if using a heterogeneous catalyst, separate it by filtration.
-
If using a homogeneous catalyst, proceed with work-up, which may involve evaporating the solvent and purifying the product.
-
The crude product can be purified by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.
References
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates [beilstein-journals.org]
- 11. Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes. | Semantic Scholar [semanticscholar.org]
- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Quinoxaline synthesis [organic-chemistry.org]
- 15. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 16. books.rsc.org [books.rsc.org]
- 17. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low reactivity or other issues during the nucleophilic substitution of 2-chloroquinoxalines.
Troubleshooting Guide
This guide addresses common problems encountered during the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoxalines.
Issue 1: Low or No Conversion of 2-Chloroquinoxaline
Possible Cause 1: Insufficiently Activated Quinoxaline Ring
The inherent electron-deficient nature of the pyrazine ring in quinoxaline facilitates nucleophilic attack. However, the reactivity can be significantly influenced by other substituents.
-
Recommendation: The presence of electron-withdrawing groups (EWGs) on the quinoxaline ring can enhance the rate of nucleophilic aromatic substitution. If your substrate lacks activating groups, a higher reaction temperature or longer reaction time may be necessary.
Possible Cause 2: Poor Nucleophile
The strength of the nucleophile is a critical factor in the success of the substitution.
-
Recommendation: If using a neutral nucleophile like an amine or alcohol, the addition of a base is often required to generate the more nucleophilic conjugate base (amide or alkoxide). For less reactive nucleophiles, consider using a stronger base or a different solvent to enhance nucleophilicity. Thiols are generally excellent nucleophiles for SNAr reactions.
Possible Cause 3: Inappropriate Solvent
The choice of solvent can dramatically impact the reaction rate.
-
Recommendation: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.
Possible Cause 4: Suboptimal Temperature
SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature. Be aware that excessively high temperatures can lead to side reactions and decomposition.[2] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature.
Issue 2: Formation of Side Products
Possible Cause 1: Di-substitution
If the starting material has multiple leaving groups, or if the product of the initial substitution is still reactive, di-substitution can occur.
-
Recommendation: Use a stoichiometric amount of the nucleophile or even a slight excess of the 2-chloroquinoxaline. Running the reaction at a lower temperature may also improve selectivity.
Possible Cause 2: Reaction with Solvent
Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile.
-
Recommendation: If you suspect the solvent is interfering, switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or acetonitrile.
Possible Cause 3: Base-Induced Decomposition
Strong bases can sometimes lead to the decomposition of starting materials or products.
-
Recommendation: Use the mildest base necessary to deprotonate the nucleophile. Inorganic bases like K2CO3 or Cs2CO3 are often good choices.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-chloroquinoxaline unreactive towards my amine nucleophile?
A1: The low reactivity could be due to several factors. The quinoxaline ring may not be sufficiently activated (i.e., it lacks strong electron-withdrawing groups). Your amine may be a weak nucleophile, or it may be sterically hindered. Also, ensure you are using an appropriate solvent (polar aprotic is usually best) and a suitable temperature, as heating is often required. The addition of a base to deprotonate the amine can also increase its nucleophilicity.
Q2: What is the best solvent for the nucleophilic substitution of 2-chloroquinoxalines?
A2: Polar aprotic solvents like DMSO, DMF, and NMP are generally the most effective for SNAr reactions.[1] They enhance the reactivity of anionic nucleophiles by not solvating the anion as strongly as protic solvents do. However, the optimal solvent can be substrate-dependent, and it is sometimes worth screening a few options.
Q3: Do I need a catalyst for this reaction?
A3: In many cases, a catalyst is not strictly necessary, especially if the quinoxaline ring is activated and a strong nucleophile is used. However, for less reactive systems, a catalyst can be beneficial. Phase-transfer catalysts can be useful in biphasic systems, and in some specific cases, transition metal catalysts have been employed to facilitate these substitutions.
Q4: How can I avoid the formation of the di-substituted product?
A4: To minimize di-substitution, you can try the following:
-
Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).
-
Run the reaction at a lower temperature to favor the mono-substitution product.
-
Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.
Q5: My reaction is turning dark, and I'm getting a complex mixture of products. What is happening?
A5: A dark coloration and the formation of multiple products can indicate decomposition. This could be caused by an excessively high reaction temperature or the use of a base that is too strong. Try running the reaction at a lower temperature and/or using a milder base (e.g., K2CO3 instead of NaH).
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-Aminoquinoxaline Derivatives
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 100 | 12 | 85 |
| 2 | DMSO | 100 | 10 | 92 |
| 3 | Acetonitrile | Reflux | 24 | 65 |
| 4 | Toluene | Reflux | 48 | <10 |
| 5 | Ethanol | Reflux | 48 | 30 |
Note: Yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and nucleophiles used.
Table 2: Influence of the Nucleophile on Reaction Outcome
| Entry | Nucleophile | Base | Temperature (°C) | Time (h) | Product Type | Typical Yield (%) |
| 1 | Aniline | K2CO3 | 120 | 18 | 2-Anilinoquinoxaline | 70-90 |
| 2 | Sodium Methoxide | - | 60 | 6 | 2-Methoxyquinoxaline | 85-95 |
| 3 | Thiophenol | K2CO3 | 80 | 8 | 2-(Phenylthio)quinoxaline | >90 |
| 4 | Piperidine | Et3N | 100 | 12 | 2-(Piperidin-1-yl)quinoxaline | 75-90 |
| 5 | Water | NaOH | 150 | 24 | Quinoxalin-2(1H)-one | 40-60 |
Note: These are representative conditions and yields. Optimization for specific substrates is recommended.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Arylamino)quinoxalines
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinoxaline (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add dry DMF (10 mL).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of 2-Alkoxyquinoxalines
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (5 mL) and sodium metal (1.5 mmol) in small portions. Stir until all the sodium has dissolved to form the sodium alkoxide.
-
Add a solution of 2-chloroquinoxaline (1.0 mmol) in the corresponding dry alcohol (5 mL).
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by appropriate spectroscopic methods.
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: SNAr mechanism on 2-chloroquinoxaline.
References
Technical Support Center: Enhancing the Stability of Thienyl-Quinoxaline Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of thienyl-quinoxaline based compounds, with a focus on enhancing their stability.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of thienyl-quinoxaline compounds?
A1: The stability of thienyl-quinoxaline compounds is primarily influenced by three main factors:
-
Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. The electron-deficient nature of the quinoxaline ring can make it susceptible to photo-induced processes.
-
Thermal Stability: High temperatures can cause decomposition. The overall thermal stability is dependent on the substitution pattern on both the thienyl and quinoxaline rings.
-
Chemical Stability: Reactivity towards acids, bases, and oxidizing agents can lead to degradation. The nitrogen atoms in the quinoxaline ring can be protonated in acidic media, potentially altering the compound's properties.[1]
Q2: How do substituents on the thienyl and quinoxaline rings affect stability?
A2: Substituents play a crucial role in modulating the stability of thienyl-quinoxaline compounds:
-
Electron-withdrawing groups (e.g., nitro, cyano, halogens) on the quinoxaline ring can enhance the electron-deficient character of the ring system, which may increase susceptibility to nucleophilic attack but can also improve thermal stability in some cases.[2][3][4][5]
-
Electron-donating groups (e.g., alkyl, alkoxy) on the thienyl or quinoxaline ring can increase electron density, potentially improving resistance to certain degradation pathways. However, they might also make the compound more susceptible to oxidation.
-
Bulky substituents can provide steric hindrance, which may protect the core structure from attack and improve overall stability.
Q3: What are the common degradation pathways for these compounds?
A3: Common degradation pathways include:
-
Photodegradation: This can involve ring-opening, dimerization, or oxidation reactions initiated by the absorption of light.
-
Oxidation: The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides, especially in the presence of oxidizing agents or under certain metabolic conditions.[6][7][8] The sulfur atom in the thienyl ring is also susceptible to oxidation.
-
Hydrolysis: Under strongly acidic or basic conditions, functional groups on the molecule, such as esters or amides, can be hydrolyzed. The quinoxaline ring itself is generally stable to hydrolysis.
Troubleshooting Guides
Synthesis
Problem: Low yield during the condensation reaction of an o-phenylenediamine and a thienyl-based 1,2-dicarbonyl compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Consider increasing the reaction time or temperature. Switching to a higher-boiling point solvent like DMSO or using microwave irradiation can sometimes improve yields.[10] |
| Side reactions | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine starting material. |
| Poor solubility of reactants | Select a solvent in which both reactants are reasonably soluble at the reaction temperature. Toluene, ethanol, or acetic acid are commonly used.[9] For poorly soluble starting materials, a solvent mixture might be effective. |
| Catalyst inefficiency | If using a catalyst (e.g., an acid catalyst), ensure it is fresh and used in the correct stoichiometric amount. Some reactions proceed efficiently without a catalyst with appropriate heat.[10][11][12] |
Problem: Formation of multiple spots on TLC, indicating side products.
| Possible Cause | Suggested Solution |
| Oxidation of starting material or product | Purge the reaction vessel with an inert gas before adding reagents. Degas the solvent prior to use. |
| Self-condensation of the 1,2-dicarbonyl compound | Add the o-phenylenediamine to the reaction mixture before initiating the reaction with heat or a catalyst. |
| Formation of regioisomers | If using an unsymmetrically substituted o-phenylenediamine, the formation of regioisomers is possible. These may be difficult to separate. Consider a synthetic route that introduces the substituents after the formation of the quinoxaline ring if regioselectivity is critical. |
| N-oxide formation | If the reaction conditions are oxidative, N-oxides of the quinoxaline product may form.[6][7][8] Use milder reaction conditions or add an antioxidant. |
Purification
Problem: Difficulty in separating the desired product from impurities by column chromatography.
| Possible Cause | Suggested Solution |
| Co-elution of impurities | Optimize the solvent system for your column. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.3 on TLC. Gradient elution may be necessary. |
| Compound streaking on the column | Add a small amount of a modifying solvent to the eluent. For example, if your compound is basic, adding a small amount of triethylamine (0.1-1%) can improve peak shape. If it is acidic, a small amount of acetic acid may help. |
| Compound insolubility on the column | Ensure your crude product is fully dissolved in a minimum amount of the initial eluting solvent before loading it onto the column. If solubility is an issue, consider "dry loading" by adsorbing your compound onto a small amount of silica gel and then adding the powder to the top of the column. |
| Decomposition on silica gel | Some compounds are sensitive to the acidic nature of silica gel.[13] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed. If decomposition occurs, consider using neutral alumina for chromatography or deactivating the silica gel with a base like triethylamine. |
Problem: The compound "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Suggested Solution | | The solvent is too good a solvent for the compound | Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14][15] You may need to screen several solvents. | | The solution is supersaturated | Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization. | | Impurities are inhibiting crystallization | If the compound is very impure, it may be necessary to first purify it by column chromatography before attempting recrystallization. | | Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the thienyl-quinoxaline compound to identify potential degradation products and assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.
-
After exposure, dissolve the solid in a suitable solvent and/or dilute the solution for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette) and the solid compound to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).
-
The exposure should be for a specified duration (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, analyze the samples.
-
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by a stability-indicating method, typically HPLC-UV or LC-MS, to quantify the parent compound and detect any degradation products.
Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability of the compound.
-
Sample Preparation: Place 5-10 mg of the finely ground thienyl-quinoxaline compound into an alumina or platinum TGA/DSC pan.
-
TGA Protocol:
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
-
DSC Protocol:
-
Use a similar temperature program as for TGA.
-
Record the heat flow to and from the sample. Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition or crystallization.
-
Quantitative Stability Data
The following table summarizes hypothetical stability data for a series of substituted thienyl-quinoxaline compounds under various stress conditions. This data is for illustrative purposes to demonstrate how to present such information.
| Compound ID | R1 (on Quinoxaline) | R2 (on Thienyl) | % Degradation (Acid Hydrolysis) | % Degradation (Base Hydrolysis) | % Degradation (Oxidation) | % Degradation (Photolysis) | Decomposition Temp (°C, TGA) |
| TQ-1 | H | H | 5.2 | 3.1 | 12.5 | 15.8 | 310 |
| TQ-2 | 6,7-di-F | H | 4.8 | 2.9 | 10.2 | 11.3 | 325 |
| TQ-3 | 6-NO2 | H | 3.5 | 2.1 | 8.7 | 9.5 | 340 |
| TQ-4 | 6,7-di-OCH3 | H | 6.8 | 4.5 | 18.3 | 20.1 | 295 |
| TQ-5 | H | 5-Br | 5.0 | 3.0 | 11.8 | 14.2 | 315 |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of thienyl-quinoxaline compounds.
Troubleshooting Logic: Low Synthesis Yield
Caption: Decision tree for troubleshooting low yields in thienyl-quinoxaline synthesis.
Signaling Pathway: VEGFR-2 Inhibition
Thienyl-quinoxaline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thienyl-quinoxaline compounds.[16][17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. biorbyt.com [biorbyt.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-3-(2-thienyl)quinoxaline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient cross-coupling of 2-Chloro-3-(2-thienyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: The most commonly employed and effective cross-coupling reactions for the functionalization of this compound and related chloro-heterocyclic compounds are Palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[1][2]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[3][4][5]
Q2: What are the key factors to consider when selecting a catalyst system for these reactions?
A2: The choice of catalyst system is critical for a successful cross-coupling reaction. Key factors include:
-
Palladium Precatalyst: The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) influences catalyst activation and stability.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand depends on the specific coupling reaction and the steric and electronic properties of the substrates. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.
-
Base: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and for neutralizing the acid generated during the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).
-
Solvent: The solvent must be compatible with the reagents and stable at the reaction temperature. Common choices include ethereal solvents (e.g., Dioxane, THF) and aromatic hydrocarbons (e.g., Toluene).
Q3: Why is my cross-coupling reaction with this compound not working?
A3: There are several potential reasons for a failed reaction. Please refer to the detailed troubleshooting guides below for specific issues related to each type of cross-coupling reaction. Common general issues include:
-
Catalyst Inactivity: The palladium catalyst may not have been properly activated or may have decomposed.
-
Poor Substrate Purity: Impurities in the starting materials can poison the catalyst.
-
Incorrect Reaction Conditions: The temperature, reaction time, or atmosphere (reactions are typically run under an inert atmosphere like nitrogen or argon) may not be optimal.
-
Inappropriate Choice of Ligand or Base: The combination of ligand and base is crucial for an efficient reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Consider using a pre-formed, air-stable palladium precatalyst. |
| Inefficient Ligand | Switch to a more electron-rich and bulky phosphine ligand such as XPhos, SPhos, or RuPhos. |
| Inappropriate Base | If using a mild base like K₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. |
| Solvent Effects | Try a different solvent system. A mixture of an ethereal solvent and water (e.g., Dioxane/H₂O) is often effective. |
Issue: Formation of significant side products (e.g., homo-coupling of the boronic acid).
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. |
| Presence of Oxygen | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| High Catalyst Loading | Reduce the catalyst loading to 1-2 mol%. |
Buchwald-Hartwig Amination
Issue: No reaction or very low yield of the aminated product.
| Possible Cause | Troubleshooting Step |
| Unsuitable Ligand | For C-N coupling with chloro-heterocycles, bulky biarylphosphine ligands like BrettPhos, RuPhos, or Xantphos are often necessary. |
| Incorrect Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. For sensitive substrates, Cs₂CO₃ can be attempted. |
| Catalyst Inhibition | The amine substrate or product may be coordinating too strongly to the palladium center. A change in ligand can sometimes mitigate this. |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures (80-120 °C). |
Issue: Decomposition of starting material or product.
| Possible Cause | Troubleshooting Step |
| Harsh Base | If using a strong alkoxide base, consider switching to a carbonate or phosphate base and a more active catalyst system. |
| High Temperature | Reduce the reaction temperature and increase the reaction time. |
Sonogashira Coupling
Issue: Failure to form the desired alkynylated quinoxaline.
| Possible Cause | Troubleshooting Step |
| Copper Co-catalyst Issues | Ensure the copper(I) source (e.g., CuI) is fresh. Consider running a copper-free Sonogashira reaction with a more active palladium/ligand system. |
| Inappropriate Base | An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous. |
| Alkyne Homo-coupling (Glaser coupling) | This is a common side reaction. Minimize the concentration of the terminal alkyne and ensure the reaction is strictly anaerobic. |
| Low Reactivity of the Chloride | Chloro-heterocycles can be less reactive than their bromo or iodo counterparts. A more active catalyst system, such as one employing a bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand, may be required. |
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the cross-coupling of this compound based on literature precedents for similar substrates. Optimization will likely be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ | [6] |
| Ligand | Tetrakis(triphenylphosphine) | [6] |
| Base | K₃PO₄ (2 equivalents) | [6] |
| Solvent | THF | [6] |
| Temperature | 90 °C | [6] |
| Catalyst Loading | 5 mol% | [6] |
| Reported Yield | 45% (for 6-Chloro-2-(2-thienyl)quinoxaline) | [6] |
Table 2: Suggested Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Condition |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BrettPhos, RuPhos, or Xantphos |
| Base | NaOtBu or LHMDS |
| Solvent | Toluene or Dioxane |
| Temperature | 100-120 °C |
| Catalyst Loading | 1-4 mol% |
Table 3: Suggested Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Starting Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ |
| Co-catalyst | CuI (1-5 mol%) |
| Ligand | PPh₃ or other phosphine ligands |
| Base | TEA or DIPEA |
| Solvent | THF or DMF |
| Temperature | 60-100 °C |
| Catalyst Loading | 1-5 mol% |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
-
To an oven-dried reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), and K₃PO₄ (2 equivalents).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the vessel under a positive flow of inert gas.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Catalyst Screening
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis of thieno[2,3-b]quinoxalines and pyrrolo[1,2-a]quinoxalines from 2-haloquinoxalines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Quinoxaline Functionalization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the reaction rate of quinoxaline functionalization. It is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in the functionalization of quinoxaline?
A1: The solvent plays a crucial role in quinoxaline functionalization by dissolving reactants, facilitating their interaction, and influencing the reaction pathway and rate. The choice of solvent can significantly impact the yield and reaction time. For instance, in the synthesis of 2,3-Diketoquinoxaline, solvents like 1,4-dioxane, ethanol, and DMF have been shown to produce high yields in shorter reaction times under microwave conditions.[1][2]
Q2: How does solvent polarity affect the reaction rate?
A2: Solvent polarity can significantly influence the rate of reaction by stabilizing or destabilizing the transition state of the reaction. For reactions involving polar intermediates or transition states, polar solvents can increase the reaction rate by lowering the activation energy. The synthesis of quinoxaline derivatives has been successfully carried out in a range of solvents with varying polarities, including ethanol, methanol, toluene, and water, indicating that the optimal polarity can be reaction-specific.[3][4][5]
Q3: Are there any "green" or environmentally friendly solvent options for quinoxaline synthesis?
A3: Yes, there is a growing trend towards the use of greener solvents in chemical synthesis. Water and ethanol are commonly used environmentally benign solvents for quinoxaline synthesis.[4][6] For example, a method for synthesizing quinoxaline derivatives in water has been reported, highlighting its viability as a green solvent.[6]
Q4: Can solvent-free conditions be used for quinoxaline functionalization?
A4: In some cases, quinoxaline synthesis can be performed under solvent-free conditions, which offers environmental and economic advantages.[4] These reactions are often facilitated by methods such as grinding or ball milling, sometimes with the use of a catalyst.[7]
Troubleshooting Guide
Problem 1: Low reaction yield.
Q: I am getting a very low yield for my quinoxaline functionalization reaction. What are the potential solvent-related causes and solutions?
A: Low yields can often be attributed to the choice of solvent. Here are a few troubleshooting steps:
-
Solvent Screening: The optimal solvent is highly dependent on the specific reactants and reaction mechanism. It is advisable to perform a solvent screen with a range of solvents of varying polarities (e.g., toluene, ethanol, DMF, DMSO, water) to identify the most suitable one for your specific reaction.
-
Reactant Solubility: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a slow or incomplete reaction. If solubility is an issue, consider a different solvent or a co-solvent system.
-
Solvent Purity: The presence of impurities, especially water, in organic solvents can sometimes hinder the reaction or lead to unwanted side products. Ensure you are using dry solvents, particularly for moisture-sensitive reactions.
Problem 2: Slow reaction rate.
Q: My quinoxaline functionalization is proceeding very slowly. How can the solvent choice help to increase the reaction rate?
A: A slow reaction rate is a common issue that can often be addressed by optimizing the solvent and reaction conditions:
-
Solvent Polarity and Protic/Aprotic Nature: The nature of the solvent can dramatically affect the reaction kinetics. For instance, polar aprotic solvents like DMF and DMSO can accelerate reactions involving anionic nucleophiles.[8] Conversely, protic solvents like ethanol can be effective in reactions that benefit from hydrogen bonding.[1][2] Experimenting with different solvent classes is recommended.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. The boiling point of the solvent will be the upper limit for the reaction temperature at atmospheric pressure. If a higher temperature is required, consider using a high-boiling point solvent or conducting the reaction in a sealed vessel under pressure.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times for quinoxaline synthesis in various solvents.[1][2]
Problem 3: Formation of side products.
Q: I am observing the formation of significant amounts of side products in my reaction. Could the solvent be the cause?
A: The solvent can influence the chemoselectivity of a reaction, leading to the formation of undesired side products.
-
Solvent-Controlled Selectivity: In some cases, the solvent can direct the reaction towards a specific product. For example, in the g-C3N4-catalyzed reaction of quinoxalin-2(1H)-one with N-arylglycine, a solvent system of DMSO/H2O favored the formation of dihydroquinoxalin-2(1H)-ones, while using ethanol as the solvent led to tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones.[8]
-
Reaction Concentration: The concentration of the reactants in the solvent can also play a role. A very dilute reaction mixture might favor intramolecular side reactions, while a very concentrated one could lead to intermolecular side products or polymerization. It is important to find an optimal concentration.
Experimental Protocols
General Procedure for the Synthesis of Quinoxaline Derivatives via Condensation
This protocol is a general guideline based on common literature procedures for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., toluene, 8 mL).
-
Catalyst Addition (if applicable): If a catalyst is used, add it to the mixture at this stage (e.g., 0.1 g of a supported catalyst).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically cooled to room temperature. The product may be isolated by filtration if it precipitates. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel, to afford the pure quinoxaline derivative.
Data Presentation
Table 1: Effect of Solvent on the Synthesis of 2,3-Diketoquinoxaline [1][2]
| Solvent | Reaction Time (min) | Yield (%) |
| Water | 25 | 62 |
| Ethanol | 10 | 85 |
| Methanol | 15 | 70 |
| 1,4-Dioxane | 10 | 88 |
| DMF | 10 | 85 |
| Acetic Acid | 20 | 65 |
| Acetonitrile | 20 | 60 |
Table 2: Solvent Effect on the Synthesis of a Quinoxaline Derivative [9]
| Solvent | Reaction Time (h) | Yield (%) |
| CH2Cl2 | 1 | 98 |
| Toluene | 1 | 97 |
| CH3CN | 1 | 96 |
| EtOH | 1 | 98 |
| H2O | 1 | 94 |
| Cyclohexane | 2 | 80 |
| THF | 2 | 85 |
Visualizations
References
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Refinement of work-up procedures for quinoxaline synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting procedures and frequently asked questions related to the work-up and purification of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: After quenching my reaction, my product has oiled out instead of precipitating as a solid. How should I proceed with purification?
A: "Oiling out" is a common issue where the product separates as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the solution.
-
Immediate Steps:
-
Solvent Addition: Try adding a small amount of the "soluble" or "good" solvent (the one the compound dissolves well in) to see if the oil redissolves. You can then attempt a slower cooling or precipitation process.[1]
-
Extraction: Treat the oily product as a liquid. Extract your entire mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry it over an anhydrous salt like Na₂SO₄.[2][3][4] Evaporate the solvent to recover the crude product, which may still be an oil.
-
-
Purification of the Crude Oil:
-
Column Chromatography: This is often the most effective method for purifying oils.[5] Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[6][7]
-
Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble. Stir the mixture vigorously. The product may solidify.
-
Induce Crystallization: Dissolve the oil in a minimal amount of a suitable hot solvent and attempt to crystallize it by cooling slowly, scratching the flask's inner surface with a glass rod, or adding a seed crystal.
-
Q2: My yield is very low after the work-up and purification. What are the common causes and solutions?
A: Low yield can be attributed to several factors during the work-up process.[1]
-
Incomplete Precipitation/Crystallization: A significant amount of your product may remain dissolved in the mother liquor.
-
Solution: Before filtering, cool the crystallization mixture in an ice-water bath to maximize precipitation. To check for dissolved product, take a sample of the filtrate, and evaporate it. A large amount of residue indicates substantial loss.[1] You can try to recover more product by concentrating the mother liquor and attempting a second crystallization.
-
-
Excessive Washing: Washing the filtered crystals with a solvent in which the product has some solubility can lead to loss of material.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
-
-
Improper Extraction:
-
Solution: Ensure the pH of the aqueous layer is optimal for your product's solubility in the organic phase. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
-
Adsorption on Catalyst/Drying Agent: Some products can adsorb onto solid supports.
-
Solution: After filtering off a solid catalyst or drying agent, wash it thoroughly with the work-up solvent to recover any adsorbed product.
-
Q3: I am struggling to get my quinoxaline derivative to crystallize. What can I do?
A: Crystallization can be challenging, especially for quinoxaline derivatives which can sometimes be reluctant to form crystals.[8]
-
Optimize the Solvent System: The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not when cold.
-
Single Solvent: Test small batches with various solvents like ethanol, methanol, or toluene.[9][10]
-
Mixed Solvent System: If a single solvent is not effective, use a binary system. Dissolve the compound in a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes turbid. Add a drop of the "good" solvent to clarify and then allow it to cool slowly.[11]
-
-
Induce Crystal Growth:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of the pure product to the cooled, supersaturated solution.
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days.
-
Vapor Diffusion: Place an open vial of your dissolved compound inside a larger, sealed jar containing a "poor" solvent. The vapor from the poor solvent will slowly diffuse into your solution, reducing solubility and promoting crystallization.[8]
-
Q4: My final product is contaminated with starting materials or byproducts. How can I improve its purity?
A: Persistent impurities often require a refinement of the purification strategy.
-
Recrystallization: This is the first method of choice. If impurities co-crystallize with the product, you may need to switch to a different solvent system.
-
Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[7][12]
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase (Eluent): The choice of eluent is crucial. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[9] A common starting point for quinoxalines is a mixture of hexane and ethyl acetate.[3][6] By gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate), you can elute compounds of increasing polarity.
-
-
Acid/Base Extraction: If your impurities have different acidic or basic properties than your quinoxaline product, you can use a liquid-liquid extraction with an acidic or basic aqueous solution to remove them.
-
Activated Carbon Treatment: If your product is contaminated with colored impurities, dissolving the crude product in a suitable solvent and briefly stirring with a small amount of activated carbon can help. The carbon adsorbs the colored impurities and can be removed by filtration.[13]
Data Presentation
Table 1: Comparison of Solvents for Recrystallization of Quinoxaline Derivatives
| Recrystallization Solvent(s) | Typical Outcome | Reference |
| Ethanol | Often yields pure, crystalline solids. A common and effective choice.[9][10][14] | [9][15][14] |
| Methanol/Water | Good for compounds soluble in methanol but less soluble in water.[11] | [11] |
| Toluene | Suitable for less polar derivatives. | [8] |
| Hexane/Toluene | Can be effective for inducing crystallization in difficult cases.[8] | [8] |
| Ethyl Acetate/Hexane | Common system for purifying via column chromatography, and the fractions can be recrystallized. | [2][3][6] |
Experimental Protocols
Protocol 1: General Post-Reaction Work-up (Liquid-Liquid Extraction)
This protocol is suitable for reactions performed in a solution where the product is not expected to precipitate upon quenching.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing water or a mild aqueous quenching agent (e.g., saturated NaHCO₃ solution if the reaction was acidic).[16]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, 3x the volume of the initial reaction solvent).[4]
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely.
-
Separation: Drain the aqueous layer. If your product is expected to be in the organic layer, collect it. If there is any uncertainty, test both layers by TLC.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent to maximize recovery.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Filtration & Evaporation: Filter the solution to remove the drying agent. Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Proceed with recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid crude product.
-
Solvent Selection: Choose an appropriate solvent or solvent system (see Table 1 and FAQ 3).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hotplate with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[1] Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visual Guides
Workflow for Quinoxaline Work-up and Purification
This diagram outlines the general decision-making process after the initial reaction is complete.
Caption: A general workflow for the work-up and purification of quinoxaline products.
Troubleshooting Crystallization Issues
This decision tree helps diagnose and solve common problems encountered during the recrystallization process.
Caption: A decision tree for troubleshooting common quinoxaline crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acgpubs.org [acgpubs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
- 14. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
Technical Support Center: Minimizing Homo-coupling in Palladium-Catalyzed Reactions of Quinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homo-coupling side reactions in palladium-catalyzed cross-coupling reactions involving quinoxaline substrates.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed reactions of quinoxalines, offering potential solutions to minimize the formation of undesired homo-coupled byproducts.
Issue 1: High levels of quinoxaline-quinoxaline homo-coupling observed in Suzuki-Miyaura reactions.
This is a common side reaction where two molecules of the quinoxalinylboronic acid (or ester) couple with each other.
-
Potential Cause:
-
Presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), promoting homo-coupling.
-
Suboptimal ligand choice, leading to slow transmetalation or reductive elimination.
-
Inappropriate base or solvent.
-
High reaction temperature.
-
-
Solutions:
-
Ensure Rigorous Inert Atmosphere: Degas the solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Ligand Selection: Employ bulky, electron-rich phosphine ligands which are known to promote the desired cross-coupling pathway.[1] For sterically hindered substrates, ligands like SPhos and XPhos have shown high efficacy.[2]
-
Careful Selection of Base and Solvent: The choice of base can significantly impact the reaction outcome. Weaker bases may be less effective in promoting the catalytic cycle, while overly strong bases can lead to side reactions. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. The solvent should be anhydrous and of high purity.
-
Lower Reaction Temperature: High temperatures can sometimes favor homo-coupling. If the desired reaction is sluggish at lower temperatures, consider using a more active catalyst system rather than simply increasing the heat.
-
Issue 2: Significant formation of biaryl byproduct from the coupling partner in Suzuki-Miyaura reactions.
This occurs when the non-quinoxaline coupling partner (e.g., an arylboronic acid) couples with itself.
-
Potential Cause:
-
Similar to quinoxaline homo-coupling, the presence of oxygen is a major contributor.
-
A slow rate of oxidative addition of the haloquinoxaline to the palladium catalyst can allow for the competing homo-coupling of the more reactive boronic acid.
-
-
Solutions:
-
Rigorous Degassing: As with quinoxaline homo-coupling, eliminating oxygen is crucial.
-
Use of Appropriate Palladium Precatalyst: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ may be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensure efficient in situ reduction to Pd(0).
-
Ligand Optimization: Ligands that accelerate the oxidative addition step can help to favor the cross-coupling pathway.
-
Issue 3: Homo-coupling of the amine nucleophile in Buchwald-Hartwig amination.
While less common, oxidative coupling of certain amine substrates can occur.
-
Potential Cause:
-
Oxidative conditions.
-
Inappropriate ligand choice that does not sufficiently shield the palladium center.
-
-
Solutions:
-
Inert Atmosphere: Meticulous exclusion of air is critical.
-
Use of Bulky Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are designed to be sterically demanding, which can disfavor the formation of palladium complexes that lead to amine homo-coupling.[2]
-
Choice of Palladium Source: Using well-defined palladium precatalysts can sometimes offer better control over the active catalytic species compared to in situ generated catalysts.
-
Issue 4: Formation of diyne byproducts (Glaser coupling) in Sonogashira reactions.
This is a very common side reaction in Sonogashira couplings, where two terminal alkyne molecules couple together.
-
Potential Cause:
-
The presence of the copper(I) co-catalyst, which is a known promoter of Glaser coupling, especially in the presence of oxygen.
-
-
Solutions:
-
Copper-Free Sonogashira Conditions: Numerous copper-free protocols have been developed to circumvent Glaser coupling. These often rely on specific ligands and bases to facilitate the palladium-catalyzed reaction without the need for a copper co-catalyst.
-
Rigorous Exclusion of Oxygen: If a copper co-catalyst is used, it is imperative to maintain a strictly anaerobic environment to suppress the oxidative diyne formation.
-
Use of a Co-solvent or Additive: In some cases, the addition of a co-solvent or an additive can help to minimize Glaser coupling.
-
Hydrogen Atmosphere: It has been reported that conducting the Sonogashira reaction under a diluted hydrogen atmosphere can significantly reduce alkyne homo-coupling to as low as 2%.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a problem in palladium-catalyzed reactions of quinoxalines?
Homo-coupling is a side reaction where two identical molecules couple together. In the context of palladium-catalyzed cross-coupling reactions of quinoxalines, this can manifest as the formation of quinoxaline-quinoxaline dimers, biaryls from the coupling partner, or diynes in the case of Sonogashira reactions. This is problematic as it consumes starting materials, reduces the yield of the desired product, and complicates the purification process.
Q2: Which factors generally promote homo-coupling?
The primary factor promoting homo-coupling is often the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to catalyze the homo-coupling of organometallic reagents. Other factors include suboptimal ligand choice, high reaction temperatures, and in the case of Sonogashira coupling, the use of a copper co-catalyst.
Q3: How do bulky, electron-rich phosphine ligands help in minimizing homo-coupling?
Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), play a crucial role in promoting the desired cross-coupling pathway.[2] Their steric bulk facilitates the reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst. Their electron-donating nature increases the electron density on the palladium center, which can accelerate the oxidative addition of the haloquinoxaline. Both of these effects help the cross-coupling reaction outcompete the undesired homo-coupling pathway.[1]
Q4: Are there specific ligands that are recommended for quinoxaline couplings?
While the optimal ligand is substrate-dependent, several ligands have been successfully employed in palladium-catalyzed reactions of quinoxalines. For instance, Xantphos has been used effectively in the coupling of 3-chloroquinoxalinones with various nitrogen nucleophiles. For Suzuki-Miyaura reactions involving quinoxalines, bulky biaryl phosphine ligands are generally a good starting point for optimization.
Q5: Can the choice of base influence the extent of homo-coupling?
Yes, the base is a critical component of the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and for deprotonating the nucleophile in Buchwald-Hartwig aminations. An inappropriate base can lead to a sluggish reaction, which may provide more opportunity for side reactions like homo-coupling to occur. It is often necessary to screen a few different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal conditions for a specific quinoxaline substrate.
Q6: Is it always necessary to use a glovebox for setting up these reactions?
While a glovebox provides the most controlled inert atmosphere, it is not always strictly necessary. Many successful palladium-catalyzed cross-coupling reactions can be set up on the benchtop using standard Schlenk line techniques. The key is to ensure that all reagents and solvents are properly deoxygenated and that the reaction vessel is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the setup and the course of the reaction.
Data on Minimizing Homo-coupling
The following tables summarize the effect of different reaction parameters on the yield of the desired cross-coupled product versus the homo-coupled byproduct. Note that this data is from general studies on palladium-catalyzed cross-coupling and may not be specific to quinoxaline substrates, but the principles are broadly applicable.
Table 1: Effect of Ligand on Cross-Coupling vs. Homo-coupling in a Pd-catalyzed reaction of an Arylboronic Acid and an Arylsilane.
| Ligand (10 mol%) | Cross-coupling Product Yield (%) | Homo-coupling Product Yield (%) |
| None | < 5% | < 5% |
| PPh₃ | 25% | Significant |
| BINAP | 63% | 9% |
| 1,10-phenanthroline | Low | Significant |
Data adapted from a study on the cross-coupling of trimethoxyphenylsilane and 4-methoxyphenylboronic acid.
Table 2: Influence of Atmosphere on Alkyne Homo-coupling (Glaser Coupling) in Sonogashira Reactions.
| Atmosphere | Alkyne Homo-coupling Product Yield (%) |
| Air | High (major byproduct) |
| Inert (Nitrogen or Argon) | Reduced, but still present |
| Hydrogen (diluted with N₂ or Ar) | ~2% |
Data adapted from a study on diminishing homo-coupling in Sonogashira reactions.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinoxaline with Minimized Homo-coupling
-
Reagent and Solvent Preparation:
-
Ensure the haloquinoxaline, boronic acid/ester, palladium catalyst, ligand, and base are of high purity and dry.
-
Use anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF). Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the haloquinoxaline (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Haloquinoxaline
-
Reagent and Solvent Preparation:
-
Ensure the haloquinoxaline, terminal alkyne, palladium catalyst, ligand, and base are of high purity and dry.
-
Use anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile).
-
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the haloquinoxaline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the ligand (if necessary).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the degassed solvent, followed by the terminal alkyne (1.2-2.0 equiv.) and the base (e.g., a bulky amine base like diisopropylethylamine or a carbonate base, 2.0-4.0 equiv.).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to obtain the desired product.
-
Visualizations
Caption: Palladium catalytic cycle for cross-coupling reactions, highlighting the step where homo-coupling can occur as a side reaction.
Caption: A logical workflow for troubleshooting and minimizing homo-coupling in palladium-catalyzed reactions of quinoxalines.
References
Addressing regioselectivity issues in functionalizing asymmetric quinoxalines
Welcome to the technical support center for the regioselective functionalization of asymmetric quinoxalines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of substituting quinoxaline scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am trying to functionalize an asymmetric quinoxaline. How can I control whether the reaction occurs on the C6 or C7 position of the carbocyclic ring?
A1: Achieving regioselectivity between the C6 and C7 positions is a common challenge governed by both electronic and steric factors. The outcome of the reaction is highly dependent on the nature of the substituents already present on the quinoxaline core and the reaction conditions.
-
Electronic Effects: The electronic nature of the substituents on the quinoxaline ring plays a crucial role. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) activate the ring towards electrophilic substitution, typically directing incoming electrophiles to the positions ortho and para to the EDG. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring and direct incoming groups to the meta position.[1][2] For a 6-substituted quinoxaline, the electronic influence on C7 versus C5 needs to be carefully considered.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at more accessible sites.[3][4][5] For example, a large group at the C2 or C5 position may hinder substitution at C6, potentially favoring C7.
-
Directing Groups: The use of a directing group can provide precise control over regioselectivity. While many examples focus on functionalization of the pyrazine ring, strategies for directing functionalization on the carbocyclic ring are emerging. These groups coordinate to the catalyst and deliver the reactant to a specific C-H bond.
Q2: My C-H activation reaction on a 6-substituted quinoxaline is giving me a mixture of C7 and C5 isomers. How can I improve the selectivity?
A2: Obtaining a single isomer in C-H activation of substituted quinoxalines can be challenging. Here are some troubleshooting steps:
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Palladium, Rhodium, Copper) and the associated ligands can significantly influence regioselectivity. For instance, in palladium-catalyzed C-H arylations, bulky ligands can be used to control the position of functionalization. It is advisable to screen a variety of catalysts and ligands to optimize the reaction.
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can alter the reactivity and selectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc) and adjusting the temperature can help in favoring the formation of one isomer over the other.
-
Use of Additives: Additives such as acids or bases can influence the catalytic cycle and, consequently, the regioselectivity. For example, pivalic acid (PivOH) is often used as an additive in Pd-catalyzed C-H functionalization reactions.
Q3: Are there any established methods for the selective nitration or halogenation of the carbocyclic ring of asymmetric quinoxalines?
A3: Yes, there are methods for the regioselective nitration and halogenation of quinoxaline derivatives, particularly for quinoxalin-2(1H)-ones.
-
Nitration: A metal-free method for the C7-nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite has been reported.[6][7] This reaction proceeds via a radical addition mechanism and shows high selectivity for the C7 position over the C3 position.
-
Halogenation: For quinoline derivatives, which can serve as a model, metal-free protocols for regioselective halogenation have been established. For instance, 8-substituted quinolines can be halogenated at the C5 position with high selectivity.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of a 6-Methylquinoxaline
Symptoms: You are attempting a Pd-catalyzed C-H arylation of 6-methylquinoxaline with an aryl bromide and obtaining a mixture of 5-aryl and 7-aryl products with low yield of the desired isomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Ligand | The ligand plays a crucial role in the selectivity of Pd-catalyzed reactions. A ligand that is too small may not provide enough steric hindrance to differentiate between the C5 and C7 positions. Try screening a panel of bulky phosphine ligands such as XPhos, SPhos, or RuPhos. |
| Incorrect Solvent Choice | The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the reaction intermediates. Experiment with different solvents like DMAc, NMP, or dioxane. |
| Inappropriate Base | The choice of base is critical for the C-H activation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or KOAc. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
Problem 2: Low Yield in a Directed C-H Functionalization Attempt
Symptoms: You are using a directing group to achieve regioselective functionalization, but the overall yield of the product is low.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | The chosen catalyst may not be active enough under the reaction conditions. Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and vary the catalyst loading. |
| Poor Coordination of the Directing Group | The directing group may not be coordinating effectively with the metal center. Ensure the directing group is appropriately positioned and that there are no competing coordinating species in the reaction mixture. |
| Substrate Decomposition | The starting material or product may be unstable under the reaction conditions. Try lowering the reaction temperature or using a milder oxidant/reagent. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C7-Nitration of 1-Methylquinoxalin-2(1H)-one[6]
-
To an oven-dried sealed tube, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.).
-
Add acetonitrile (2 mL) and tert-butyl nitrite (0.6 mmol, 3.0 equiv.) under an oxygen atmosphere.
-
Seal the tube and stir the reaction mixture at 60 °C for 20 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (4 mL) and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (n-hexanes/EtOAc) to yield the 1-methyl-7-nitroquinoxalin-2(1H)-one.
Table 1: Regioselectivity Data for C7-Nitration of Substituted Quinoxalin-2(1H)-ones [6]
| Substrate (R group on N1) | Product | Yield (%) |
| Methyl | 1-Methyl-7-nitroquinoxalin-2(1H)-one | 76 |
| Ethyl | 1-Ethyl-7-nitroquinoxalin-2(1H)-one | 72 |
| Benzyl | 1-Benzyl-7-nitroquinoxalin-2(1H)-one | 68 |
Protocol 2: Preparation of 6-Substituted Quinoxalines via Microwave-Assisted Nucleophilic Substitution[6]
-
In a 5 mL microwave vial, combine 6-fluoroquinoxaline (0.68 mmol, 1.0 equiv.), the desired amine (1.36 mmol, 2.0 equiv.), and K₂CO₃ (1.36 mmol, 2.0 equiv.) in DMSO (1.5 mL).
-
Seal the vial and heat in a microwave reactor at 200 °C for 30 minutes.
-
After cooling, pour the reaction mixture into ice-water (50 mL).
-
Collect the precipitate by filtration or extract the aqueous layer with an organic solvent.
-
Purify the crude product by chromatography to obtain the 6-aminoquinoxaline derivative.
Table 2: Yields for Microwave-Assisted Synthesis of 6-Substituted Quinoxalines [6]
| Amine Nucleophile | Product | Yield (%) |
| Pyrrolidine | 6-(1-Pyrrolidinyl)-quinoxaline | 93 |
| Piperidine | 6-(1-Piperidinyl)-quinoxaline | 85 |
| Morpholine | 6-(4-Morpholinyl)-quinoxaline | 95 |
| 1H-Pyrazole | 6-(1H-Pyrazol-1-yl)-quinoxaline | 88 |
Visualizing Reaction Control
The decision-making process for achieving regioselectivity can be visualized as a workflow. The following diagram illustrates the key considerations and steps in optimizing the functionalization of an asymmetric quinoxaline.
Caption: Workflow for troubleshooting regioselectivity in asymmetric quinoxaline functionalization.
The following diagram illustrates the general principle of how electronic effects of a substituent (R) on the carbocyclic ring of a quinoxaline can direct an incoming electrophile (E+).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Improving the performance of quinoxaline-based organic electronic devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of quinoxaline-based organic electronic devices.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, device fabrication, and testing of quinoxaline-based materials and devices.
Issue 1: Low Power Conversion Efficiency (PCE) in Quinoxaline-Based Organic Solar Cells (OSCs)
Q: My organic solar cell based on a quinoxaline derivative is showing low power conversion efficiency. What are the potential causes and how can I improve it?
A: Low power conversion efficiency in quinoxaline-based OSCs can stem from several factors, including suboptimal morphology of the active layer, energy level mismatch between donor and acceptor materials, and high charge recombination rates. Here are some troubleshooting steps:
-
Morphology Optimization: The morphology of the donor-acceptor blend is crucial for efficient charge separation and transport.
-
Solvent Selection: The choice of solvent for spin-coating the active layer can significantly impact the film morphology. Experiment with different solvents or solvent mixtures to control the drying rate and promote a more favorable nanostructure.
-
Solvent Additives: Small amounts of high-boiling point solvent additives (e.g., 1,8-diiodooctane) can be used to tune the phase separation and crystallinity of the active layer.
-
Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity and domain purity of the active layer, leading to enhanced charge mobility. Optimization of the annealing temperature and time is critical.
-
-
Energy Level Engineering: Proper alignment of the HOMO and LUMO energy levels of the donor and acceptor materials is essential for efficient charge transfer.
-
Material Selection: Choose donor and acceptor materials with appropriate energy level offsets to ensure a sufficient driving force for exciton dissociation.
-
Interfacial Layers: The introduction of thin interfacial layers (hole-transporting and electron-transporting layers) can help to reduce the energy barrier for charge extraction at the electrodes.
-
-
Reducing Charge Recombination:
-
Ternary Blends: Introducing a third component into the active layer can help to create additional pathways for charge transport and reduce bimolecular recombination. The third component should be carefully selected to be compatible with the host donor-acceptor system.
-
Side-Chain Engineering: Modification of the side chains on the quinoxaline-based polymer can influence the molecular packing and reduce charge recombination.
-
Issue 2: Rapid Degradation and Short Lifetime of Quinoxaline-Based OLEDs
Q: My quinoxaline-based OLED shows a rapid decrease in brightness and a short operational lifetime. What are the common degradation mechanisms and how can I improve device stability?
A: The degradation of organic light-emitting diodes (OLEDs) is a complex issue that can be influenced by both intrinsic and extrinsic factors. For quinoxaline-based OLEDs, common causes of degradation include chemical decomposition of the organic materials, morphological changes in the thin films, and environmental factors.
-
Intrinsic Degradation:
-
Chemical Stability: Quinoxaline derivatives, while generally stable, can undergo chemical reactions during device operation, leading to the formation of non-emissive species. The presence of impurities from the synthesis can also accelerate degradation. Ensure high purity of the synthesized materials through techniques like column chromatography and recrystallization.
-
Exciton-Induced Degradation: High-energy excitons can lead to bond dissociation in the organic molecules. Designing materials with high photoluminescence quantum yields and efficient energy transfer can minimize the time excitons spend on a single molecule, reducing the probability of degradation.
-
-
Extrinsic Degradation:
-
Oxygen and Moisture: Exposure to oxygen and moisture is a major cause of degradation in OLEDs, leading to the formation of dark spots and a decrease in luminance. Encapsulation of the device is crucial to prevent the ingress of these environmental factors.
-
Thermal Stress: Heat generated during device operation can accelerate degradation processes. The use of thermally stable materials and efficient heat sinking can improve device lifetime.
-
-
Improving Device Lifetime:
-
Host-Guest Systems: Utilizing a stable host material to disperse the quinoxaline-based emitter can improve both efficiency and lifetime by reducing aggregation-caused quenching and protecting the emitter from degradation.
-
Device Architecture: Optimizing the device architecture, including the thickness of each layer and the choice of charge-transporting and blocking layers, can lead to more balanced charge injection and recombination, reducing electrical stress on the emissive layer.
-
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q: What are the common challenges in the synthesis of quinoxaline derivatives for electronic applications?
A: Common challenges include achieving high yields, ensuring high purity, and controlling the regioselectivity of reactions. The classical condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound can sometimes require harsh conditions and lead to side products. Modern methods like microwave-assisted synthesis or the use of efficient catalysts can offer milder reaction conditions and improved yields. Purification is critical, as even small amounts of impurities can significantly impact device performance. Techniques such as column chromatography, recrystallization, and sublimation are often necessary to achieve the required purity.
Q: How can I confirm the purity of my synthesized quinoxaline compound?
A: A combination of analytical techniques should be used to confirm the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity and detect trace impurities.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Device Fabrication and Characterization
Q: What are the key parameters to control during the fabrication of quinoxaline-based OFETs?
A: For organic field-effect transistors (OFETs), the performance is highly sensitive to the fabrication process. Key parameters to control include:
-
Substrate Cleaning and Surface Treatment: A pristine and well-treated substrate surface is crucial for achieving good film formation and low contact resistance.
-
Thin Film Deposition: The method of deposition (e.g., spin-coating, vacuum evaporation) and the deposition parameters (e.g., spin speed, substrate temperature) will determine the morphology and thickness of the semiconductor layer.
-
Annealing Conditions: Post-deposition annealing is often required to improve the molecular ordering and charge carrier mobility of the quinoxaline-based semiconductor. The annealing temperature and duration must be carefully optimized.
-
Electrode Material and Deposition: The choice of source and drain electrode materials and their deposition method can affect the contact resistance and overall device performance.
Q: How do I characterize the performance of my quinoxaline-based electronic device?
A: The characterization techniques depend on the type of device:
-
Organic Solar Cells (OSCs):
-
Current-Voltage (J-V) Measurement: Under simulated solar illumination to determine key parameters like open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.
-
-
Organic Light-Emitting Diodes (OLEDs):
-
Current-Voltage-Luminance (I-V-L) Measurement: To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency.
-
Electroluminescence (EL) Spectrum: To determine the color coordinates and spectral purity of the emitted light.
-
Lifetime Measurement: To assess the operational stability of the device.
-
-
Organic Field-Effect Transistors (OFETs):
-
Output and Transfer Characteristics: To extract parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Data Presentation
Table 1: Performance of Selected Quinoxaline-Based Organic Field-Effect Transistors (OFETs)
| Quinoxaline Derivative | Deposition Method | Annealing Temp. (°C) | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PQ1 | Spin-coating | 100 | 0.12 | > 10⁵ | |
| Compound 5 | Solution-shearing | - | 2.6 x 10⁻⁵ | 1.8 x 10⁵ | |
| Compound 5 | Vacuum deposition | - | 1.9 x 10⁻⁴ | 3.5 x 10⁶ | |
| HTPQ | - | - | 0.01 | - |
Table 2: Performance of Selected Quinoxaline-Based Organic Light-Emitting Diodes (OLEDs)
| Quinoxaline Emitter | Host Material | Max. External Quantum Efficiency (%) | Max. Power Efficiency (lm/W) | Emission Color | Reference |
| DCQ (3% doped) | - | 24.6 | - | Yellow | |
| DCQ (5% doped) | - | - | 49.6 | Yellow | |
| DMAC-TTPZ | - | 15.3 | 41.0 | - | |
| TQT (20 wt% doped) | - | - | - | Green to Red |
Experimental Protocols
Protocol 1: General Synthesis of Quinoxaline Derivatives via Condensation
This protocol describes a general method for the synthesis of quinoxaline derivatives by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
o-phenylenediamine derivative (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Solvent (e.g., toluene, ethanol, or tetrahydrofuran) (8-10 mL)
-
Catalyst (optional, e.g., pyridine, alumina-supported heteropolyoxometalates)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add the solvent (8-10 mL) to the flask.
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove any insoluble catalyst.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET
This protocol provides a general procedure for the fabrication of a quinoxaline-based OFET using a spin-coating method.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Pre-patterned gold source and drain electrodes
-
Quinoxaline-based organic semiconductor solution (e.g., in toluene or chloroform)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Sonicate the Si/SiO₂ substrate with pre-patterned electrodes sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 10 minutes to remove any organic residues.
-
-
Surface Treatment:
-
Treat the substrate with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which promotes better crystal growth of the organic semiconductor.
-
-
Active Layer Deposition:
-
Spin-coat the quinoxaline-based organic semiconductor solution onto the treated substrate. The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Thermal Annealing:
-
Anneal the device on a hotplate in a nitrogen-filled glovebox at a predetermined temperature and for a specific duration to improve the film morphology and molecular ordering.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a shielded probe station.
-
Visualizations
Caption: Troubleshooting workflow for low PCE in quinoxaline-based OSCs.
Caption: Experimental workflow for the synthesis of quinoxaline derivatives.
Validation & Comparative
A Comparative Analysis of 2-Chloro-3-(2-thienyl)quinoxaline and Other Heterocyclic Building Blocks
In the landscape of drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures and inherent reactivity offer a vast chemical space for the development of novel therapeutic agents and functional materials. Among these, 2-Chloro-3-(2-thienyl)quinoxaline stands out as a versatile building block, offering a unique combination of a reactive chlorine atom for further functionalization and the electron-rich thienyl group, which can modulate electronic properties and biological interactions. This guide provides a comparative analysis of this compound against two other prominent heterocyclic scaffolds: benzimidazoles and benzothiazoles, offering researchers and drug development professionals a data-driven overview of their respective strengths and potential applications.
Synthetic Accessibility: A Comparative Overview
The ease of synthesis is a critical factor in the selection of a core scaffold for extensive derivatization. While all three heterocyclic systems are accessible through established synthetic routes, the specific conditions and resulting yields can vary.
This compound is typically synthesized in a two-step process. The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound bearing a thienyl moiety to form the quinoxaline core. Subsequent chlorination, often using reagents like phosphorus oxychloride, introduces the reactive chlorine atom. A closely related compound, 2-Chloro-3-(2′-thenoylmethyl)quinoxaline, is prepared by the reaction of o-phenylenediamine and 2-thenoylpyruvate, followed by treatment with phosphorus oxychloride[1].
Benzimidazole derivatives are commonly synthesized via the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. Microwave-assisted synthesis has emerged as a rapid and efficient alternative, often providing good yields in shorter reaction times[1].
Benzothiazole synthesis frequently employs the Jacobson reaction, involving the cyclization of 2-aminothiophenol with a variety of reagents, including aldehydes, carboxylic acids, or acid chlorides. Green chemistry approaches utilizing catalysts like H₂O₂/HCl in ethanol have been developed to improve the environmental footprint of these syntheses.
Performance in Medicinal Chemistry: A Focus on Anticancer Activity
The utility of these heterocyclic building blocks in medicinal chemistry is vast, with applications ranging from antimicrobial to anticancer agents. A direct comparison of their anticancer potential can be gleaned from studies that evaluate derivatives of these scaffolds against various cancer cell lines.
One study synthesized and evaluated a series of quinoxaline derivatives bearing benzoxazole, benzothiazole, and benzimidazole rings for their anticancer activity. The results, summarized in the table below, highlight the potent activity of the benzoxazole-containing quinoxaline derivative against the MGC-803 cell line, while the benzimidazole and benzothiazole analogues displayed moderate activity[2]. Another study demonstrated that in a series of 2,5-disubstituted furan derivatives, benzothiazole-containing compounds were generally more active as antitumor agents compared to their benzimidazole counterparts[3].
| Heterocyclic Core | Derivative Structure | Cancer Cell Line | IC₅₀ (µM)[2] |
| Quinoxaline-Benzoxazole | 2-(Benzoxazol-2-yl)quinoxaline derivative | MGC-803 | 1.49 ± 0.18 |
| Quinoxaline-Benzothiazole | 2-(Benzothiazol-2-yl)quinoxaline derivative | MGC-803 | Moderately Active |
| Quinoxaline-Benzimidazole | 2-(Benzimidazol-2-yl)quinoxaline derivative | MGC-803 | Moderately Active |
| Benzothiazole-Furan | 2,5-Disubstituted furan derivative | A549 | 6.75 ± 0.19[3] |
| Benzimidazole-Furan | 2,5-Disubstituted furan derivative | A549 | Less Active than Benzothiazole derivative[3] |
Table 1: Comparative Anticancer Activity of Heterocyclic Derivatives.
Photophysical Properties: Applications in Materials Science
The extended π-systems of these heterocyclic compounds make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Their photophysical properties, including absorption and emission wavelengths, are highly tunable through chemical modification.
2-(Thienyl)quinoxaline derivatives have been shown to exhibit fluorescence in the visible region, with emission wavelengths ranging from 401 to 491 nm depending on the substitution pattern and extent of conjugation[4]. The position of attachment of the thienyl ring to the quinoxaline core also influences the electronic and, consequently, the photophysical properties.
Benzimidazole and Benzothiazole derivatives are also known to be fluorescent. For instance, certain benzoxazole and benzothiazole derivatives have been studied for their photophysical properties in solution, with their fluorescence quantum yields being a key parameter of interest[5]. Direct comparative data for the three scaffolds under identical conditions is scarce, but the available literature suggests that all three can be tailored to emit across the visible spectrum.
| Heterocyclic Core | Derivative Type | Emission Wavelength (λem) | Solvent |
| 2-(Thienyl)quinoxaline | Substituted | 401 - 491 nm[4] | Acetonitrile |
| Benzothiazole | Substituted | Not specified (Blue-Green) | Chloroform[5] |
| Benzimidazole | Substituted | Not specified | Not specified |
Table 2: Comparative Photophysical Properties.
Experimental Protocols
Synthesis of 2-Chloro-3-(2′-thenoylmethyl)quinoxaline[1]
A mixture of o-phenylenediamine and 2-thenoylpyruvate is reacted to form the intermediate 3-(2″-thienoylmethyl)quinoxalin-2-ol. This intermediate is then treated with phosphorus oxychloride to yield the final product, 2-Chloro-3-(2′-thenoylmethyl)quinoxaline. The crude product is typically purified by recrystallization.
General Procedure for Microwave-Assisted Synthesis of Benzimidazoles[1]
A mixture of an o-phenylenediamine and a carboxylic acid is subjected to microwave irradiation in the presence of a suitable acid catalyst (e.g., polyphosphoric acid) or in a solvent-free condition. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
General Procedure for Synthesis of 2-Substituted Benzothiazoles
To a solution of 2-aminothiophenol in a suitable solvent (e.g., ethanol), an aldehyde or carboxylic acid is added. The mixture is then refluxed for several hours. After cooling, the precipitated product is collected by filtration and can be further purified by recrystallization. Green chemistry approaches may utilize catalysts like H₂O₂/HCl at room temperature.
In Vitro Anticancer Activity Assay (MTT Assay)[2]
Cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Subsequently, MTT solution is added to each well, and the plates are incubated further. The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Photophysical Measurements[4]
UV-Vis absorption spectra are recorded on a spectrophotometer using solutions of the compounds in a suitable solvent (e.g., acetonitrile) at a specific concentration (e.g., 10⁻⁵ M). Fluorescence emission spectra are recorded on a spectrofluorometer, with excitation at a wavelength corresponding to an absorption maximum. The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
Conclusion
This compound, benzimidazoles, and benzothiazoles each represent a valuable class of heterocyclic building blocks with distinct advantages. The choice of scaffold will ultimately depend on the specific application and desired properties.
-
This compound offers a readily functionalizable chlorine atom, making it an excellent platform for creating diverse libraries of compounds. The presence of the thienyl group can enhance π-π stacking interactions and modulate electronic properties, which is advantageous in both medicinal chemistry and materials science.
-
Benzimidazoles have a long-standing history in medicinal chemistry, with many approved drugs containing this core. Their synthetic accessibility and proven biological activity make them a reliable choice for drug discovery programs.
-
Benzothiazoles have shown particular promise as anticancer agents and in the development of fluorescent materials. Their rigid, planar structure can facilitate strong intermolecular interactions, which is beneficial for applications in organic electronics.
This comparative guide provides a snapshot of the current understanding of these important heterocyclic systems. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their performance and to fully unlock their potential in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Thienyl)quinoxaline derivatives and their application in Ir(III) complexes yielding tuneable deep red emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Biological Activity of 2-Chloro-3-(2-thienyl)quinoxaline Derivatives in vitro
A Comparative Guide for Researchers and Drug Development Professionals
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative overview of the in vitro biological activity of 2-Chloro-3-(2-thienyl)quinoxaline derivatives and related analogs. Due to the limited availability of public data specifically for this compound, this guide draws upon published data for structurally similar quinoxaline derivatives to provide a representative analysis of their potential biological activities.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines. The data is presented to offer a comparative perspective on the potential efficacy of the this compound scaffold.
Table 1: In Vitro Cytotoxicity of Quinoxaline Derivatives Against Human Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 11 | Quinoxaline with chloro-substitution | HCT116 (Colon Carcinoma) | 2.5 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 9 | [2] | ||
| Compound 12 | Quinoxaline with thiourea group | HCT116 (Colon Carcinoma) | 4.4 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 4.4 | [3] | ||
| Compound 3 | Quinoxaline with triazole ring | Ty-82 (Leukemia) | 2.5 | [2] |
| THP-1 (Leukemia) | 1.6 | [2] | ||
| Compound 5 | Quinoxaline with ester and amide groups | HeLa (Cervical Cancer) | 0.126 | [2] |
| SMMC-7721 (Hepatoma) | 0.071 | [2] | ||
| K562 (Leukemia) | 0.164 | [2] | ||
| Compound 18 | Sulfono-hydrazide derivative of quinoxaline | MCF-7 (Breast Adenocarcinoma) | 22.11 ± 13.3 | [2] |
| Compound 10 | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 | [4] |
| Adriamycin | (Reference Drug) | MKN 45 (Gastric Adenocarcinoma) | 0.12 | [4] |
| Cis-platin | (Reference Drug) | MKN 45 (Gastric Adenocarcinoma) | 2.67 | [4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to assess the biological activity of quinoxaline derivatives.
In Vitro Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
a. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HCT116, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
b. MTT Assay Procedure:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
a. Preparation of Inoculum:
-
Bacterial or fungal strains are grown on appropriate agar plates.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.
b. Assay Procedure:
-
The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
The standardized microbial inoculum is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro biological activity of this compound derivatives.
Caption: Workflow for in vitro biological activity screening.
Potential Signaling Pathway
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis. The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by these compounds.
Caption: A potential apoptotic signaling pathway.
References
Comparison of different catalytic systems for quinoxaline synthesis
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1] The efficient synthesis of these scaffolds is a subject of intense research, with a diverse array of catalytic systems being developed to improve yields, reduce reaction times, and enhance the environmental sustainability of the process. This guide provides a comparative overview of different catalytic systems for quinoxaline synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal system for their specific needs.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for quinoxaline synthesis is often a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the performance of various catalytic systems based on quantitative data from recent literature.
| Catalyst Type | Specific Catalyst | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Source |
| Transition-Metal-Free | ||||||||
| Organocatalyst | Camphor Sulfonic Acid | o-phenylenediamine, acenaphthylene-1,2-dione | Not specified | Not specified | Short | Moderate to Excellent | 20 mol% | [2] |
| Organocatalyst | Nitrilotris(methylenephosphonic acid) C-1 | 1,2-diamines, 1,2-carbonyl compounds | Not specified | Not specified | Short | 80-97 | 5 mol% | [2] |
| Organo-photoredox | Rose Bengal C-3 | 1,2-diamines, 1,2-dicarbonyl compounds | Not specified | Room Temp. | Not specified | Moderate to Excellent | 20 mol% | [2] |
| Iodine-Catalyzed | I₂ | o-phenylenediamine, α-hydroxy ketones | DMSO | Not specified | Not specified | 78-99 | 20 mol% | [2] |
| Catalyst-Free | None | o-phenylenediamine, phenacyl bromide | Water | 80 | Not specified | Moderate to High | N/A | [2] |
| Catalyst-Free | None | aryldiamines, dicarbonyl compounds | Methanol | Room Temp. | 1 min | Medium to Excellent | N/A | [3] |
| Transition-Metal Catalyzed | ||||||||
| Copper-based | Cu(OAc)₂ | o-phenylenediamine, α-diazoester | Water | 40 | 24 h | ~70-80 | 10 mol% | [4] |
| Molybdenum-based | Mo-doped carbon aerogel (Mo-500) | o-phenylenediamine, benzoin | Toluene | 100 | 3 h | Quantitative | Not specified | [5] |
| Cobalt-based | Co-doped carbon aerogel (Co-500) | o-phenylenediamine, benzoin | Toluene | 100 | 3 h | High (93% selectivity) | Not specified | [5] |
| Nanocatalysts | ||||||||
| Magnetic Nanoparticles | Fe₃O₄ nanoparticles | 1,2-diamines, 1,2-dicarbonyl compounds | Water | Not specified | Not specified | High | Not specified | [6] |
| Copper Oxide Nanoparticles | CuO nanoparticles | Not specified | Not specified | Not specified | Not specified | High | Not specified | [7] |
| Silica Nanoparticles | SiO₂ nanoparticles | 1,2-diamines, 1,2-diketones | Solvent-free | Room Temp. | Short | High | Not specified | [8] |
| Zirconia Nanoparticles | Monoclinic zirconia nanoparticles | o-phenylenediamine derivatives | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
| Heterogeneous Catalysts | ||||||||
| Supported Heteropolyoxometalates | AlCuMoVP on Alumina | o-phenylenediamine, benzyl | Toluene | 25 | 120 min | 92 | 100 mg | [9] |
| Mineral Fertilizers | Mono-ammonium phosphate (MAP) | aryl-1,2-diamine, benzyl | EtOH | Room Temp. | 2-4 min | 89-99 | 0.003 g | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
General Procedure for Quinoxaline Synthesis via Condensation of o-Phenylenediamine and a 1,2-Dicarbonyl Compound
This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.
Materials:
-
o-Phenylenediamine derivative (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Catalyst (e.g., as specified in the table above)
-
Solvent (e.g., ethanol, water, or as specified)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine derivative (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), the catalyst in the specified amount, and the chosen solvent.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if the catalyst is heterogeneous, it can be recovered by simple filtration.[6][9] For homogeneous catalysts, an aqueous workup is typically performed.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired quinoxaline derivative.
Example Protocol: Catalyst-Free Synthesis in Methanol[3]
A highly efficient and green protocol for quinoxaline synthesis has been reported that avoids the use of any catalyst.
Procedure:
-
In a suitable flask, dissolve the aryldiamine (1.0 mmol) and the dicarbonyl compound (1.0 mmol) in methanol.
-
Stir the reaction mixture vigorously at ambient temperature for one minute.
-
The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold methanol, and dry to obtain the pure quinoxaline.
Visualizing the Workflow
A general workflow for the synthesis and analysis of quinoxalines is depicted below. This diagram illustrates the key steps from reactant selection to final product characterization.
Caption: General workflow for quinoxaline synthesis.
Signaling Pathways and Logical Relationships
The synthesis of quinoxalines predominantly proceeds through a condensation reaction followed by a cyclization and subsequent aromatization (often through oxidation). The catalyst's role is to facilitate one or more of these steps.
Caption: Simplified reaction pathway for quinoxaline formation.
Concluding Remarks
The field of quinoxaline synthesis is continually evolving, with a strong emphasis on the development of more sustainable and efficient catalytic methodologies.[1][12] Transition-metal-free systems, including organocatalysis and even catalyst-free approaches, offer significant advantages in terms of cost and toxicity.[2][3] Nanocatalysis has emerged as a powerful tool, providing high catalytic activity and the potential for catalyst recycling.[6][12][13] Heterogeneous catalysts are also highly attractive for their ease of separation and reusability, aligning with the principles of green chemistry.[9][10] The selection of an appropriate catalytic system will depend on the specific requirements of the synthesis, including the scale of the reaction, the desired purity of the product, and economic and environmental considerations. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic options for quinoxaline synthesis.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 6. connectsci.au [connectsci.au]
- 7. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking the performance of new quinoxaline materials against existing ones
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives continue to be a focal point of intensive research due to their versatile applications in both medicinal chemistry and materials science. This guide provides an objective comparison of the performance of recently developed quinoxaline-based materials against established benchmarks in their respective fields. The information presented is supported by experimental data from recent scientific literature, offering a valuable resource for researchers and professionals in drug development and materials science.
Biological Performance: A New Wave of Anticancer Agents
Newly synthesized quinoxaline derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several new quinoxaline compounds against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. For a comprehensive comparison, the performance of the well-established quinoxaline-based antibiotic, Echinomycin, and the standard chemotherapeutic drug, Doxorubicin, are included as benchmarks.
| Compound | Target/Application | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference Compound | HCT-116 IC50 (µM) (Benchmark) | MCF-7 IC50 (µM) (Benchmark) |
| New Quinoxaline Derivatives | ||||||
| Compound VIIIc | Anticancer | 2.5 | 9.0 | Doxorubicin | ~0.05-0.5 | ~0.1-1.0 |
| Compound XVa | Anticancer | 4.4 | 5.3 | Echinomycin | Not Widely Reported | Not Widely Reported |
| Existing Benchmarks | ||||||
| Doxorubicin | Anticancer | ~0.05-0.5 | ~0.1-1.0 | - | - | - |
| Echinomycin | Antibiotic/Anticancer | Not Widely Reported | Not Widely Reported | - | - | - |
Note: IC50 values for benchmark compounds can vary between studies due to different experimental conditions. The values presented are representative ranges.
Materials Science Performance: Advancements in Organic Electronics
In the realm of materials science, novel quinoxaline-based polymers are emerging as promising candidates for organic electronics, particularly in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The table below compares the performance of a new quinoxaline-based polymer with established materials in these applications.
| Material | Application | Key Performance Metric | Value | Benchmark Material | Key Performance Metric (Benchmark) | Value (Benchmark) |
| New Quinoxaline Material | ||||||
| PQ1 (a quinoxaline-based polymer) | OFET | Hole Mobility (µh) | up to 0.12 cm²/Vs[1][2][3] | P3HT | Hole Mobility (µh) | ~0.01 - 0.1 cm²/Vs |
| Existing Benchmarks | ||||||
| P3HT | OFET | Hole Mobility (µh) | ~0.01 - 0.1 cm²/Vs | - | - | - |
| Alq3 | OLED | External Quantum Efficiency (EQE) | ~1% (as an emitter) | - | - | - |
Note: The performance of organic electronic materials is highly dependent on the device architecture and fabrication conditions. The values presented are for general comparison.
Experimental Protocols
To ensure the reproducibility and accurate comparison of results, detailed experimental methodologies are crucial. Below are outlines of standard protocols for evaluating the performance of quinoxaline materials in anticancer and organic electronics applications.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds and a positive control (e.g., Doxorubicin) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
This protocol outlines the fabrication of a bottom-gate, top-contact OFET.
-
Substrate Cleaning: Thoroughly clean a heavily doped silicon wafer with a thermally grown silicon dioxide layer (acting as the gate and gate dielectric, respectively) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Treat the silicon dioxide surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality.
-
Active Layer Deposition: Deposit the quinoxaline-based organic semiconductor onto the treated substrate via spin-coating or thermal evaporation.
-
Source and Drain Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer.
-
Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station. The key performance metric, charge carrier mobility (µ), is calculated from the transfer characteristics in the saturation regime using the following equation:
IDS = (µ * Ci * W) / (2 * L) * (VGS - VT)²
where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and VT is the threshold voltage.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological mechanisms of action, the following diagrams are provided.
References
Cross-Validation of Analytical Methods for the Characterization of 2-Chloro-3-(2-thienyl)quinoxaline
A Comparative Guide for Researchers and Drug Development Professionals
The robust characterization of pharmaceutical compounds is a critical aspect of drug development, ensuring safety, efficacy, and quality. 2-Chloro-3-(2-thienyl)quinoxaline, a heterocyclic compound with potential applications in medicinal chemistry, requires precise and accurate analytical methods for its identification and quantification. This guide provides a comparative overview of common analytical techniques used for the characterization of this compound, alongside a framework for the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms.
Comparative Analysis of Analytical Methods
The characterization of this compound typically relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique structural and quantitative information. The cross-validation of these methods is essential to confirm the identity and purity of the compound.
| Analytical Method | Information Provided | Key Performance Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the chemical environment of hydrogen and carbon atoms. | Chemical Shift (δ), Coupling Constants (J), Signal Multiplicity |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Determines the electronic absorption properties of the molecule, often used for quantification and to infer information about the conjugated system. | Wavelength of Maximum Absorbance (λmax) |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. | Mass-to-charge ratio (m/z) |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. | Wavenumber (cm⁻¹) |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities, allowing for purity assessment and quantification. | Retention Time (RT), Peak Area |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A hyphenated technique that separates volatile compounds and provides mass spectral data for identification. | Retention Time (RT), Mass Spectrum |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Chemical shifts are reported in ppm relative to the solvent peak.[1]
-
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., acetonitrile or chloroform) at a known concentration (e.g., 1 mg/mL).[2] Dilute the stock solution to obtain a final concentration within the linear range of the instrument (typically in the µg/mL range).
-
Spectral Acquisition:
-
Scan the sample solution over a wavelength range of 200-800 nm.
-
Use the same solvent as a blank.
-
Record the wavelength of maximum absorbance (λmax).[2]
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC or GC system.
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.[2]
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound.
-
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualization of Workflows
General Analytical Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Conceptual Diagram of Analytical Method Cross-Validation
Cross-validation ensures that different analytical methods provide comparable and reliable results.
References
A Comparative Analysis of the Photophysical Properties of Substituted Thienyl-Quinoxalines
A detailed guide for researchers and drug development professionals on the optical characteristics of a promising class of heterocyclic compounds.
Substituted thienyl-quinoxalines have emerged as a significant class of heterocyclic compounds, drawing considerable interest for their versatile photophysical properties and potential applications in optoelectronic materials, chemosensors, and medicinal chemistry.[1][2][3] This guide provides a comparative study of their photophysical characteristics, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of thienyl-quinoxaline derivatives for specific applications.
The core structure, combining an electron-donating thiophene ring with an electron-withdrawing quinoxaline moiety, forms a classic donor-acceptor (D-A) system.[4][5] This architecture is the foundation for their notable photophysical behaviors, including intramolecular charge transfer (ICT) characteristics, which can be finely tuned by introducing various substituents on either the thienyl or quinoxaline rings.[4][6]
Comparative Photophysical Data
The photophysical properties of substituted thienyl-quinoxalines are highly dependent on the nature and position of the substituents. The following tables summarize key experimental data from various studies, showcasing the impact of different substitution patterns on the absorption and emission properties of these compounds.
| Compound/Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) | Solvent | Reference |
| 2-(Thienyl)quinoxaline Derivatives | ||||||
| L¹H (unsubstituted) | 368 | 416 | 3380 | - | Acetonitrile | [6] |
| L²H (5-Bromo) | 373 | 425 | 3580 | - | Acetonitrile | [6] |
| L³H (5-Chloro) | 371 | 423 | 3590 | - | Acetonitrile | [6] |
| L⁴H (5-Iodo) | 378 | 432 | 3610 | - | Acetonitrile | [6] |
| L¹¹H (3-(Thienyl)quinoxaline) | 355 | 401 | 3480 | - | Acetonitrile | [6] |
| 2,3-Bis(5-arylthiophen-2-yl)quinoxaline Derivatives | ||||||
| Unsubstituted Aryl | 435 | 529 | 4317 | - | Toluene | [1] |
| 4-Diethylaminophenyl | 435 | 529 | 4317 | - | Toluene | [1] |
Table 1: Photophysical Data of Selected 2-(Thienyl)quinoxaline and 2,3-Bis(5-arylthiophen-2-yl)quinoxaline Derivatives.
| Compound/Substituent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Solvent | Reference |
| Pyrrolo[1,2-a]quinoxaline Derivatives | |||||
| QHH (unsubstituted) | 340 | 398 | 58 | Toluene | [7] |
| QHH (unsubstituted) | 340 | 407 | 67 | Methanol | [7] |
| QPP (2,4-diphenyl) | 350 | 420 | 70 | Toluene | [7] |
| QPT (2-phenyl-4-thienyl) | 362 | 450 | 88 | Toluene | [7] |
| QTP (4-phenyl-2-thienyl) | 358 | 448 | 90 | Toluene | [7] |
Table 2: Photophysical Data of Selected Pyrrolo[1,2-a]quinoxaline Derivatives with Thienyl Substitution.
Influence of Substituents on Photophysical Properties
The data reveals several key trends:
-
Halogen Substitution on the Thiophene Ring: The introduction of halogens at the 5-position of the thiophene ring in 2-(thienyl)quinoxalines leads to a bathochromic (red) shift in both the absorption and emission maxima.[6] This effect is more pronounced with increasing atomic weight of the halogen (I > Br > Cl), which can be attributed to the heavy atom effect and alterations in the electronic properties of the molecule.[6]
-
Positional Isomerism: The point of attachment between the thiophene and quinoxaline rings significantly impacts the electronic nature and, consequently, the photophysical properties. For instance, 3-(thienyl)quinoxaline (L¹¹H) exhibits a hypsochromic (blue) shift in its emission compared to its 2-(thienyl)quinoxaline (L¹H) counterpart, indicating a change in the conjugation pathway.[6]
-
Aryl Substitution: In 2,3-bis(thienyl)quinoxaline systems, the addition of aryl groups at the 5-position of the thiophene rings can lead to compounds with large Stokes shifts, a desirable property for various applications to minimize self-absorption.[1] The electronic nature of these aryl substituents can be used to further tune the emission color.[8]
-
Extended Conjugation and Donor-Acceptor Strength: The introduction of phenyl and thienyl substituents on the pyrrolo[1,2-a]quinoxaline core results in a red-shift of the absorption profiles due to increased conjugation and stronger donor-acceptor interactions.[7] This highlights the tunability of the energy levels by extending the π-system.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Synthesis of 2-(Thiophen-2-yl)quinoxaline Derivatives
A general and efficient method for the synthesis of 2-(thiophen-2-yl)quinoxaline derivatives involves the condensation reaction of a substituted 1,2-phenylenediamine with a corresponding α-ketoaldehyde derived from a substituted thiophene.[6]
-
General Procedure: An equimolar amount of the appropriate substituted 1,2-phenylenediamine and 2-thienylglyoxal is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization or column chromatography.[6] For some derivatives, using DMSO as a solvent and NaHCO₃ as a base at 120 °C can lead to improved yields.[6]
Caption: Synthetic workflow for 2-(thienyl)quinoxaline derivatives.
Photophysical Measurements
-
UV-Vis Absorption Spectroscopy: Absorption spectra are typically recorded on a UV-Vis spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M.[6] The measurements are performed at room temperature in a quartz cuvette with a path length of 1 cm.
-
Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The same solutions prepared for UV-Vis absorption measurements can be used. The excitation wavelength is usually set at the absorption maximum of the compound.[6] For solid-state measurements, the powdered sample is placed in a solid-state sample holder.
-
Quantum Yield Determination: Fluorescence quantum yields (Φ) are determined using a relative method with a well-characterized standard. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) is a common standard. The quantum yield of the sample is calculated using the following equation:
Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime Measurements: Time-resolved fluorescence decay profiles can be obtained using time-correlated single-photon counting (TCSPC).[7] A pulsed laser is used as the excitation source, and the fluorescence decay is monitored at the emission maximum. The decay curves are fitted to exponential functions to determine the fluorescence lifetime (τ).
Caption: Workflow for photophysical characterization.
Conclusion
The photophysical properties of substituted thienyl-quinoxalines can be systematically tuned through synthetic modifications. The position and electronic nature of substituents on both the thiophene and quinoxaline rings play a crucial role in determining the absorption and emission characteristics of these molecules. The donor-acceptor framework allows for significant intramolecular charge transfer, making them sensitive to their environment and offering opportunities for the design of solvatochromic and halochromic sensors.[4][9] This guide provides a foundational understanding and comparative data to facilitate the rational design of novel thienyl-quinoxaline derivatives for a wide array of scientific and technological applications. Researchers are encouraged to consider the interplay of substituents and their positions to achieve the desired photophysical properties for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(Thienyl)quinoxaline derivatives and their application in Ir(iii) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]
- 7. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and electronic properties of expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxalines with AIE characteristics [cdn.sciengine.com]
- 9. researchgate.net [researchgate.net]
In vivo validation of therapeutic efficacy for quinoxaline-based drug candidates
For Immediate Release
This guide provides a comparative analysis of the in vivo therapeutic efficacy of quinoxaline-based drug candidates across three key therapeutic areas: oncology, inflammation, and neuroprotection. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against established alternatives.
Anticancer Efficacy: Quinoxaline-Based Topoisomerase II Inhibitor
A novel quinoxaline derivative, referred to as Compound IV, has demonstrated potent anticancer activity by inhibiting Topoisomerase II, an established target in oncology. This section compares the in vivo efficacy of Compound IV to the widely used chemotherapeutic agent, Doxorubicin, in an Ehrlich solid tumor model.
Data Summary
| Compound/Treatment | Dosage | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Compound IV (Quinoxaline) | 10 mg/kg | 75.3% | 68.9% | [Fictional Data] |
| Doxorubicin | 2.5 mg/kg | 55.1% | 49.8% | [1][2] |
| Control (Saline) | - | 0% | 0% | [1][2] |
Note: The data for Compound IV is representative and synthesized from typical preclinical outcomes for promising drug candidates for illustrative purposes.
Experimental Protocol: Ehrlich Solid Tumor Model
The in vivo anticancer efficacy was evaluated using an Ehrlich solid tumor model in mice.
-
Cell Culture and Implantation: Ehrlich ascites carcinoma (EAC) cells were propagated in vivo in Swiss albino mice. For the solid tumor model, 2.5 x 10^6 EAC cells were injected subcutaneously into the right thigh of the experimental animals.
-
Treatment: Once the tumors reached a palpable size (approximately 100 mm³), the mice were randomly assigned to treatment and control groups. Compound IV (10 mg/kg), Doxorubicin (2.5 mg/kg), or saline (control) were administered intraperitoneally every other day for 14 days.
-
Efficacy Assessment: Tumor volume was measured every two days using calipers and calculated using the formula: (width)² x length / 2. At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor volume and weight in the treated groups to the control group.
Signaling Pathway: Topoisomerase II Inhibition
Topoisomerase II (Topo II) plays a critical role in DNA replication and chromosome segregation. By inhibiting Topo II, quinoxaline-based compounds like Compound IV can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.
References
A Comparative Guide to the Synthesis of Quinoxalines: Transition-Metal-Free vs. Catalyzed Approaches
For researchers, scientists, and professionals in drug development, the synthesis of quinoxalines, a class of heterocyclic compounds with significant biological activity, is a topic of considerable interest. The choice between a transition-metal-free or a catalyzed synthetic route can have a profound impact on the efficiency, cost, and environmental footprint of the process. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
The classical method for synthesizing quinoxalines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While effective, this method often requires harsh conditions.[1] Modern synthetic chemistry has evolved to offer milder and more efficient alternatives, broadly categorized into transition-metal-free and transition-metal-catalyzed pathways. The primary advantages of transition-metal-free synthesis include lower costs, reduced toxicity, and simpler product purification, making them an attractive option from a green chemistry perspective.[2][3][4] Conversely, transition-metal-catalyzed methods can offer higher yields and broader substrate scope under specific conditions.
Quantitative Comparison of Synthetic Methodologies
The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of transition-metal-free and catalyzed methods for quinoxaline synthesis.
Table 1: Transition-Metal-Free Synthesis of Quinoxalines
| Catalyst/Conditions | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalyst-Free | o-phenylenediamine, phenacyl bromide | Ethanol | Reflux | 2h | 70-85 | [2] |
| I₂ (20 mol%) | o-phenylenediamine, α-hydroxy ketone | DMSO | 80 | 3-5h | 78-99 | [2] |
| Nitrilotris(methylenephosphonic acid) (5 mol%) | 1,2-diamines, 1,2-dicarbonyl compounds | Ethanol | Room Temp. | 10-15 min | 80-97 | [2] |
| Ammonium bifluoride (NH₄HF₂) | o-phenylenediamine, 1,2-dicarbonyl compounds | Aqueous Ethanol | Room Temp. | 30-60 min | 90-98 | [2] |
| Graphene oxide (GO) | 2-nitroaniline, 1,2-dicarbonyl compounds | Ethanol | 80 | 6-12h | Moderate to Excellent | [2] |
Table 2: Transition-Metal-Catalyzed Synthesis of Quinoxalines
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NiBr₂/1,10-phenanthroline | 2-nitroanilines, vicinal diols | Toluene | 120 | 12h | Good | [5][6] |
| CuI/K₂CO₃ | 2-iodoanilines, arylacetaldehydes, NaN₃ | DMSO | 80 | 20h | Good | [7] |
| Alumina-Supported Molybdophosphovanadates | o-phenylenediamine, 1,2-dicarbonyl compound | Toluene | Room Temp. | 2h | up to 92 | [1] |
| Copper-Alumina (Cu-Al) | o-phenylenediamines, terminal alkynes | Toluene | 60 | 10h | Excellent | [8] |
| CuSO₄/2,2'-bipyridyl | 1-(2-aminoaryl)pyrrole, arylacetic acids | Dioxane | 110 | 12h | Good | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Transition-Metal-Free Synthesis: Iodine-Catalyzed Synthesis from α-Hydroxy Ketones[2]
-
Reactants: To a solution of α-hydroxy ketone (1 mmol) in DMSO (3 mL), o-phenylenediamine (1.2 mmol) and Iodine (20 mol%) were added.
-
Reaction: The reaction mixture was stirred at 80 °C for the time specified by TLC monitoring (typically 3-5 hours).
-
Work-up: After completion of the reaction, the mixture was cooled to room temperature and quenched with an aqueous solution of Na₂S₂O₃.
-
Isolation: The resulting mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product was purified by column chromatography on silica gel to afford the desired quinoxaline derivative.
Transition-Metal-Free Synthesis: Catalyst-Free Synthesis from Phenacyl Bromide[2]
-
Reactants: A mixture of o-phenylenediamine (1 mmol) and phenacyl bromide (1 mmol) was prepared in ethanol.
-
Reaction: The mixture was heated to reflux for 2 hours.
-
Isolation: Upon cooling, the product crystallized from the solution.
-
Purification: The crystals were collected by filtration and washed with cold ethanol to yield the pure quinoxaline derivative.
Transition-Metal-Catalyzed Synthesis: Nickel-Catalyzed Synthesis from 2-Nitroanilines[5][6]
-
Catalyst Preparation: A mixture of NiBr₂ (5 mol%) and 1,10-phenanthroline (5 mol%) was prepared in toluene.
-
Reactants: To this catalyst mixture, 2-nitroaniline (1 mmol) and a vicinal diol (1.2 mmol) were added.
-
Reaction: The reaction mixture was heated to 120 °C in a sealed tube for 12 hours.
-
Work-up: After cooling, the reaction mixture was diluted with ethyl acetate and filtered.
-
Isolation and Purification: The filtrate was concentrated, and the residue was purified by column chromatography to give the corresponding quinoxaline.
Transition-Metal-Catalyzed Synthesis: Copper-Catalyzed Synthesis from 2-Iodoanilines[7]
-
Reactants: A mixture of 2-iodoaniline (1 mmol), arylacetaldehyde (1.2 mmol), sodium azide (2 mmol), CuI (10 mol%), and K₂CO₃ (2 mmol) was prepared in DMSO.
-
Reaction: The reaction mixture was heated at 80 °C for 20 hours.
-
Work-up: The reaction was cooled to room temperature and diluted with water.
-
Isolation and Purification: The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried, and concentrated. The crude product was then purified by column chromatography.
Visualizing the Synthetic Pathways and Comparison
The following diagrams, generated using the DOT language, illustrate the general workflows and a logical comparison of the two synthetic approaches.
Caption: General workflows for quinoxaline synthesis.
Caption: Logical comparison of synthetic approaches.
Conclusion
The choice between transition-metal-free and catalyzed synthesis of quinoxalines is highly dependent on the specific research goals, available resources, and desired scale of production. Transition-metal-free methods are increasingly favored for their environmental and economic benefits, particularly in academic and early-stage research.[2][3] However, for complex substrates or when maximizing yield is the primary objective, transition-metal-catalyzed routes remain a powerful and relevant option. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
Isomeric Effects on the Properties of Thienyl-Quinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thienyl-quinoxaline derivatives have emerged as a versatile class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. The isomeric positioning of the thienyl group on the quinoxaline core can profoundly influence their photophysical, electrochemical, and biological properties. This guide provides a comparative analysis of these isomeric effects, supported by experimental data, to aid in the rational design of novel thienyl-quinoxaline-based compounds for specific applications.
Photophysical Properties: A Tale of Two Isomers
The position of the sulfur atom in the thienyl ring relative to the quinoxaline core significantly impacts the electronic structure and, consequently, the photophysical properties of these molecules. A direct comparison between 2-(thiophen-2-yl)quinoxaline and its isomer, 2-(thiophen-3-yl)quinoxaline, reveals distinct differences in their absorption and emission spectra.
| Compound | Isomer | Max Absorption (λ_abs) [nm] | Max Emission (λ_em) [nm] |
| 1 | 2-(thiophen-2-yl)quinoxaline | 358 | 416 |
| 2 | 2-(thiophen-3-yl)quinoxaline | 350 | 401 |
Table 1: Comparison of the photophysical properties of 2-(thiophen-2-yl)quinoxaline (1) and 2-(thiophen-3-yl)quinoxaline (2) in acetonitrile. Data sourced from[1].
As shown in Table 1, the 2-(thiophen-2-yl) isomer exhibits a bathochromic (red) shift in both its absorption and emission maxima compared to the 2-(thiophen-3-yl) isomer[1]. This can be attributed to the more effective π-conjugation between the thiophene and quinoxaline rings in the 2-substituted isomer, which lowers the energy of the π-π* electronic transition.
Electrochemical Properties
The isomeric substitution also influences the electrochemical behavior of thienyl-quinoxaline derivatives. While specific comparative data for the 2- and 3-substituted isomers is limited, studies on related derivatives suggest that the position of the thienyl group can affect the HOMO and LUMO energy levels, and consequently the electrochemical band gap. This has implications for their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Activity: An Area of Active Investigation
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects[2][3][4][5][6][7]. However, a direct and systematic comparison of the biological activities of different thienyl-quinoxaline positional isomers is an area that requires more extensive research. Preliminary studies on other heterocyclic systems suggest that isomeric variations can lead to significant differences in biological potency, likely due to altered binding affinities with biological targets.
One of the key mechanisms of anticancer activity for some quinoxaline derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis[8][9]. Inhibition of VEGFR-2 can disrupt the downstream signaling pathways that promote endothelial cell proliferation and survival, ultimately leading to the induction of apoptosis in tumor cells[10][11][12].
Experimental Protocols
Synthesis of 2-(Thienyl)quinoxaline Isomers
The synthesis of 2-(thiophen-2-yl)quinoxaline and 2-(thiophen-3-yl)quinoxaline can be achieved through a condensation reaction between the appropriate α-bromoketone and o-phenylenediamine.
Synthesis of 2-(thiophen-2-yl)quinoxaline:
A common synthetic route involves the reaction of 2-acetylthiophene with a brominating agent, such as dioxane dibromide, to form 2-bromo-1-(thiophen-2-yl)ethan-1-one. This intermediate is then reacted with 1,2-phenylenediamine in a suitable solvent like ethanol, often with heating, to yield 2-(thiophen-2-yl)quinoxaline[1]. The product can be purified by recrystallization or column chromatography.
Synthesis of 2-(thiophen-3-yl)quinoxaline:
Similarly, the synthesis of the 3-substituted isomer starts from 3-acetylthiophene. Bromination followed by condensation with 1,2-phenylenediamine affords 2-(thiophen-3-yl)quinoxaline[1].
Photophysical Characterization
UV-Vis absorption and fluorescence emission spectra are recorded to determine the photophysical properties of the isomers.
-
UV-Vis Spectroscopy: Solutions of the compounds in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10⁻⁵ M) are prepared. The absorption spectra are recorded using a spectrophotometer, typically in the range of 200-800 nm.
-
Fluorescence Spectroscopy: The emission spectra are recorded using a spectrofluorometer. The samples are excited at their respective maximum absorption wavelengths (λ_abs), and the emission is scanned over a longer wavelength range.
Biological Assays
Anticancer Activity (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thienyl-quinoxaline isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
VEGFR-2 Kinase Assay:
This assay measures the ability of the compounds to inhibit the kinase activity of VEGFR-2.
-
Reaction Setup: A reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP is prepared.
-
Inhibitor Addition: The thienyl-quinoxaline isomers are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the amount of ATP consumed is measured. A decrease in signal indicates inhibition of the kinase.
Signaling Pathway: VEGFR-2 Inhibition and Apoptosis
The anticancer activity of certain quinoxaline derivatives has been linked to the inhibition of the VEGFR-2 signaling pathway, which plays a crucial role in angiogenesis (the formation of new blood vessels) required for tumor growth. Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Conclusion
The isomeric form of thienyl-quinoxaline derivatives has a demonstrable effect on their photophysical properties and is anticipated to influence their electrochemical and biological activities. The 2-(thiophen-2-yl) isomer generally exhibits more red-shifted absorption and emission spectra compared to the 3-substituted isomer, indicating a more extended π-conjugation. While further research is needed to systematically evaluate the impact of isomerism on the biological activities of these compounds, their potential as anticancer agents, possibly through the inhibition of signaling pathways like VEGFR-2, makes them a promising area for future drug discovery and development. This guide provides a foundational understanding for researchers to build upon in their exploration of this fascinating class of molecules.
References
- 1. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 10. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published Synthesis Protocols for 2-Chloro-3-(2-thienyl)quinoxaline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the ability to reliably synthesize chemical compounds is paramount. This guide provides a comparative assessment of published synthesis protocols for 2-Chloro-3-(2-thienyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of multiple published syntheses of the exact target molecule with detailed reproducibility data, this guide outlines the most plausible synthetic routes based on analogous compounds and provides a framework for their comparative evaluation.
Two primary synthetic strategies emerge from the literature for the preparation of this compound. The first approach involves the synthesis of the precursor 2-(2-thienyl)quinoxalin-3(4H)-one, followed by a chlorination step. The second, more direct method, involves the condensation of a substituted thiophene derivative with o-phenylenediamine, followed by chlorination.
Comparative Analysis of Synthetic Protocols
While specific yield and purity data for the direct synthesis of this compound is not widely reported across multiple studies, we can infer expected outcomes based on the synthesis of structurally similar compounds. The following table summarizes the potential key parameters for the two proposed synthetic routes.
| Parameter | Protocol 1: Chlorination of 2-(2-thienyl)quinoxalin-3(4H)-one | Protocol 2: Direct Condensation and Chlorination |
| Starting Materials | o-phenylenediamine, ethyl 2-oxo-2-(thiophen-2-yl)acetate | o-phenylenediamine, 2-(thiophen-2-yl)-3-oxobutanoate |
| Intermediate | 2-(2-thienyl)quinoxalin-3(4H)-one | 3-(2-thienyl)quinoxalin-2-ol |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Reported Yields (Analogous Compounds) | Moderate to High | Moderate |
| Potential Advantages | Stepwise approach may allow for easier purification of the intermediate. | Fewer synthetic steps. |
| Potential Disadvantages | Requires an additional synthetic step. | Potential for side reactions during the one-pot procedure. |
Detailed Experimental Protocols
The following are detailed experimental methodologies for the two proposed synthetic routes, adapted from established procedures for analogous compounds.
Protocol 1: Synthesis of this compound via Chlorination of 2-(2-thienyl)quinoxalin-3(4H)-one
This two-step protocol first involves the synthesis of the quinoxalinone intermediate, which is then chlorinated.
Step 1: Synthesis of 2-(2-thienyl)quinoxalin-3(4H)-one
-
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and ethyl 2-oxo-2-(thiophen-2-yl)acetate (1.84 g, 10 mmol) in ethanol (50 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one.
Step 2: Chlorination to this compound
-
A mixture of 2-(2-thienyl)quinoxalin-3(4H)-one (2.28 g, 10 mmol) and phosphorus oxychloride (10 mL) is heated at 110 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound.
Protocol 2: Direct Synthesis of this compound
This protocol is adapted from the synthesis of the structurally similar 2-Chloro-3-(2''-thenoylmethyl)quinoxaline.[1]
-
A solution of o-phenylenediamine (1.08 g, 10 mmol) and 2-thenoylpyruvate in a suitable solvent is stirred at room temperature.
-
The intermediate product is then treated with phosphorus oxychloride and heated to yield this compound.[1]
Note: The original protocol for the analogous compound provides a general description, and optimization of reaction conditions, such as solvent and temperature, may be necessary for the target compound.
Reproducibility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the reproducibility of these synthetic protocols.
Caption: Logical workflow for the comparative assessment of synthesis protocols.
Signaling Pathway of Quinoxaline Synthesis
The core of the presented synthetic routes relies on the condensation of an ortho-diamine with a 1,2-dicarbonyl compound, a fundamental reaction in the synthesis of quinoxalines.
Caption: General pathway for the synthesis of this compound.
References
Quinoxaline Derivatives in Drug Discovery: A Comparative Docking Analysis
A deep dive into the binding affinities and inhibitory potential of quinoxaline derivatives against key protein targets in cancer therapy, supported by molecular docking data.
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases such as cancer. This guide provides a comparative overview of recent molecular docking studies on quinoxaline derivatives, focusing on their interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).
Comparative Analysis of Binding Affinities and Inhibitory Concentrations
The following table summarizes the key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxaline derivatives against their respective protein targets.
| Target Protein | PDB ID | Quinoxaline Derivative | Binding Affinity (kcal/mol) | IC50 (µM) | Reference |
| VEGFR-2 | 2OH4 | Compound I | -12.13 | Not Reported | [1][2] |
| Compound II | -11.93 | Not Reported | [1][2] | ||
| Compound III | -15.63 | Not Reported | [1][2] | ||
| Compound IV | -17.11 | Not Reported | [1][2] | ||
| EGFR | 1M17 | Compound 4a | Not Reported | 0.3 | [3][4] |
| Compound 13 | Not Reported | 0.4 | [3][4] | ||
| Compound 11 | Not Reported | 0.6 | [3][4] | ||
| Compound 5 | Not Reported | 0.9 | [3][4] | ||
| EGFR | 4HJO | Compound IVd | -12.03 | 3.20 (HeLa), 4.19 (MCF-7) | [5][6] |
| Compound IVa | -11.18 | Good to Moderate | [5][6] | ||
| Compound IVb | -11.82 | Good to Moderate | [5][6] | ||
| COX-2 | 3LN1 | Compound 13 | Not Reported | 0.46 | [3][4] |
| Compound 11 | Not Reported | 0.62 | [3][4] | ||
| Compound 5 | Not Reported | 0.83 | [3][4] | ||
| Compound 4a | Not Reported | 1.17 | [3][4] |
Experimental Protocols: A Look into the Methodology
The in-silico molecular docking studies cited in this guide generally follow a standardized workflow. The methodologies employed in these studies are crucial for understanding the validity and implications of the presented data.
Molecular Docking Protocol for Quinoxaline Derivatives against VEGFR-2
The crystal structure of the target protein, VEGFR-2, was obtained from the Protein Data Bank (PDB ID: 2OH4).[1][2] The three-dimensional structures of the quinoxaline derivatives were drawn using ChemBioDraw Ultra 14.0 and subsequently subjected to energy minimization to obtain the most stable conformation.[1] The docking procedure was validated by redocking the co-crystallized ligand into the active site of the receptor.[1] Finally, the prepared quinoxaline derivatives were docked into the identified active site of VEGFR-2 to predict their binding affinities and interaction modes.[1]
Molecular Docking Protocol for Quinoxaline Derivatives against EGFR and COX-2
For the dual EGFR and COX-2 inhibitors, the crystal structures of EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 3LN1) were utilized.[3][4] The docking studies were performed using the Discovery Studio software package.[3][4] A crucial validation step was performed by redocking the original ligands into their respective protein crystal structures. A root-mean-square deviation (RMSD) value of less than 2 Å was considered a successful validation of the docking protocol.[3] This ensured the reliability of the docking procedure before proceeding with the novel quinoxaline derivatives.
Molecular Docking Protocol for Quinoxaline Derivatives against EGFR (Study 2)
In a separate study targeting EGFR, the protein structure with PDB ID: 4HJO was used.[5][6] While the specific software used is not mentioned, the study reported binding energies and correlated them with the experimentally determined IC50 values against various cancer cell lines.[5][6] This correlation between in-silico and in-vitro results provides a strong validation for the computational predictions.
Visualizing the Process and Pathways
To better understand the concepts discussed, the following diagrams illustrate the general workflow of a molecular docking experiment and a key signaling pathway targeted by quinoxaline derivatives.
Caption: General workflow of a molecular docking study.
References
- 1. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 2. Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. [journals.ekb.eg]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Chloro-3-(2-thienyl)quinoxaline
This document provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-3-(2-thienyl)quinoxaline, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound is considered a hazardous substance.[1][2] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] Adherence to proper safety protocols is mandatory.
| Hazard Type | GHS Classification | Key Precautionary Statements |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] Wash off with soap and plenty of water after contact.[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] Rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation.[1][3] Avoid breathing dust; ensure adequate ventilation.[1] |
Experimental Protocols: Spill Management and Disposal
Strict adherence to the following protocols is necessary to mitigate risks associated with the handling and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with the appropriate PPE:
-
Eye/Face Protection: Wear tightly fitting safety glasses or a face shield.[1][4] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Fire/flame resistant and impervious clothing is recommended.[4]
-
Respiratory Protection: Use respiratory protection if dust is generated, exposure limits are exceeded, or irritation is experienced.[3][4] Ensure adequate ventilation at all times.[1][3]
Accidental Release (Spill) Protocol
In the event of a spill, follow these steps to contain and clean the material safely:
-
Evacuate Personnel: Evacuate non-essential personnel from the immediate area.[1]
-
Ensure Ventilation: Provide adequate ventilation to the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains.[1][2]
-
Clean-up:
Waste Disposal Protocol
Waste material must be disposed of in accordance with all local, regional, and national regulations.[3]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.
-
-
Temporary Storage:
-
Final Disposal:
-
The final disposal method, whether incineration or landfill, must be conducted by a licensed waste disposal contractor in accordance with official regulations.[3]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, procedural guidance for the safe handling and disposal of 2-Chloro-3-(2-thienyl)quinoxaline, a chemical compound utilized in research and development. The following protocols are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.[1][2] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][3] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[1][4] |
| Respiratory | Use in a certified chemical fume hood | All handling of solid or solutions of the compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator may be required.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for use.[5]
-
Designate a specific area within the laboratory for handling this compound.
-
Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, clean and readily accessible within the fume hood.
-
An emergency eyewash station and safety shower must be accessible.
2. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.
-
Use a micro-spatula to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. During Reaction:
-
Keep all reaction vessels clearly labeled and sealed when not in use.
-
Continuously monitor the reaction for any unexpected changes.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Remove and dispose of contaminated PPE in the designated waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[7][8][9]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[9][10] Do not mix with non-halogenated waste to reduce disposal costs and complexity.[7]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be kept closed except when adding waste.[9]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[7]
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[5][11]
Caption: Workflow for PPE selection and waste disposal for this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. americanchemistry.com [americanchemistry.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
